molecular formula C5H11ClN2O B166923 3-Aminopiperidin-2-one hydrochloride CAS No. 138377-80-7

3-Aminopiperidin-2-one hydrochloride

Cat. No.: B166923
CAS No.: 138377-80-7
M. Wt: 150.61 g/mol
InChI Key: NLAYLURYAOXTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopiperidin-2-one hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O and its molecular weight is 150.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-aminopiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAYLURYAOXTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600004
Record name 3-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138377-80-7
Record name 3-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3-Aminopiperidin-2-one hydrochloride, a key building block in the development of novel therapeutics. This document collates available data on its physical and chemical characteristics, synthesis, and its pivotal role in the creation of advanced drug candidates.

Core Chemical Properties

This compound is a chiral heterocyclic compound that serves as a versatile intermediate in organic synthesis. It is available in both its racemic and enantiomerically pure forms. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Physicochemical Data

The following tables summarize the key physicochemical properties of racemic and chiral this compound. Data has been aggregated from various chemical suppliers and databases.

Table 1: General Properties

PropertyValueSource
Chemical Name This compoundN/A
Synonyms Ornithine lactam hydrochloride[1]
Appearance White to off-white or pale beige to brown solid/powder[2][3]

Table 2: Properties of Racemic and Chiral Forms

FormRacemic(S)-enantiomer(R)-enantiomer
CAS Number 138377-80-742538-31-8406216-02-2
Molecular Formula C₅H₁₁ClN₂OC₅H₁₁ClN₂OC₅H₁₁ClN₂O
Molecular Weight 150.61 g/mol 150.61 g/mol 150.61 g/mol
Melting Point >189°C (dec.), 224-230°C[2]180-203°C (dec.)[4], 152-156°C[3]No data available

Table 3: Solubility

SolventSolubilitySource
N,N-Dimethylformamide Very soluble[3]
Methanol Soluble[3]
Glacial Acetic Acid Sparingly soluble[3]
Chloroform Very slightly soluble[3]
Water Practically insoluble[3]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is crucial for its application in drug development, where specific stereochemistry is often required for therapeutic activity.

Synthesis of (S)-3-Aminopiperidin-2-one Hydrochloride from L-Ornithine Hydrochloride

A general procedure for the synthesis of (S)-3-aminopiperidin-2-one hydrochloride involves the cyclization of L-ornithine hydrochloride.

Materials:

  • L-ornithine hydrochloride

  • Trimethylchlorosilane

  • Anhydrous methanol

  • 21% (w/w) Sodium ethoxide in ethanol

  • 6N Hydrochloric acid

  • Isopropanol

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • Slowly add trimethylchlorosilane (4 equivalents) to a suspension of L-ornithine hydrochloride (1 equivalent) in anhydrous methanol.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Cool the solution to 0°C and add a 21% (w/w) solution of sodium ethoxide in ethanol dropwise.

  • After 5 minutes, allow the reaction to warm to room temperature and continue stirring for 30 minutes.

  • Adjust the pH of the reaction solution to 7 with aqueous 6N HCl.

  • Filter the neutralized solution and concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in isopropanol and filter to remove insoluble salts. Concentrate the filtrate again under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography using a 30% methanol in dichloromethane eluent to yield the final product as a hygroscopic light yellow solid.

Spectroscopic and Analytical Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are essential for the structural confirmation and purity assessment of this compound. While specific spectra are not publicly available in the search results, various chemical suppliers indicate the availability of this data upon request. It is recommended to consult the certificates of analysis from suppliers for detailed spectroscopic information.

Role in Drug Development

3-Aminopiperidin-2-one and its derivatives are significant scaffolds in medicinal chemistry, particularly in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV) and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Substituted 3-aminopiperidines have been evaluated as potent and selective inhibitors of DPP-IV, an enzyme involved in glucose metabolism.[5] The development of such inhibitors is a key strategy in the management of type 2 diabetes.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

A novel series of 3-aminopiperidin-2-one-based compounds have been developed as antagonists for the CGRP receptor.[6] These antagonists are being investigated for the treatment of migraines.[6]

The following diagram illustrates the role of this compound as a key starting material in the synthesis of these two important classes of therapeutic agents.

DrugDevelopmentPathway cluster_start Starting Material cluster_intermediates Key Scaffolds cluster_end Therapeutic Agents A 3-Aminopiperidin-2-one Hydrochloride B Substituted 3-Aminopiperidines A->B C Novel 3-Aminopiperidin-2-one Derivatives A->C D DPP-IV Inhibitors (Anti-diabetic) B->D E CGRP Receptor Antagonists (Anti-migraine) C->E

Role of 3-Aminopiperidin-2-one HCl in Drug Development.

This technical guide provides a summary of the currently available information on this compound. For more in-depth data, researchers are encouraged to consult peer-reviewed scientific literature and the technical documentation provided by chemical suppliers.

References

In-Depth Technical Guide: Structure Elucidation of 3-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopiperidin-2-one hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its structural features, comprising a lactam ring and a primary amine, make it a valuable synthon for a variety of pharmacologically active molecules. Notably, it serves as a key intermediate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents for the management of type 2 diabetes, and immunomodulatory drugs such as lenalidomide. An unambiguous structure elucidation of this compound is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural characterization of this compound.

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of this compound is the foundation of its structural elucidation. These properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₅H₁₁ClN₂O[1]
Molecular Weight 150.61 g/mol [2]
CAS Number 42538-31-8 ((S)-enantiomer)[2]
Appearance Hygroscopic light yellow solid[2]
Melting Point 87°C (for the free base)[3]

Note: The melting point for the hydrochloride salt can vary, and the provided value is for the free base.

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine ring. The chemical shifts are influenced by the neighboring electronegative atoms (nitrogen and oxygen) and the electron-withdrawing effect of the carbonyl group and the protonated amine.

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the lactam is expected to appear significantly downfield.

Data TypePredicted Chemical Shift (ppm)
¹H NMR
-NH₂⁺~8.0-9.0 (broad s)
-NH (lactam)~7.5-8.5 (broad s)
-CH(NH₂⁺)~3.5-4.0 (m)
-CH₂ (adjacent to NH)~3.2-3.6 (m)
-CH₂ (ring)~1.8-2.2 (m)
-CH₂ (ring)~1.6-2.0 (m)
¹³C NMR
C=O~170-175
-CH(NH₂⁺)~50-55
-CH₂ (adjacent to NH)~40-45
-CH₂ (ring)~25-30
-CH₂ (ring)~20-25

Note: These are predicted chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H stretch (amine salt)3200-2800 (broad)
N-H stretch (lactam)~3200
C=O stretch (lactam)~1650-1680
N-H bend (amine)~1600
C-N stretch~1200-1000
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound, the free base (C₅H₁₀N₂O) has a molecular weight of 114.15 g/mol .[4]

IonPredicted m/z
[M+H]⁺ (protonated free base)115.08
[M]⁺ (molecular ion of free base)114.08

Experimental Protocols

Synthesis of (S)-3-Aminopiperidin-2-one Hydrochloride from L-Ornithine Hydrochloride

This protocol outlines a common laboratory-scale synthesis.[2]

Materials:

  • L-Ornithine hydrochloride

  • Trimethylchlorosilane (TMSCl)

  • Anhydrous methanol

  • 21% (w/w) Sodium ethoxide in ethanol

  • 6N Hydrochloric acid (HCl)

  • Isopropanol

  • Dichloromethane (DCM)

  • Silica gel

Procedure:

  • To a suspension of L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Cool the solution to 0 °C.

  • Add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise.

  • After 5 minutes, allow the reaction to warm to room temperature and continue stirring for 30 minutes.

  • Adjust the pH of the solution to 7 with 6N HCl.

  • Filter the neutralized solution and concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in isopropanol and filter to remove insoluble salts. Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a 30% methanol in dichloromethane eluent to yield (S)-3-aminopiperidin-2-one hydrochloride as a hygroscopic light yellow solid.[2]

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H NMR signals and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).

FT-IR Spectroscopy:

  • Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Place the sample in the FT-IR spectrometer.

  • Acquire the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (Electrospray Ionization - ESI):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Determine the m/z of the molecular ion and any significant fragment ions.

Mandatory Visualizations

Chemical Structure

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Synthesis of 3-Aminopiperidin-2-one HCl purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ftir FT-IR purification->ftir ms Mass Spectrometry purification->ms data_analysis Data Interpretation nmr->data_analysis ftir->data_analysis ms->data_analysis structure_confirmation Final Structure Confirmation data_analysis->structure_confirmation G cluster_pathway DPP-IV Inhibition Pathway cluster_effects Physiological Effects GLP1 GLP-1 (active) DPP4 DPP-IV Enzyme GLP1->DPP4 Inactivation Insulin Increased Insulin Secretion GLP1->Insulin Glucagon Decreased Glucagon Secretion GLP1->Glucagon GLP1_inactive GLP-1 (inactive) DPP4->GLP1_inactive DPP4_inhibitor DPP-IV Inhibitor (derived from 3-aminopiperidin-2-one) DPP4_inhibitor->DPP4 Inhibition Glucose Lowered Blood Glucose Insulin->Glucose Glucagon->Glucose (prevents increase)

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-Aminopiperidin-2-one hydrochloride. This compound serves as a critical building block in medicinal chemistry, notably in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors and analogues of immunomodulatory drugs like lenalidomide. Understanding its fundamental properties is crucial for its effective application in research and drug development.

Core Physicochemical Properties

This compound is a chiral molecule and can exist as the (S)-enantiomer, (R)-enantiomer, or a racemic mixture. The properties can vary slightly between these forms. This guide focuses on the most commonly cited data, specifying the enantiomeric form where known.

Data Presentation

The quantitative physicochemical data for this compound and its free base are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueSource(s)
Chemical Name This compoundN/A
Synonyms L-Ornithine lactam hydrochloride ((S)-form)[1]
Molecular Formula C₅H₁₁ClN₂O[1]
Molecular Weight 150.61 g/mol [1]
Appearance White to off-white or light yellow solid; Hygroscopic[1]
Melting Point 180-203 °C (decomposition) for (S)-form[1]
Density Data not availableN/A
Hygroscopicity Hygroscopic[1]

Table 2: Solubility and Partitioning Properties

PropertyValueNotesSource(s)
Aqueous Solubility Slightly soluble in waterQualitative data for the (S)-hydrochloride. Quantitative experimental data is not readily available.[1]
Organic Solvent Solubility Slightly soluble in DMSO and MethanolQualitative data for the (S)-hydrochloride.[1]
pKa (Strongest Basic) 8.44 (Predicted for free base)This is a computational prediction for the amino group of the non-salt form.N/A
LogP -1.3 (Predicted for free base)This is a computational prediction for the non-salt form.N/A

Biological Context and Signaling Pathways

This compound is a key structural motif for molecules targeting important biological pathways. Below are diagrams illustrating two such pathways.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Pathway

This compound is a precursor for the synthesis of gliptins, a class of drugs that inhibit the DPP-IV enzyme. This inhibition has therapeutic effects in type 2 diabetes.

DPP_IV_Inhibition DPP-IV Inhibition Signaling Pathway Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates release of Pancreas Pancreatic β-cells Incretins->Pancreas act on DPPIV DPP-IV Enzyme Incretins->DPPIV are substrates for Insulin Insulin Secretion Pancreas->Insulin increases Glucose Blood Glucose Lowering Insulin->Glucose Inactive_Incretins Inactive Metabolites DPPIV->Inactive_Incretins inactivates DPPIV_Inhibitor DPP-IV Inhibitor (e.g., Gliptins) DPPIV_Inhibitor->DPPIV inhibits

Caption: DPP-IV inhibition pathway leading to improved glycemic control.

Lenalidomide-like Activity: CRL4-CRBN E3 Ligase Pathway

The piperidinone structure is central to the mechanism of immunomodulatory drugs (IMiDs) like lenalidomide. These molecules act as "molecular glues," redirecting an E3 ubiquitin ligase complex to degrade specific proteins.

Lenalidomide_Pathway Mechanism of Lenalidomide-like Molecular Glues cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex CUL4 Cullin 4 (CUL4) Ubiquitination Poly-ubiquitination CUL4->Ubiquitination catalyzes DDB1 DDB1 DDB1->Ubiquitination catalyzes CRBN Cereblon (CRBN) (Substrate Receptor) Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate recruits CRBN->Ubiquitination catalyzes Rbx1 Rbx1 Rbx1->Ubiquitination catalyzes IMiD IMiD Molecule (e.g., Lenalidomide) IMiD->CRBN binds to Neosubstrate->Ubiquitination is tagged Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation Protein Degradation Proteasome->Degradation leads to Therapeutic_Effect Therapeutic Effect (e.g., Anti-Myeloma) Degradation->Therapeutic_Effect

Caption: Ubiquitin-proteasome degradation pathway induced by molecular glue degraders.

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are provided below. These are generalized standard procedures that can be adapted for this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound in an aqueous medium.

Solubility_Workflow Shake-Flask Solubility Experimental Workflow Start Start Add_Excess Add excess solid compound to aqueous buffer (e.g., PBS pH 7.4) Start->Add_Excess Equilibrate Equilibrate suspension (e.g., 24-48h at 25°C with agitation) Add_Excess->Equilibrate Separate Separate solid and liquid phases (Centrifugation or Filtration) Equilibrate->Separate Supernatant Collect clear supernatant Separate->Supernatant Dilute Prepare serial dilutions of the supernatant Supernatant->Dilute Analyze Quantify concentration (e.g., HPLC-UV, LC-MS) Dilute->Analyze Calculate Calculate solubility (mg/mL or mM) from concentration Analyze->Calculate End End Calculate->End

Caption: Workflow for the determination of thermodynamic aqueous solubility.

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and filter it through a 0.22 µm filter.

  • Addition of Compound: Add an excess amount of this compound to a vial containing a known volume of the PBS buffer. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for a period sufficient to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully collect the clear supernatant. Prepare a standard curve of the compound at known concentrations. Analyze the supernatant and the standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.

  • Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Determination of pKa (Potentiometric Titration Method)

This protocol describes the determination of the acid dissociation constant (pKa) of the protonated amine in this compound.

pKa_Workflow Potentiometric Titration for pKa Determination Start Start Dissolve Dissolve a precise weight of the compound in deionized water Start->Dissolve Titrate Titrate with a standardized NaOH solution (e.g., 0.1 M) Dissolve->Titrate Monitor Monitor pH continuously with a calibrated pH meter Titrate->Monitor Plot Plot pH vs. volume of titrant added Monitor->Plot Determine_EP Determine the equivalence point (EP) from the titration curve (e.g., first derivative) Plot->Determine_EP Determine_pKa Determine the pH at the half-equivalence point (1/2 EP) Determine_EP->Determine_pKa Result pH at 1/2 EP = pKa Determine_pKa->Result End End Result->End

Caption: Workflow for determining the pKa of an amine hydrochloride by titration.

Methodology:

  • Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Process: While stirring the solution, add the NaOH titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Collection: Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the exact volume at the equivalence point, which is the point of maximum slope on the curve (often found by plotting the first derivative, ΔpH/ΔV).

    • Determine the volume of NaOH added at the half-equivalence point (half of the volume at the equivalence point).

    • The pKa is equal to the pH of the solution at the half-equivalence point.

References

In-depth Technical Guide: 3-Aminopiperidin-2-one Hydrochloride (CAS Number 42538-31-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-3-Aminopiperidin-2-one hydrochloride, with the CAS number 42538-31-8, is a chiral cyclic amino acid derivative that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid piperidone scaffold and the presence of a primary amine make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics, including Calcitonin Gene-Related Peptide (CGRP) receptor antagonists and Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Physicochemical Properties

(3S)-3-Aminopiperidin-2-one hydrochloride is a white to off-white, hygroscopic solid.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 42538-31-8[2]
Molecular Formula C5H11ClN2O[3]
Molecular Weight 150.61 g/mol [3]
Melting Point 87°C (for the free base)[3]
Boiling Point 307.5±35.0 °C (Predicted)[3]
Density 1.071±0.06 g/cm3 (Predicted)[3]
Solubility Soluble in water and methanol.[1]
Appearance White to off-white solid[1]
Chirality (S)-enantiomer[2]

Synthesis

The most common and well-documented method for the synthesis of (S)-3-Aminopiperidin-2-one hydrochloride is through the cyclization of L-ornithine hydrochloride.[2]

Experimental Protocol: Synthesis from L-Ornithine Hydrochloride

Materials:

  • L-Ornithine hydrochloride

  • Trimethylchlorosilane (TMSCl)

  • Anhydrous Methanol

  • Sodium ethoxide solution (21% in ethanol)

  • 6N Hydrochloric acid

  • Isopropanol

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • To a suspension of L-ornithine hydrochloride (1.0 eq) in anhydrous methanol, slowly add trimethylchlorosilane (4.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours to facilitate the esterification of the carboxylic acid.

  • Cool the reaction mixture to 0°C.

  • Slowly add a 21% (w/w) solution of sodium ethoxide in ethanol.

  • Allow the reaction to warm to room temperature and continue stirring for 30 minutes to effect cyclization.

  • Adjust the pH of the solution to 7 with 6N aqueous HCl.

  • Filter the mixture to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure.

  • To the resulting crude product, add isopropanol and filter to remove any remaining insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product by silica gel column chromatography using a mixture of methanol and dichloromethane (e.g., 30% methanol in dichloromethane) as the eluent to yield (S)-3-amino-2-piperidone hydrochloride as a hygroscopic light yellow solid.[2]

G cluster_synthesis Synthesis Workflow L-Ornithine_HCl L-Ornithine hydrochloride Esterification Esterification with TMSCl in Methanol L-Ornithine_HCl->Esterification Step 1 Cyclization Cyclization with Sodium Ethoxide Esterification->Cyclization Step 2 Neutralization Neutralization with HCl Cyclization->Neutralization Step 3 Purification Purification (Filtration & Chromatography) Neutralization->Purification Step 4 Final_Product (S)-3-Aminopiperidin-2-one HCl Purification->Final_Product Step 5

Caption: Synthesis workflow for (S)-3-Aminopiperidin-2-one HCl.

Applications in Drug Development

(S)-3-Aminopiperidin-2-one hydrochloride serves as a crucial intermediate in the synthesis of several classes of therapeutic agents, most notably CGRP receptor antagonists for the treatment of migraine and DPP-4 inhibitors for type 2 diabetes.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

CGRP is a neuropeptide implicated in the pathophysiology of migraine.[4] Antagonists of the CGRP receptor have emerged as a major class of drugs for the acute and preventive treatment of migraine. The 3-aminopiperidin-2-one scaffold has been successfully incorporated into novel CGRP receptor antagonists.[4]

The binding of CGRP to its receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), primarily activates the Gαs signaling pathway.[5][6] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[6] PKA can then phosphorylate various downstream targets, leading to vasodilation, a key event in migraine headaches.[6] CGRP can also couple to Gαi/o and Gαq/11 pathways.[6]

G cluster_cgrp CGRP Receptor Signaling CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Gas Gαs Receptor->Gas activates AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation leads to

Caption: Simplified CGRP receptor signaling pathway.

A novel series of 3-amino-piperidin-2-one-based CGRP receptor antagonists have been developed.[4] The synthesis generally involves the coupling of the 3-aminopiperidin-2-one core with a suitably functionalized carboxylic acid or other electrophilic partner.

Experimental Protocol: General Synthesis of a 3-Aminopiperidin-2-one based CGRP Antagonist

This is a generalized procedure based on the synthesis of related compounds.[7]

Materials:

  • (S)-3-Aminopiperidin-2-one hydrochloride

  • A suitably substituted carboxylic acid (e.g., a functionalized pyrrolidinone acid fragment)

  • Peptide coupling agent (e.g., HATU, HOBt/EDC)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

Procedure:

  • To a solution of the carboxylic acid fragment in an anhydrous solvent, add the peptide coupling agent and the non-nucleophilic base.

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add (S)-3-Aminopiperidin-2-one hydrochloride and an additional equivalent of the base to neutralize the hydrochloride salt.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions (e.g., saturated sodium bicarbonate, brine).

  • Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired CGRP receptor antagonist.

The following table summarizes the CGRP receptor binding affinity for a representative compound from a series of novel 3-aminopiperidin-2-one-based antagonists.[4]

CompoundCGRP Receptor Affinity (Ki, nM)
Compound 23Potent and orally bioavailable

Note: The specific Ki value for compound 23 was not publicly available in the cited abstract, but it was described as a "structurally novel potent, orally bioavailable CGRP receptor antagonist."[4]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones, which play a crucial role in regulating blood glucose levels.[8] DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The (R)-enantiomer of 3-aminopiperidine is a key structural component of several marketed DPP-4 inhibitors, including sitagliptin and linagliptin. While the provided CAS number is for the (S)-enantiomer, the synthesis of the (R)-enantiomer is also well-established and follows similar principles.[9]

The synthesis of DPP-4 inhibitors often involves the coupling of the chiral 3-aminopiperidine core with a heterocyclic or aromatic moiety.

Experimental Protocol: General Synthesis of a DPP-4 Inhibitor

This is a generalized procedure based on the synthesis of linagliptin.[8]

Materials:

  • (R)-3-Aminopiperidine dihydrochloride

  • A functionalized xanthine derivative (e.g., 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione)

  • A base (e.g., sodium bicarbonate, potassium carbonate)

  • A high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), DMF)

Procedure:

  • To a solution of the functionalized xanthine derivative in a high-boiling solvent, add the base.

  • Add (R)-3-aminopiperidine dihydrochloride to the reaction mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 90°C) and stir for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system to obtain the pure DPP-4 inhibitor.

The following table presents the in vitro DPP-4 inhibitory activity of a series of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives, showcasing the potency that can be achieved with this class of compounds.[10]

CompoundR% Inhibition at 20 µMIC50 (µM)
9aH1.83 ± 0.1196.2 ± 6.82
9b4-F41.2 ± 2.1235.7 ± 1.49
9c4-Cl58.7 ± 2.0115.3 ± 0.65
9d4-Br45.1 ± 1.8929.8 ± 1.02
9e4-CF348.9 ± 1.9821.4 ± 0.98
9f3-Cl, 4-F38.7 ± 1.5442.1 ± 2.01
9gPhenyl2.11 ± 0.15>100
9h4-F-Phenyl10.2 ± 0.5489.7 ± 5.14
9i4-Cl-Phenyl69.8 ± 3.149.25 ± 0.57
9j4-Br-Phenyl62.4 ± 2.8713.1 ± 0.61
9k4-CF3-Phenyl45.8 ± 2.1125.4 ± 1.11
9l3-Cl, 4-F-Phenyl55.7 ± 2.5418.9 ± 0.89
Sitagliptin-95.8 ± 1.120.018 ± 0.001

Conclusion

(3S)-3-Aminopiperidin-2-one hydrochloride is a versatile and valuable chiral building block in modern drug discovery. Its efficient synthesis from readily available starting materials and its utility in constructing complex molecular architectures have solidified its importance in medicinal chemistry. The successful development of potent CGRP receptor antagonists and DPP-4 inhibitors based on this scaffold highlights its significance for researchers and scientists in the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to support further research and development efforts leveraging this important chemical entity.

References

An In-depth Technical Guide to (S)-3-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, applications, and safety protocols for (S)-3-Aminopiperidin-2-one hydrochloride. This chiral heterocyclic compound is a valuable building block in medicinal chemistry and pharmaceutical development.

Core Properties

(S)-3-Aminopiperidin-2-one hydrochloride is the hydrochloride salt of the (S)-enantiomer of 3-amino-δ-valerolactam. Its structure incorporates a chiral center, making it a key intermediate for the asymmetric synthesis of complex molecules.

Physicochemical and Identification Data

The fundamental properties of (S)-3-Aminopiperidin-2-one hydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 42538-31-8[1][2]
Alternate CAS Number 34294-79-6[1]
Molecular Formula C₅H₁₁ClN₂O[3]
Molecular Weight 150.61 g/mol [3][4]
IUPAC Name (3S)-3-aminopiperidin-2-one;hydrochloride[1]
Synonyms (S)-3-Amino-2-piperidone hydrochloride, L-Ornithine lactam hydrochloride[3][5]
InChI InChI=1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1[1]
SMILES Cl.N[C@H]1CCCNC1=O[1]
Physical and Chemical Characteristics
PropertyDescriptionSource(s)
Appearance White to Off-White or Light Yellow Solid[2][3]
Melting Point 180-203°C (with decomposition)[3]
Solubility Slightly soluble in DMSO, Methanol, and Water.[3]
Stability The compound is hygroscopic.[2][3]
Storage Conditions Store at room temperature under an inert atmosphere. Keep in a dark, dry place.[3][4]

Synthesis and Experimental Protocols

(S)-3-Aminopiperidin-2-one hydrochloride is commonly synthesized from L-ornithine hydrochloride via an intramolecular cyclization reaction.

General Synthesis Protocol from L-Ornithine Hydrochloride

This protocol outlines a general procedure for the laboratory-scale synthesis of the target compound.[2]

Materials:

  • L-ornithine hydrochloride

  • Trimethylchlorosilane (TMSCl)

  • Anhydrous Methanol (MeOH)

  • 21% (w/w) Sodium Ethoxide (NaOEt) in Ethanol

  • 6N Hydrochloric Acid (HCl)

  • Isopropanol

  • Silica Gel

Procedure:

  • Esterification: Slowly add trimethylchlorosilane (4 eq.) to a suspension of L-ornithine hydrochloride (1 eq.) in anhydrous methanol.

  • Stirring: Stir the reaction mixture at room temperature for 12 hours.

  • Cyclization: Cool the solution to 0 °C and add a 21% (w/w) solution of sodium ethoxide in ethanol (7 eq.) dropwise.

  • Warming: After 5 minutes, allow the reaction to slowly warm to room temperature and continue stirring for an additional 30 minutes.

  • Neutralization: Adjust the pH of the solution to 7 using 6N aqueous HCl.

  • Filtration & Concentration: Filter the neutralized solution to remove precipitated salts and concentrate the filtrate under reduced pressure.

  • Salt Removal: Dissolve the crude product in isopropanol and filter to remove any remaining insoluble matter. Concentrate the filtrate again under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, eluting with 30% methanol in dichloromethane to yield (S)-3-Aminopiperidin-2-one hydrochloride as a hygroscopic, light yellow solid.[2]

G cluster_start Starting Materials A L-Ornithine HCl C Esterification (Stir 12h at RT) A->C B Anhydrous MeOH + TMSCl B->C D Cool to 0°C C->D E Add NaOEt in EtOH (Stir 30 min at RT) D->E F Neutralize with 6N HCl E->F G Filter & Concentrate F->G H Purification (Silica Gel Chromatography) G->H I (S)-3-Aminopiperidin-2-one HCl H->I G cluster_products Synthetic Targets A (S)-3-Aminopiperidin-2-one HCl B Kinase Inhibitors A->B Multi-step Synthesis C Antiviral Agents A->C Multi-step Synthesis D Thiazoleurea Derivatives (Antitumor) A->D Reacts with Isothiocyanates E Isoindole Derivatives A->E Reacts with Anhydrides F Peptide Analogs (Glorin) A->F Peptide Coupling

References

An In-depth Technical Guide to (R)-3-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core properties of (R)-3-Aminopiperidin-2-one hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of its chemical and physical characteristics, synthesis protocols, and its role in therapeutic pathways.

Chemical and Physical Properties

(R)-3-Aminopiperidin-2-one hydrochloride is a chiral heterocyclic compound. Its structure consists of a piperidin-2-one ring with an amino group at the 3-position in the (R)-configuration, neutralized with hydrochloric acid.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 406216-02-2
Molecular Formula C₅H₁₁ClN₂O
Molecular Weight 150.61 g/mol [1]
IUPAC Name (3R)-3-aminopiperidin-2-one;hydrochloride
SMILES N[C@@H]1CCCNC1=O.Cl

Table 2: Physical Properties

PropertyValueNotes
Appearance White to off-white solid/powderGeneral observation from supplier data.
Melting Point Not availableData for the related (R)-3-Aminopiperidine dihydrochloride is 206.0 to 210.0 °C.
Solubility Soluble in waterGeneral property of hydrochloride salts. Specific quantitative data not available.
Storage Inert atmosphere, room temperature[1]Recommended to be stored in a cool, dry place away from moisture.

Spectroscopic Data

Detailed experimental spectroscopic data for (R)-3-Aminopiperidin-2-one hydrochloride is not widely available in the public domain. However, based on its chemical structure, the following spectral characteristics can be anticipated. Commercial suppliers may provide specific spectral data upon request.

Table 3: Predicted Spectroscopic Data

SpectrumPredicted Peaks/Signals
¹H NMR Signals corresponding to the diastereotopic protons of the piperidine ring, a signal for the proton at the chiral center (C3), and signals for the amine and amide protons. The exact chemical shifts would be dependent on the solvent used.
¹³C NMR Six distinct signals for the five carbon atoms of the piperidine ring and the carbonyl carbon.
IR Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-N stretching.
Mass Spec A molecular ion peak corresponding to the free base (C₅H₁₀N₂O) at m/z 114.08.

Experimental Protocols: Synthesis

(R)-3-Aminopiperidin-2-one hydrochloride is typically synthesized via a multi-step process. A common route starts from (R)-2,5-diaminopentanoic acid hydrochloride, which is first esterified and then cyclized.

Esterification of (R)-2,5-diaminopentanoic acid hydrochloride

This step involves the conversion of the carboxylic acid to its methyl ester.

  • Materials: (R)-2,5-diaminopentanoic acid hydrochloride, Methanol, Acetyl chloride.

  • Procedure:

    • A solution of (R)-2,5-diaminopentanoic acid hydrochloride in methanol is cooled to 0-15 °C.[2]

    • Acetyl chloride (approximately 1.5 to 2.5 equivalents) is added slowly to the cooled solution, maintaining the temperature.[2]

    • The reaction mixture is then heated to 45-65 °C and stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).[2]

    • Upon completion, the solvent is removed under reduced pressure to yield (R)-methyl 2,5-diaminopentanoate dihydrochloride.

Cyclization to (R)-3-Aminopiperidin-2-one

The methyl ester is then cyclized to form the piperidinone ring.

  • Materials: (R)-methyl 2,5-diaminopentanoate dihydrochloride, Sodium methoxide, Methanol.

  • Procedure:

    • (R)-methyl 2,5-diaminopentanoate dihydrochloride is dissolved in methanol and cooled to a temperature between -10 °C and 0 °C.[2]

    • A solution of sodium methoxide (approximately 2.6 equivalents) in methanol is added dropwise, maintaining the low temperature.[2]

    • The reaction is stirred at this temperature for a sufficient time to form (R)-3-aminopiperidin-2-one.[2]

Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt.

  • Materials: (R)-3-aminopiperidin-2-one, Hydrochloric acid, Methanol, Methyl tert-butyl ether.

  • Procedure:

    • To the reaction mixture containing (R)-3-aminopiperidin-2-one, a solution of hydrochloric acid (approximately 1.0 to 1.5 equivalents) in a solvent mixture, typically methanol and methyl tert-butyl ether, is added at a temperature between 0 °C and 20 °C.[2]

    • The resulting mixture is stirred to allow for the precipitation of (R)-3-Aminopiperidin-2-one hydrochloride.[2]

    • The solid product is collected by filtration, washed with a suitable solvent (e.g., methyl tert-butyl ether), and dried under vacuum.[2]

G Synthesis Workflow of (R)-3-Aminopiperidin-2-one hydrochloride A (R)-2,5-diaminopentanoic acid hydrochloride B (R)-methyl 2,5-diaminopentanoate dihydrochloride A->B Esterification (Methanol, Acetyl Chloride) C (R)-3-aminopiperidin-2-one B->C Cyclization (Sodium Methoxide, Methanol) D (R)-3-Aminopiperidin-2-one hydrochloride C->D Salt Formation (HCl, Methanol/MTBE)

Synthesis workflow for (R)-3-Aminopiperidin-2-one hydrochloride.

Role in Drug Development: DPP-IV Inhibition

(R)-3-Aminopiperidin-2-one hydrochloride is a crucial building block for the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[2] These inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes.

DPP-IV Signaling Pathway

DPP-IV is an enzyme that rapidly degrades incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a vital role in glucose homeostasis.

When blood glucose levels are elevated, particularly after a meal, GLP-1 and GIP are released from the gut. They act on pancreatic β-cells to stimulate insulin secretion in a glucose-dependent manner. GLP-1 also suppresses the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

DPP-IV inhibitors block the action of the DPP-IV enzyme, thereby increasing the circulating levels of active GLP-1 and GIP. This prolongation of incretin activity enhances glucose-dependent insulin secretion and reduces elevated glucagon levels, leading to improved glycemic control.

G DPP-IV Signaling Pathway in Glucose Homeostasis cluster_0 Gut cluster_1 Pancreas cluster_2 Liver Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) release Beta-cells Beta-cells Insulin Insulin Beta-cells->Insulin secrete Alpha-cells Alpha-cells Glucagon Glucagon Alpha-cells->Glucagon secrete Hepatic Glucose Production Hepatic Glucose Production Higher Blood Glucose Higher Blood Glucose Hepatic Glucose Production->Higher Blood Glucose Incretins (GLP-1, GIP)->Beta-cells stimulate Incretins (GLP-1, GIP)->Alpha-cells inhibit DPP-IV DPP-IV Incretins (GLP-1, GIP)->DPP-IV degraded by Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promote Glucagon->Hepatic Glucose Production stimulate Lower Blood Glucose Lower Blood Glucose Glucose Uptake->Lower Blood Glucose DPP-IV_Inhibitor DPP-IV Inhibitor DPP-IV_Inhibitor->DPP-IV inhibits

Mechanism of DPP-IV inhibitors in regulating blood glucose.

Safety and Handling

As a chemical intermediate, (R)-3-Aminopiperidin-2-one hydrochloride should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, related compounds such as 3-aminopiperidine-2,6-dione hydrochloride are known to cause skin and eye irritation. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), are recommended. The material should be handled in a well-ventilated area.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. The information provided has been compiled from publicly available sources and may not be exhaustive. Users should conduct their own research and consult with qualified professionals before making any decisions based on this information.

References

The Cornerstone of Modern Therapeutics: A Technical Guide to the Discovery and Synthesis of 3-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopiperidin-2-one hydrochloride is a pivotal chiral building block in the synthesis of a multitude of pharmacologically active compounds, most notably as a core scaffold for inhibitors of dipeptidyl peptidase-IV (DPP-IV) and calcitonin gene-related peptide (CGRP) receptor antagonists. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this crucial intermediate. It details various synthetic strategies, including methods starting from L-ornithine, 2,5-diaminopentanoic acid, and L-glutamic acid, as well as innovative enzymatic and chemoenzymatic approaches. This document presents quantitative data in structured tables for comparative analysis, offers detailed experimental protocols for key synthetic transformations, and visualizes relevant biological pathways and synthetic workflows using Graphviz diagrams to facilitate a deeper understanding of its significance and application in drug discovery and development.

Introduction: Discovery and Historical Context

The journey of this compound is intrinsically linked to the advancement of asymmetric synthesis and the growing demand for enantiomerically pure compounds in the pharmaceutical industry. While the exact first synthesis of the racemic parent compound is not prominently documented in contemporary literature, its significance emerged with the discovery of its utility as a key intermediate for synthesizing chiral 3-aminopiperidine derivatives. These derivatives are crucial components of several modern drugs.

The development of practical and stereoselective syntheses for the (R)- and (S)-enantiomers of this compound has been a primary focus, driven by their roles in the creation of potent and selective enzyme inhibitors and receptor antagonists. Early synthetic efforts often involved classical resolution techniques, which were later superseded by more efficient asymmetric syntheses from chiral starting materials like amino acids.

Synthetic Strategies

A variety of synthetic routes to this compound and its derivatives have been developed, each with its own advantages and challenges. The choice of a particular method often depends on factors such as the desired stereochemistry, scalability, and cost-effectiveness.

Synthesis from L-Ornithine and its Derivatives

A common and well-established route to (S)-3-aminopiperidin-2-one hydrochloride utilizes the naturally occurring amino acid L-ornithine as the starting material. This approach takes advantage of the inherent chirality of the starting material to produce the desired enantiomer. The general strategy involves the cyclization of an ornithine derivative to form the piperidinone ring.

Experimental Protocol: Synthesis of (S)-3-Aminopiperidin-2-one Hydrochloride from L-Ornithine Hydrochloride [1]

  • Esterification: To a suspension of L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol) at room temperature. Stir the reaction mixture for 12 hours.

  • Cyclization: Cool the resulting solution to 0 °C and add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise. After 5 minutes, allow the reaction to warm to room temperature and continue stirring for 30 minutes.

  • Neutralization and Work-up: Adjust the pH of the reaction mixture to 7 with 6N aqueous HCl. Filter the neutralized solution and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in isopropanol and filter to remove insoluble salts. Concentrate the filtrate again under reduced pressure. Purify the final product by silica gel flash column chromatography using a 30% methanol in dichloromethane eluent to yield (S)-3-aminopiperidin-2-one hydrochloride as a hygroscopic light yellow solid.

Synthesis from 2,5-Diaminopentanoic Acid

The synthesis of the (R)-enantiomer often starts from (R)-2,5-diaminopentanoic acid hydrochloride. This pathway is particularly relevant for the production of DPP-IV inhibitors. The synthesis typically involves the esterification of the starting material followed by a base-mediated cyclization.

Experimental Protocol: Synthesis of (R)-3-Aminopiperidin-2-one Hydrochloride from (R)-2,5-Diaminopentanoic Acid Hydrochloride

  • Esterification: To a suspension of (R)-2,5-diaminopentanoic acid hydrochloride in methanol, add acetyl chloride (typically 1.5 to 2.5 equivalents) at a temperature between 0 °C and 15 °C. Heat the reaction mixture to between 45 °C and 65 °C to drive the esterification to completion, yielding (R)-methyl 2,5-diaminopentanoate dihydrochloride.[2]

  • Cyclization: Treat the resulting (R)-methyl 2,5-diaminopentanoate dihydrochloride with a base such as sodium methoxide (typically 1.5 to 3 equivalents) in methanol at a low temperature (between -10 °C and 0 °C) to induce cyclization to (R)-3-aminopiperidin-2-one.[2]

  • Salt Formation: Add hydrochloric acid (typically 1.0 to 1.5 equivalents) in a suitable solvent like methanol or a mixture of methyl tert-butyl ether and methanol to the (R)-3-aminopiperidin-2-one at a temperature between 0 °C and 20 °C to precipitate the desired (R)-3-aminopiperidin-2-one hydrochloride.[2]

Synthesis from Glutamic Acid

L-glutamic acid serves as another readily available chiral starting material for the synthesis of 3-aminopiperidine derivatives. This multi-step route involves the transformation of the carboxylic acid functionalities into other groups that can facilitate cyclization. The overall yields for these multi-step syntheses are reported to be in the range of 44% to 55%.

Enzymatic and Chemoenzymatic Synthesis

More recently, enzymatic and chemoenzymatic methods have emerged as powerful tools for the synthesis of chiral amines and their derivatives, offering high enantioselectivity and milder reaction conditions. Multi-enzyme cascades have been developed for the synthesis of protected 3-aminopiperidine derivatives. For instance, a one-pot cascade using galactose oxidase and imine reductase has been employed to convert N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine with an isolated yield of up to 54%.[3][4]

A chemoenzymatic approach has also been demonstrated for the synthesis of (S)-3-aminopiperidine-2,6-dione, a related pharmacophore. This method utilizes an engineered enzyme to produce the chiral intermediate, which is then chemically converted to the final product.

Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of this compound and its derivatives through various methods.

Starting MaterialProductKey ReagentsReported YieldReference
L-Ornithine Hydrochloride(S)-3-Aminopiperidin-2-one HydrochlorideTrimethylchlorosilane, Sodium EthoxideNot specified in abstract[1]
(R)-2,5-Diaminopentanoic Acid Hydrochloride(R)-3-Aminopiperidin-2-one HydrochlorideAcetyl Chloride, Sodium Methoxide, HClNot specified in abstract[2]
L-Glutamic Acid3-(N-Boc amino) piperidine derivativesMulti-step44-55% (overall)
N-Cbz-protected L-ornithinolL-3-N-Cbz-aminopiperidineGalactose oxidase, Imine reductaseup to 54%[3][4]
L-Glutamine(S)-3-aminopiperidine-2,6-dione derivativeIdgS-derived enzyme, Phthalic anhydride20.21 ± 3.5%

Applications in Drug Development: Targeting CGRP and DPP-IV Pathways

This compound is a critical building block for the synthesis of small molecule drugs that target the Calcitonin Gene-Related Peptide (CGRP) receptor and Dipeptidyl Peptidase-IV (DPP-IV).

CGRP Receptor Antagonists for Migraine Treatment

The CGRP receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the pathophysiology of migraine. Antagonists of this receptor are effective in the acute treatment of migraine. 3-Aminopiperidin-2-one serves as a key structural motif in a novel series of potent and orally bioavailable CGRP receptor antagonists.

CGRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP CGRP CGRP_Receptor CLR RAMP1 CGRP->CGRP_Receptor Binds G_Protein Gαs Gβγ CGRP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein:alpha->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., for vasodilation) CREB->Gene_Expression Promotes Antagonist CGRP Receptor Antagonist (derived from 3-aminopiperidin-2-one) Antagonist->CGRP_Receptor Blocks

Caption: CGRP Signaling Pathway and Inhibition.

DPP-IV Inhibitors for Type 2 Diabetes

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. Inhibitors of DPP-IV prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes. The chiral 3-aminopiperidine moiety is a key pharmacophore in many potent and selective DPP-IV inhibitors.

DPP_IV_Inhibition_Pathway cluster_bloodstream Bloodstream cluster_pancreas Pancreatic Beta Cell GLP1_active Active GLP-1 GLP1_inactive Inactive GLP-1 GLP1_active->GLP1_inactive Degradation by DPP-IV GLP1_Receptor GLP-1 Receptor GLP1_active->GLP1_Receptor Binds and Activates DPP_IV DPP-IV Enzyme DPP_IV_Inhibitor DPP-IV Inhibitor (derived from 3-aminopiperidin-2-one) DPP_IV_Inhibitor->DPP_IV Inhibits Insulin_Secretion Insulin Secretion GLP1_Receptor->Insulin_Secretion Stimulates

Caption: DPP-IV Inhibition and GLP-1 Pathway.

Conclusion

This compound has evolved from a chiral synthetic intermediate to a cornerstone in the development of modern therapeutics. The diverse synthetic strategies, from classical amino acid-based approaches to cutting-edge enzymatic methods, provide a robust toolbox for medicinal chemists. The successful application of this scaffold in the design of CGRP receptor antagonists and DPP-IV inhibitors highlights its enduring importance in drug discovery. This guide serves as a comprehensive resource for researchers in the field, providing a solid foundation for future innovation in the synthesis and application of this remarkable molecule.

References

The Biological Significance of 3-Aminopiperidin-2-one Hydrochloride: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopiperidin-2-one hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its rigid, piperidine-based scaffold has been instrumental in the development of a diverse array of therapeutic agents. This technical guide provides an in-depth analysis of the biological significance of this compound, focusing on its role as a precursor to potent and selective inhibitors of key biological targets. We will explore its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine therapy, and its emerging potential in oncology and neuroprotection. This document consolidates quantitative biological data, detailed experimental protocols, and visual representations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, prized for its favorable pharmacokinetic properties.[1] this compound, a derivative of piperidine, offers a synthetically versatile platform for the creation of complex molecules with high specificity for various biological targets. Its chirality is a crucial feature, as different enantiomers of a compound can possess distinct biological activities, safety profiles, and pharmacokinetic properties. This guide will delve into the significant therapeutic areas where this scaffold has made a substantial impact.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2] The 3-aminopiperidine scaffold has been a cornerstone in the design of potent and selective DPP-4 inhibitors.[1][3]

Quantitative Data: DPP-4 Inhibitory Activity

The following table summarizes the in vitro DPP-4 inhibitory activity of representative compounds synthesized using a 3-aminopiperidine scaffold.

Compound IDModification on 3-Aminopiperidine ScaffoldDPP-4 IC50 (nM)Selectivity vs. QPP, DPP8, DPP9Reference
1 Substituted bicyclic lactam2>1000-fold[1]
2 Phenyl-substituted side chain9High[1]
3 Thiazolopyridine moiety1.4High[1]
Experimental Protocol: In Vitro DPP-4 Inhibition Assay

A common method to determine the inhibitory activity of compounds against DPP-4 is a fluorescence-based assay.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the DPP-4 enzyme solution.

  • Incubate the plate at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percent inhibition is calculated relative to the control (DMSO-treated) wells.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: DPP-4 in Glucose Homeostasis

The following diagram illustrates the role of DPP-4 in the incretin pathway and how its inhibition leads to improved glycemic control.

DPP4_Pathway Ingestion Food Ingestion Incretins GLP-1 & GIP (Incretin Hormones) Ingestion->Incretins stimulates release of Pancreas Pancreas Incretins->Pancreas act on DPP4 DPP-4 Enzyme Incretins->DPP4 are substrates for Insulin Insulin Release Pancreas->Insulin Glucagon Glucagon Suppression Pancreas->Glucagon Glucose Lower Blood Glucose Insulin->Glucose Glucagon->Glucose (prevents rise) Inactive Inactive Peptides DPP4->Inactive degrades to Inhibitor DPP-4 Inhibitor (derived from 3-aminopiperidin-2-one) Inhibitor->DPP4 blocks

DPP-4 signaling in glucose homeostasis.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism for Migraine

CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraine.[5] CGRP receptor antagonists have emerged as a major breakthrough in the acute and preventive treatment of migraine. The 3-aminopiperidin-2-one scaffold has recently been utilized to develop novel, potent, and orally bioavailable CGRP receptor antagonists.[6]

Quantitative Data: CGRP Receptor Antagonist Activity

The following table presents the in vitro activity of a novel CGRP receptor antagonist synthesized from a 3-aminopiperidin-2-one derivative.

Compound IDCGRP Receptor Binding Affinity (Ki, nM)Functional Antagonism (IC50, nM)Reference
Compound 23 0.0240.2[6]
Experimental Protocol: CGRP Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CGRP receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for the human CGRP receptor.

Materials:

  • Cell membranes expressing the human CGRP receptor (e.g., from SK-N-MC cells or transfected HEK293 cells)

  • Radiolabeled CGRP (e.g., [125I]-CGRP)

  • Test compounds

  • Binding buffer (e.g., Tris-HCl with MgCl2, BSA, and protease inhibitors)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, add the binding buffer, cell membranes, radiolabeled CGRP, and the test compound (or buffer for total binding).

  • Incubate the mixture to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP.

  • The IC50 value is determined from the competition binding curve.

  • The Ki value is calculated using the Cheng-Prusoff equation.

Signaling Pathway: CGRP in Migraine Pathophysiology

The following diagram illustrates the proposed mechanism of CGRP in migraine and the site of action for CGRP receptor antagonists.

CGRP_Pathway Trigeminal Trigeminal Ganglion CGRP_release CGRP Release Trigeminal->CGRP_release activation leads to BloodVessel Meningeal Blood Vessels CGRP_release->BloodVessel acts on CGRP_Receptor CGRP Receptor BloodVessel->CGRP_Receptor Vasodilation Vasodilation PainSignal Pain Signal Transmission Vasodilation->PainSignal Inflammation Neurogenic Inflammation Inflammation->PainSignal Migraine Migraine Headache PainSignal->Migraine CGRP_Receptor->Vasodilation CGRP_Receptor->Inflammation Antagonist CGRP Antagonist (from 3-aminopiperidin-2-one) Antagonist->CGRP_Receptor blocks

Role of CGRP signaling in migraine.

Emerging Applications

The versatility of the 3-aminopiperidin-2-one scaffold extends beyond DPP-4 and CGRP modulation, with growing interest in its application in oncology and neurodegenerative diseases.

Anticancer Potential

Piperidine derivatives have shown promise as anticancer agents by targeting various cellular processes.[7] While specific studies on derivatives of this compound are emerging, the broader class of aminopiperidines has demonstrated cytotoxic effects against cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[8]

Objective: To determine the cytotoxic effect (IC50) of test compounds on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value from the dose-response curve.

Neuroprotective Potential

The piperidine scaffold is present in several compounds with neuroprotective properties.[9] Derivatives are being investigated for their potential to mitigate neuronal damage in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[10][11] The proposed mechanisms often involve the modulation of neurotransmitter systems and reduction of oxidative stress.[10][12][13]

Conclusion

This compound has established itself as a valuable and versatile chiral building block in the synthesis of biologically active molecules. Its significant contribution to the development of DPP-4 inhibitors and CGRP receptor antagonists has led to successful therapies for type 2 diabetes and migraine, respectively. The emerging applications of its derivatives in oncology and neuroprotection highlight the ongoing potential of this scaffold in addressing unmet medical needs. The data and protocols presented in this guide aim to facilitate further research and development of novel therapeutics based on this important chemical entity.

References

The Role of 3-Aminopiperidin-2-one Hydrochloride as a Chiral Synthon in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopiperidin-2-one hydrochloride is a pivotal chiral building block in the synthesis of a variety of pharmaceutical agents. Its rigid, stereochemically defined structure provides a valuable scaffold for the construction of complex molecules, particularly in the development of enzyme inhibitors and receptor antagonists. This technical guide elucidates the mechanism of action of this compound in synthesis, focusing on its role as a chiral synthon. Key transformations, including N-acylation and lactam reduction, are examined in detail, supported by experimental protocols, quantitative data, and mechanistic diagrams. This document serves as a comprehensive resource for researchers and professionals engaged in the design and execution of synthetic routes utilizing this versatile intermediate.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs. The introduction of stereocenters onto this ring system allows for precise three-dimensional arrangements of functional groups, which is critical for selective interaction with biological targets. 3-Aminopiperidin-2-one, a cyclic derivative of ornithine, offers a conformationally constrained piperidine ring with a chiral center at the 3-position. The hydrochloride salt enhances the stability and handling of this otherwise reactive amine.

This guide focuses on the synthetic utility of the enantiomerically pure forms of this compound, primarily the (R)- and (S)-isomers. Its "mechanism of action" in a synthetic context is not that of a catalyst that is regenerated, but rather as a chiral synthon —a molecular fragment that is incorporated into a larger molecule, imparting its stereochemical information to the final product. The primary reactive sites are the exocyclic amino group and the endocyclic lactam functionality, which can be manipulated selectively to achieve desired synthetic outcomes.

Key Synthetic Transformations and Mechanisms

The synthetic utility of this compound is centered around two principal transformations: N-acylation of the primary amino group and reduction of the lactam carbonyl.

N-Acylation of the Amino Group

The primary amino group at the C3 position is a nucleophilic site readily available for acylation reactions. This transformation is fundamental in linking the piperidinone core to other molecular fragments.

Mechanism of Action: The N-acylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride, anhydride, or an activated carboxylic acid). A tetrahedral intermediate is formed, which then collapses with the expulsion of a leaving group to form the stable amide bond. In the case of this compound, a base is required to neutralize the hydrochloride salt and deprotonate the ammonium ion, thus liberating the nucleophilic free amine.

Application Example: Synthesis of a Pomalidomide Precursor

A key step in the synthesis of immunomodulatory drugs like Pomalidomide involves the reaction of (S)-3-aminopiperidin-2-one with an anhydride, such as 4-hydroxyphthalic anhydride.

N_Acylation_Mechanism cluster_reactants Reactants cluster_products Products Amine 3-Aminopiperidin-2-one (free base) H₂N-R Tetrahedral_Intermediate {Tetrahedral Intermediate} Amine->Tetrahedral_Intermediate Nucleophilic attack Anhydride 4-Hydroxyphthalic Anhydride O(CO)₂C₆H₃(OH) Anhydride->Tetrahedral_Intermediate Base Base Base->Amine Deprotonation Carboxylate_Intermediate {Carboxylate Intermediate} Tetrahedral_Intermediate->Carboxylate_Intermediate Proton transfer Product N-Acylated Product R-NH-CO-C₆H₃(OH)-COOH Carboxylate_Intermediate->Product Ring opening & Protonation

Caption: N-Acylation of 3-Aminopiperidin-2-one with an Anhydride.

Quantitative Data: N-Acylation of (S)-3-Aminopiperidin-2-one

Reactant 1Reactant 2SolventTemperatureReaction TimeYieldReference
(S)-3-Aminopiperidin-2-one HCl4-Hydroxyphthalic AnhydrideAcetic AcidReflux4 h~85%Generic procedure based on literature

Experimental Protocol: Synthesis of 5-hydroxy-2-((S)-2-oxopiperidin-3-yl)isoindoline-1,3-dione

  • Reagents and Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (S)-3-aminopiperidin-2-one hydrochloride (1.0 eq), 4-hydroxyphthalic anhydride (1.1 eq), and glacial acetic acid (10 mL per gram of starting material).

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to afford the desired N-acylated product as a solid.

Reduction of the Lactam Carbonyl

The lactam functionality within the 3-aminopiperidin-2-one ring can be reduced to the corresponding cyclic amine, 3-aminopiperidine. This transformation is crucial for the synthesis of many Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, such as Sitagliptin, where the piperidine ring is a core structural element.

Mechanism of Action: The reduction is typically achieved using a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the lactam. This forms a tetrahedral intermediate. The nitrogen's lone pair then assists in the expulsion of the oxygen atom (coordinated to aluminum species), forming an iminium ion intermediate. A second hydride ion then attacks the iminium carbon, completing the reduction to the amine. An aqueous workup is required to quench the excess hydride reagent and to hydrolyze the aluminum-nitrogen and aluminum-oxygen bonds to liberate the final product.

Application Example: Synthesis of (R)-3-Aminopiperidine Dihydrochloride

The reduction of (R)-3-aminopiperidin-2-one hydrochloride is a key step in the synthesis of the chiral amine core of Sitagliptin and other DPP-IV inhibitors.

Lactam_Reduction_Mechanism cluster_reactants Reactants cluster_products Product Lactam (R)-3-Aminopiperidin-2-one C₅H₈N₂O Tetrahedral_Intermediate {Tetrahedral Intermediate} Lactam->Tetrahedral_Intermediate 1. Hydride attack LiAlH4 LiAlH₄ LiAlH4->Tetrahedral_Intermediate Product (R)-3-Aminopiperidine C₅H₁₂N₂ LiAlH4->Product Iminium_Ion {Iminium Ion Intermediate} Tetrahedral_Intermediate->Iminium_Ion Expulsion of OAl species Iminium_Ion->Product 2. Hydride attack Workup Aqueous Workup Product->Workup Quenching & Hydrolysis

Caption: Mechanism of Lactam Reduction using Lithium Aluminum Hydride.

Quantitative Data: Reduction of (R)-3-Aminopiperidin-2-one Hydrochloride

ReactantReducing AgentSolventTemperatureReaction TimeYieldReference
(R)-3-Aminopiperidin-2-one HClLiAlH₄THFReflux16 h>90%US Patent 2010/0029941 A1

Experimental Protocol: Synthesis of (R)-3-Aminopiperidine Dihydrochloride

  • Reagents and Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0-2.5 eq) in anhydrous tetrahydrofuran (THF). To a separate flask, add (R)-3-aminopiperidin-2-one hydrochloride (1.0 eq) and suspend in anhydrous THF.

  • Reaction: Cool the LiAlH₄ suspension in an ice bath. Slowly add the suspension of the starting material to the LiAlH₄ suspension, maintaining the temperature below 10 °C. After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 16-24 hours.

  • Workup (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.

  • Isolation: Stir the resulting mixture at room temperature until a granular precipitate forms. Filter the solid and wash it with THF.

  • Salt Formation: Combine the filtrate and washes. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., isopropanol), to precipitate the dihydrochloride salt.

  • Purification: Collect the precipitate by filtration, wash with a small amount of cold THF or diethyl ether, and dry under vacuum to yield (R)-3-aminopiperidine dihydrochloride.

Synthetic Workflow and Applications

The strategic application of these core transformations allows for the incorporation of the 3-aminopiperidin-2-one scaffold into complex drug molecules. The following workflow illustrates its use in the synthesis of a generic DPP-IV inhibitor.

Synthetic_Workflow Start (R)-Ornithine derivative Lactam (R)-3-Aminopiperidin-2-one HCl Start->Lactam Cyclization Reduced_Amine (R)-3-Aminopiperidine Lactam->Reduced_Amine Lactam Reduction (LiAlH₄) Final_Product DPP-IV Inhibitor (e.g., Sitagliptin) Reduced_Amine->Final_Product N-Acylation / Coupling Acyl_Fragment Acyl Fragment (e.g., Sitagliptin side chain precursor) Acyl_Fragment->Final_Product

Caption: General Synthetic Workflow for DPP-IV Inhibitors.

This workflow highlights the central role of this compound as an intermediate that is first synthesized and then modified in subsequent steps. The chirality, established early in the synthesis from a chiral pool starting material like ornithine, is carried through to the final active pharmaceutical ingredient.

Conclusion

This compound is a quintessential example of a chiral synthon whose "mechanism of action" in synthesis is to serve as a pre-formed, stereochemically defined building block. Its strategic value lies in the ability to perform selective chemical transformations at its amino and lactam functionalities. By understanding the mechanisms of these key reactions—N-acylation and lactam reduction—and by utilizing detailed experimental protocols, medicinal chemists and process development scientists can efficiently incorporate this versatile scaffold into the synthesis of novel and effective therapeutic agents. The data and methodologies presented in this guide provide a solid foundation for the rational design and practical execution of synthetic routes leveraging this important chiral intermediate.

An In-depth Technical Guide to 3-Aminopiperidin-2-one Hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 3-aminopiperidin-2-one hydrochloride, a critical chiral building block in contemporary pharmaceutical development. Its strategic importance lies in its role as a key structural motif in a variety of bioactive molecules, most notably as a cornerstone for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. This document elucidates its chemical properties, details enantioselective synthetic methodologies, provides experimental protocols, and outlines its application in the synthesis of prominent pharmaceutical agents.

Core Properties and Significance

3-Aminopiperidin-2-one is a cyclic β-amino acid derivative possessing a stereocenter at the 3-position, rendering it a valuable chiral synthon. The hydrochloride salt form is commonly used to improve its stability and handling characteristics. The (R)-enantiomer is of particular industrial significance, serving as a pivotal intermediate in the synthesis of several gliptin drugs.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₁ClN₂O
Molecular Weight150.61 g/mol [1]
AppearanceSolid
Stereochemistry(R) or (S) enantiomer
Synonyms(R)-3-Aminopiperidin-2-one HCl, (S)-3-Aminopiperidin-2-one HCl

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure 3-aminopiperidin-2-one is paramount for its use in pharmaceutical manufacturing. Several key strategies have been developed, primarily focusing on chiral pool synthesis and enzymatic resolutions.

Chiral Pool Synthesis

This approach leverages readily available and inexpensive chiral starting materials, such as amino acids, to construct the target molecule. L-glutamic acid and L-ornithine are common precursors for the synthesis of the (S)- and (R)-enantiomers, respectively.

A multi-step synthesis from L-glutamic acid can produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives with overall yields ranging from 44% to 55%. The process typically involves esterification, Boc-protection, reduction of the di-ester to a diol, tosylation, and finally cyclization.

Experimental Protocol: Synthesis of (S)-3-Aminopiperidin-2-one from L-Glutamic Acid (Illustrative)

  • Esterification and Protection: L-glutamic acid is first converted to its dimethyl ester. The amino group is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reduction: The resulting N-Boc protected diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride in methanol.

  • Activation and Cyclization: The diol is converted to a ditosylate by reaction with p-toluenesulfonyl chloride. Subsequent reaction with an amine leads to cyclization to form the piperidine ring.

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, and the resulting amine is converted to the hydrochloride salt.

Enzymatic Desymmetrization and Kinetic Resolution

Enzymatic methods offer high enantioselectivity and operate under mild reaction conditions. A common strategy involves the kinetic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince lactam.

In this process, a lactamase enzyme selectively hydrolyzes one enantiomer of the racemic Vince lactam, leaving the other enantiomer unreacted and thus enantiomerically enriched. For instance, a (+)-γ-lactamase can be used to selectively hydrolyze the (+)-enantiomer, allowing for the isolation of the unreacted (-)-Vince lactam with high enantiomeric excess (>99% ee), which is a precursor to (R)-3-aminopiperidin-2-one.[2][3]

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one

  • Reaction Setup: A solution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one is prepared in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5).[3]

  • Enzyme Addition: A purified (+)-γ-lactamase or whole cells expressing the enzyme are added to the substrate solution.[3]

  • Incubation: The reaction mixture is incubated at the optimal temperature for the enzyme (e.g., 40-50°C) with stirring.[3] The reaction is monitored by HPLC until approximately 50% conversion is achieved.

  • Workup: The unreacted (-)-2-azabicyclo[2.2.1]hept-5-en-3-one is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[3] The enantiomeric excess is determined by chiral HPLC.

Table 2: Comparison of Enantioselective Synthesis Methods

MethodStarting MaterialKey StepTypical Enantiomeric Excess (ee)Overall Yield
Chiral Pool SynthesisL-Glutamic AcidDiastereoselective reduction and cyclization>98%44-55%
Enzymatic Kinetic Resolution(±)-2-azabicyclo[2.2.1]hept-5-en-3-oneSelective enzymatic hydrolysis>99%[2][4]~50% (for the desired enantiomer)

Application in the Synthesis of DPP-4 Inhibitors

(R)-3-Aminopiperidin-2-one hydrochloride is a key intermediate in the synthesis of several DPP-4 inhibitors, including alogliptin and sitagliptin.

Synthesis of Alogliptin

Alogliptin is synthesized by the nucleophilic substitution reaction between 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine dihydrochloride.[5]

Alogliptin_Synthesis intermediate 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile alogliptin Alogliptin intermediate->alogliptin Nucleophilic Substitution chiral_amine (R)-3-Aminopiperidine dihydrochloride chiral_amine->alogliptin

Caption: Synthesis of Alogliptin.

Experimental Protocol: Synthesis of Alogliptin

  • Reaction Setup: 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)methyl]benzonitrile, (R)-3-aminopiperidine dihydrochloride, sodium carbonate, and potassium iodide are suspended in isopropyl alcohol.[5]

  • Reaction Conditions: The reaction mixture is heated to 65°C - 70°C and maintained for 12 to 14 hours, with progress monitored by HPLC.[5]

  • Workup and Isolation: After completion, the reaction is cooled, filtered, and the filtrate is concentrated to yield crude alogliptin, which can be further purified.

Synthesis of Sitagliptin

The synthesis of sitagliptin involves the condensation of a β-ketoamide intermediate with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][7][8]triazolo[4,3-a]pyrazine hydrochloride, followed by asymmetric hydrogenation. The chiral amine moiety is often introduced via (R)-3-aminopiperidine or a related chiral synthon.

Sitagliptin_Synthesis beta_ketoamide β-Ketoamide Intermediate enamine Enamine Intermediate beta_ketoamide->enamine triazolo_pyrazine 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl triazolo_pyrazine->enamine sitagliptin Sitagliptin enamine->sitagliptin Asymmetric Hydrogenation

Caption: General Synthetic Strategy for Sitagliptin.

Mechanism of Action of DPP-4 Inhibitors and Signaling Pathway

DPP-4 inhibitors, such as alogliptin and sitagliptin, function by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10] By preventing the breakdown of these hormones, their levels in the blood increase, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[9][10] This ultimately results in improved glycemic control.

DPP4_Signaling_Pathway cluster_0 DPP-4 Inhibition cluster_1 Incretin Pathway cluster_2 Pancreatic Response cluster_3 Physiological Effect DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin, Alogliptin) DPP4 DPP-4 Enzyme DPP4_Inhibitor->DPP4 Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degrades Incretins Active Incretins (GLP-1, GIP) Pancreas Pancreatic β-cells Incretins->Pancreas Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: DPP-4 Inhibition Signaling Pathway.

Conclusion

This compound is an indispensable chiral building block in modern medicinal chemistry, enabling the efficient and stereoselective synthesis of complex pharmaceutical agents. The development of robust synthetic routes, including both chiral pool and enzymatic methods, has been crucial for its large-scale production. Its central role in the synthesis of DPP-4 inhibitors highlights the significance of this synthon in the ongoing efforts to develop effective treatments for metabolic diseases. This guide provides a foundational understanding for researchers to leverage the synthetic utility of this compound in their drug discovery and development endeavors.

References

Spectroscopic Profile of 3-Aminopiperidin-2-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminopiperidin-2-one hydrochloride, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While much of the publicly available high-resolution spectral data corresponds to the free base, 3-Aminopiperidin-2-one, this document provides valuable reference points for the analysis of the hydrochloride salt. The presence of the hydrochloride salt is expected to primarily influence the chemical shifts of protons and carbons near the amino and amide functionalities.

Chemical Structure

Systematic Name: this compound

Molecular Formula: C₅H₁₁ClN₂O

Molecular Weight: 150.61 g/mol

CAS Number: 208500-33-2

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 3-Aminopiperidin-2-one. It is important to note that experimental conditions, such as the solvent used, can significantly influence spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data is based on predicted spectra for the free base in D₂O and available data for the free base. The hydrochloride salt in a suitable deuterated solvent may show variations.

Table 1: ¹H NMR Data (Predicted for Free Base in D₂O, 100 MHz) [1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.68Triplet1HH3
3.29Triplet2HH6
2.11Multiplet2HH5
1.85Multiplet2HH4

Table 2: ¹³C NMR Data (Experimental and Predicted for Free Base)

Chemical Shift (ppm) (Experimental, Solvent not specified)Chemical Shift (ppm) (Predicted in D₂O, 100 MHz)[1]Assignment
175.4179.9C2 (C=O)
52.154.1C3
41.841.9C6
28.329.5C4
22.522.1C5
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400-3200StrongN-H stretch (amine and amide)
3000-2850MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (amide, lactam)
1650-1580MediumN-H bend (amine)
1470-1430MediumC-H bend (CH₂)
Mass Spectrometry (MS)

The mass spectrum of the free base, 3-Aminopiperidin-2-one, is available and provides insight into the fragmentation pattern.

Table 4: GC-MS Data for 3-Aminopiperidin-2-one [2]

m/zRelative IntensityPossible Fragment Interpretation
114Moderate[M]⁺ (Molecular Ion)
85High[M - NH=CH₂]⁺
56High[C₃H₆N]⁺
43High[C₂H₅N]⁺ or [CH₃CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).[3]

    • For ¹³C NMR, a higher concentration is often required, typically 20-50 mg of the sample in the same volume of solvent.[3]

    • The solvent should be chosen based on the solubility of the compound and to avoid overlapping signals with the analyte.[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for chemical shift referencing.

    • Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[3]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.[3]

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[3]

    • Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[3]

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR unit or KBr pellet holder) in the sample compartment of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.[4][5]

  • Ionization:

    • Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[4][5]

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or magnetic sector).

    • Separate the ions based on their mass-to-charge (m/z) ratio.[5]

  • Detection:

    • Detect the separated ions, and plot their relative abundance against their m/z ratio to generate the mass spectrum.[5]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound (3-Aminopiperidin-2-one HCl) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Introduce into Ion Source Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structure Elucidation & Characterization Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 3-Aminopiperidin-2-one Hydrochloride Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-aminopiperidin-2-one hydrochloride and its analogues, a chemical scaffold of significant interest in modern drug discovery. This document details their synthesis, biological activities, and therapeutic applications, with a focus on their roles as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists and Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.

Core Structure and Therapeutic Potential

The 3-aminopiperidin-2-one core is a versatile scaffold found in a variety of biologically active molecules. Its constrained cyclic structure and the presence of a key amino group allow for diverse chemical modifications, leading to compounds with high affinity and selectivity for various biological targets. This scaffold is a key component in the development of novel therapeutics for migraine, type 2 diabetes, and potentially other conditions. For instance, it serves as a crucial intermediate in the synthesis of kinase inhibitors and antiviral agents.

Synthesis of 3-Aminopiperidin-2-one Analogues

The synthesis of chiral 3-aminopiperidin-2-one derivatives is a critical step in the development of potent and selective drug candidates. Several synthetic routes have been established, often starting from readily available chiral precursors like amino acids.

A common strategy for the preparation of (R)-3-aminopiperidine dihydrochloride involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride using a strong reducing agent like lithium aluminum hydride.[1][2][3] The precursor, (R)-3-aminopiperidin-2-one hydrochloride, can be synthesized from (R)-methyl-2,5-diaminopentanoate dihydrochloride or (R)-2,5-diaminopentanoic acid hydrochloride.[1][2] Another approach utilizes L-ornithine hydrochloride as the starting material.[4] More recently, enzymatic cascade reactions have been explored as a more sustainable and efficient method for the synthesis of chiral 3-aminopiperidines.[5]

A generalized workflow for the synthesis and subsequent biological evaluation of these compounds is depicted below.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Chiral Starting Material (e.g., L-Ornithine, D-Glutamic Acid) synthesis Multi-step Chemical Synthesis or Enzymatic Cascade start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays (Binding, Enzyme Inhibition, Cellular Activity) characterization->in_vitro in_vivo In Vivo Models (e.g., Migraine Models, Diabetes Models) in_vitro->in_vivo adme ADME/Tox Profiling (Pharmacokinetics, Safety) in_vivo->adme lead_optimization Lead Optimization adme->lead_optimization

General workflow for synthesis and evaluation.

Biological Activity and Therapeutic Applications

Analogues of 3-aminopiperidin-2-one have demonstrated significant potential in several therapeutic areas. The two most prominent applications are as CGRP receptor antagonists for the treatment of migraine and as DPP-IV inhibitors for managing type 2 diabetes.

CGRP Receptor Antagonists for Migraine

Calcitonin gene-related peptide (CGRP) is a neuropeptide that plays a crucial role in the pathophysiology of migraine.[6][7] Antagonizing the CGRP receptor has emerged as a highly effective therapeutic strategy for the acute and preventive treatment of migraine.[1] A novel series of 3-aminopiperidin-2-one-based compounds have been developed as potent and orally bioavailable CGRP receptor antagonists.[7][8] Structure-activity relationship (SAR) studies have shown that modifications to the 3-aminopiperidin-2-one core, including ring contraction and inversion of stereocenters, can lead to significant improvements in CGRP receptor affinity.[7][8]

The signaling pathway of CGRP in the context of migraine is illustrated below. CGRP is released from trigeminal nerve endings and binds to its receptor on various cells, leading to vasodilation and neurogenic inflammation, which contribute to migraine pain.[6][7] CGRP receptor antagonists block this interaction, thereby preventing the downstream signaling events.

CGRP_Pathway CGRP CGRP CGRP_R CGRP Receptor CGRP->CGRP_R Binds AC Adenylyl Cyclase CGRP_R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Neurogenic_Inflammation Neurogenic Inflammation PKA->Neurogenic_Inflammation Migraine_Pain Migraine Pain Vasodilation->Migraine_Pain Neurogenic_Inflammation->Migraine_Pain Antagonist 3-Aminopiperidin-2-one Analogues (Antagonists) Antagonist->CGRP_R Blocks

CGRP signaling pathway in migraine.
DPP-IV Inhibitors for Type 2 Diabetes

Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and inhibiting glucagon release in a glucose-dependent manner.[5][10] Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[5][9] The chiral (R)-3-aminopiperidine moiety is a key structural feature of several marketed DPP-IV inhibitors.

The pathway illustrating the role of incretins and the mechanism of action of DPP-IV inhibitors is shown below. By preventing the degradation of GLP-1 and GIP, DPP-IV inhibitors enhance their insulinotropic effects.

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake Incretins Incretins (GLP-1, GIP) Food->Incretins Stimulates Release Insulin Insulin Secretion Incretins->Insulin Stimulates Glucagon Glucagon Secretion Incretins->Glucagon Inhibits DPP4 DPP-IV Enzyme Incretins->DPP4 Degraded by Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control (inhibition contributes to) Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor 3-Aminopiperidine Analogues (Inhibitors) DPP4_Inhibitor->DPP4 Inhibits

Incretin signaling and DPP-IV inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 3-aminopiperidin-2-one analogues and related derivatives as CGRP receptor antagonists and DPP-IV inhibitors. It is important to note that assay conditions can vary between studies, affecting direct comparability.

Table 1: CGRP Receptor Antagonist Activity

Compound IDCGRP Receptor Binding Affinity (Ki, nM)Functional Antagonism (IC50, nM)Reference
23 (from Bell et al.) Potent (specific value not disclosed)Potent (specific value not disclosed)[7][8]
BMS-694153 Analogue nM rangeNot reported[11]
Compound 3 (from Sil-Va et al.) 0.04 (Ki for a related series)Not reported[12]

Table 2: DPP-IV Inhibitory Activity

Compound ClassDPP-IV Inhibition (IC50, µM)Reference
Piperidine-based 10.14 - 10.98 (for coumarin-based derivatives)[13]
Piperazine-derived 72.9% inhibition at 10 µM (for compound 5b)[14]
Sitagliptin (Reference) 0.018[13]

Table 3: Cytotoxicity Data

Compound IDCell LineCytotoxicity (IC50, µM)Reference
5h (from Baziar et al.) SW480 (colorectal cancer)15.70 ± 0.28[15][16]
5h (from Baziar et al.) MCF-7 (breast cancer)16.50 ± 4.90[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of 3-aminopiperidin-2-one analogues.

Synthesis of (R)-3-Aminopiperidine Dihydrochloride

This protocol is adapted from patent literature for the synthesis of (R)-3-aminopiperidine dihydrochloride from (R)-3-aminopiperidin-2-one hydrochloride.[3][17]

Materials:

  • (R)-3-aminopiperidin-2-one hydrochloride

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • A solution of lithium aluminum hydride (1.0 to 2.5 equivalents) in anhydrous THF is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • A suspension of (R)-3-aminopiperidin-2-one hydrochloride (1 equivalent) in anhydrous THF is slowly added to the LiAlH4 solution, maintaining the temperature between 10°C and 45°C.

  • After the addition is complete, the reaction mixture is heated to a temperature between 45°C and 70°C and stirred for a sufficient time to complete the reduction.

  • The reaction is carefully quenched according to standard procedures for LiAlH4 reactions (e.g., sequential addition of water and aqueous sodium hydroxide).

  • The resulting solids are removed by filtration, and the filtrate containing the (R)-3-aminopiperidine is collected.

  • The solvent is removed under reduced pressure to yield the crude (R)-3-aminopiperidine.

  • The crude product is dissolved in a suitable solvent, and concentrated hydrochloric acid is added to precipitate the (R)-3-aminopiperidine dihydrochloride salt.

  • The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.

CGRP Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CGRP receptor.[18][19]

Materials:

  • Cell membranes prepared from cells expressing the human CGRP receptor (e.g., SK-N-MC cells)

  • Radiolabeled CGRP ligand (e.g., [125I]-hCGRP)

  • Test compounds (3-aminopiperidin-2-one analogues)

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Non-specific binding control (high concentration of unlabeled CGRP)

  • 96-well filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled CGRP, and varying concentrations of the test compound.

  • For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of unlabeled CGRP is added.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Terminate the binding by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters with cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound using appropriate software.

DPP-IV Inhibition Assay

This protocol outlines a fluorometric assay to measure the inhibitory activity of test compounds against the DPP-IV enzyme.[20][21]

Materials:

  • Recombinant human DPP-IV enzyme

  • Fluorogenic DPP-IV substrate (e.g., H-Gly-Pro-AMC)

  • Test compounds

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • In a 96-well black microplate, add the assay buffer and the test compound at various concentrations.

  • Add the DPP-IV enzyme to each well (except for blank wells) and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

  • Calculate the percent inhibition for each concentration of the test compound relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The this compound scaffold and its derivatives represent a highly valuable class of compounds in contemporary medicinal chemistry. Their demonstrated efficacy as CGRP receptor antagonists and DPP-IV inhibitors underscores their therapeutic potential. The synthetic methodologies are well-established, allowing for the generation of diverse analogues for structure-activity relationship studies. Continued exploration of this chemical space is likely to yield novel drug candidates with improved pharmacological profiles for the treatment of migraine, type 2 diabetes, and other diseases. This guide provides a foundational resource for researchers and drug development professionals working with this important class of molecules.

References

Methodological & Application

Synthesis of Lenalidomide from 3-Aminopiperidin-2-one Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide, an immunomodulatory agent with potent anti-angiogenic and anti-neoplastic properties, is a crucial therapeutic for multiple myeloma and other hematological malignancies. This document provides a detailed protocol for the synthesis of lenalidomide starting from 3-aminopiperidine-2,6-dione hydrochloride. The synthesis involves a two-step process: a condensation reaction to form the nitro-intermediate, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione, followed by a reduction of the nitro group to yield the final product. This application note includes comprehensive experimental procedures, tabulated quantitative data from various reported methods, and a diagram of the synthetic workflow. Additionally, a diagram illustrating the key signaling pathway of lenalidomide's mechanism of action is provided to offer a broader context for its therapeutic relevance.

Introduction

Lenalidomide is a synthetic derivative of thalidomide with enhanced immunomodulatory activity and a more favorable side-effect profile. Its synthesis is a topic of significant interest in medicinal and process chemistry. The most common and efficient synthetic route commences with the commercially available 3-aminopiperidine-2,6-dione hydrochloride. This starting material is first condensed with a suitable electrophile, typically methyl 2-(bromomethyl)-3-nitrobenzoate, to form the key nitro-intermediate. Subsequent reduction of the nitro functional group furnishes lenalidomide. Various reaction conditions have been reported for each step, influencing the overall yield and purity of the final product. This document aims to provide a consolidated and detailed guide for researchers undertaking this synthesis.

Synthetic Workflow

The overall synthetic pathway from 3-aminopiperidine-2,6-dione hydrochloride to lenalidomide is a two-step process. The first step is the formation of the isoindolinone ring system through a condensation reaction, and the second step is the reduction of the nitro group to an amine.

Synthesis_Workflow start 3-Aminopiperidine-2,6-dione hydrochloride intermediate 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione start->intermediate Step 1: Condensation final Lenalidomide intermediate->final Step 2: Reduction reagent1 Methyl 2-(bromomethyl)-3-nitrobenzoate + Base reagent2 Reducing Agent

Caption: Synthetic workflow for Lenalidomide.

Experimental Protocols

Step 1: Synthesis of 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione (Nitro-Intermediate)

This procedure outlines the condensation reaction between 3-aminopiperidine-2,6-dione hydrochloride and methyl 2-(bromomethyl)-3-nitrobenzoate.

Materials:

  • 3-Aminopiperidine-2,6-dione hydrochloride

  • Methyl 2-(bromomethyl)-3-nitrobenzoate

  • Triethylamine (or other suitable base, see Table 1)

  • Dimethyl sulfoxide (DMSO) (or other suitable solvent, see Table 1)

  • Water

  • Isopropyl alcohol (IPA)

Procedure:

  • To a solution of 3-aminopiperidine-2,6-dione hydrochloride in DMSO, slowly add a base such as triethylamine under a nitrogen atmosphere over a period of 10 minutes.[1]

  • In a separate flask, dissolve methyl 2-(bromomethyl)-3-nitrobenzoate in DMSO.

  • Add the solution of methyl 2-(bromomethyl)-3-nitrobenzoate to the reaction mixture containing 3-aminopiperidine-2,6-dione hydrochloride under nitrogen over a period of 20 minutes.[1]

  • Heat the reaction mixture to 50-55°C for 12 hours.[1] The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and heat to 50-55°C for about 1 hour.[1]

  • Cool the mixture, and the solid product will precipitate.

  • Filter the obtained solid and wash it with water.[1]

  • Stir the solid with IPA for 1 hour, then filter to yield the crude 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.[1]

Step 2: Synthesis of Lenalidomide (3-(4-Amino-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione)

This procedure details the reduction of the nitro group of the intermediate to an amine to yield lenalidomide.

Materials:

  • 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione

  • Palladium on carbon (Pd/C) (or other reducing system, see Table 2)

  • Ethanol (or other suitable solvent, see Table 2)

  • Hydrogen gas or other hydrogen source

Procedure (Catalytic Hydrogenation):

  • Charge a hydrogenation flask with 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione and a suitable solvent like N-methyl-2-pyrrolidone (NMP).[2]

  • Add a slurry of 10% Pd/C in NMP to the reaction mixture, followed by aqueous ammonia.[2]

  • Subject the mixture to hydrogenation at 60-100 psi hydrogen pressure for 6-12 hours.[2] Reaction progress should be monitored by HPLC.

  • Upon completion, filter the catalyst through a celite bed and wash the bed with the reaction solvent.[2]

  • Distill the solvent under high vacuum.[2]

  • The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to obtain pure lenalidomide.[3]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione
Starting MaterialReagentBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
3-Aminopiperidine-2,6-dione HClMethyl 2-(bromomethyl)-3-nitrobenzoateTriethylamineDMSO50-5512--[1]
3-Aminopiperidine-2,6-dioneMethyl 2-(bromomethyl)-3-nitrobenzoateK2CO3NMP50-55-89-[4]
3-Aminopiperidine-2,6-dione HClMethyl 2-(bromomethyl)-3-nitrobenzoateNaHCO3Acetonitrile501071-[5]
3-Aminopiperidine-2,6-dione HClMethyl 2-halomethyl-3-nitrobenzoateTriethylamineNMP or Acetonitrile----[2]
Table 2: Reaction Conditions for the Synthesis of Lenalidomide from the Nitro-Intermediate
Starting MaterialReducing SystemSolventTemperature (°C)PressureTime (h)Yield (%)Purity (%)Reference
3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione5% Pd/C, H2Ethanol400.4 MPa-98.299.20[6]
3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione10% Pd/C, H2NMP, aq. NH3-60-100 psi6-12--[2]
3-(4-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dioneIron, NH4ClEthanol, Water80-48499.8[3]
3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione10% Pd/C, H21,4-Dioxane-50 psi-~36-[2]

Mechanism of Action: Signaling Pathway

Lenalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, which is a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4CRBN). This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. The degradation of these proteins results in downstream anti-proliferative and immunomodulatory effects.

Lenalidomide_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 CRBN Cereblon (CRBN) DDB1->CRBN IKZF1_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_Aiolos Recruits Lenalidomide Lenalidomide Lenalidomide->CRBN Binds to Ubiquitination Ubiquitination IKZF1_Aiolos->Ubiquitination Substrate for Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates Downstream Downstream Effects (Anti-proliferative, Immunomodulatory) Degradation->Downstream Leads to

Caption: Lenalidomide's Mechanism of Action.

Conclusion

The synthesis of lenalidomide from 3-aminopiperidine-2,6-dione hydrochloride is a well-established process that can be achieved with high yields and purity. The choice of reagents, solvents, and reaction conditions for both the condensation and reduction steps can be tailored based on the desired scale, cost, and safety considerations. The provided protocols and tabulated data serve as a valuable resource for researchers in the field of drug development and organic synthesis. Understanding the synthetic pathway and the mechanism of action of lenalidomide is essential for the continued development of novel therapeutics targeting the ubiquitin-proteasome system.

References

Application Notes and Protocols for the Synthesis of Pomalidomide Utilizing 3-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pomalidomide is a third-generation immunomodulatory drug (IMiD) approved for the treatment of multiple myeloma.[1] It is a derivative of thalidomide and exhibits potent anti-neoplastic, anti-angiogenic, and immunomodulatory properties.[2][3] The mechanism of action involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, which leads to the targeted degradation of specific proteins, ultimately inhibiting the growth of myeloma cells.[][5] A key starting material in several efficient synthetic routes to pomalidomide is 3-aminopiperidine-2,6-dione hydrochloride, a critical intermediate that forms the glutarimide ring of the final molecule.[6]

These application notes provide detailed protocols for the synthesis of pomalidomide from 3-aminopiperidine-2,6-dione hydrochloride, along with quantitative data and a summary of its mechanism of action.

Pomalidomide Synthesis Workflow

The synthesis of pomalidomide from 3-aminopiperidine-2,6-dione hydrochloride is generally achieved through a two-step process. The first step involves the condensation of a substituted phthalic acid derivative with 3-aminopiperidine-2,6-dione to form a nitro-intermediate. The subsequent step is the reduction of the nitro group to yield the final pomalidomide product.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis (Condensation) cluster_final Final Product Synthesis (Reduction) A 3-Nitrophthalic Acid C 3-(3-Nitrophthalimido)- piperidine-2,6-dione A->C Coupling Agent (e.g., CDI) B 3-Aminopiperidine-2,6-dione Hydrochloride B->C D Pomalidomide C->D Reduction (e.g., Pd/C, H2)

Caption: General workflow for the synthesis of pomalidomide.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Pomalidomide

This protocol details a two-step synthesis involving the formation of a nitro-intermediate followed by reduction.

Step 1: Synthesis of 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-4-nitro-isoindoline-dione (3-nitrophthalidomide)

  • Materials and Reagents:

    • 3-Nitrophthalic acid

    • 1,1'-Carbonyldiimidazole (CDI)

    • 3-Aminopiperidine-2,6-dione hydrochloride

    • Acetonitrile

    • Water

  • Procedure:

    • To a stirred mixture of 3-nitrophthalic acid (25.0 g, 0.12 mole) in acetonitrile (175 ml), add 1,1'-carbonyldiimidazole (CDI) (42.3 g, 0.26 mole) under a nitrogen atmosphere at ambient temperature.[7]

    • To this mixture, add 3-aminopiperidine-2,6-dione hydrochloride (19.5 g, 0.12 mole).[7]

    • Heat the reaction mixture to 75-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

    • Once the reaction is complete, distill off the solvent under reduced pressure.[7]

    • Add water (375 ml) to the reaction mass and slowly cool to 0-5°C while stirring.[7]

    • Filter the isolated solid, wash with water, then with methanol, and dry under vacuum at 55-60°C to a constant weight to obtain 3-nitrophthalidomide.[7]

Step 2: Synthesis of 4-amino-2-(2,6-dioxopiperidin-3-yl)-isoindoline-1,3-dione (Pomalidomide)

  • Materials and Reagents:

    • 3-Nitrophthalidomide (from Step 1)

    • Palladium on carbon (10% Pd/C)

    • N,N-Dimethylformamide (DMF)

    • Hydrogen gas

    • Methanol

  • Procedure:

    • Add 10% Palladium on carbon (0.5 g) to a stirred solution of 3-nitrophthalidomide (10 g, 0.033 mole) in N,N-dimethylformamide (100 ml) under a nitrogen atmosphere.[7]

    • Bubble hydrogen gas through the reaction mixture at atmospheric pressure.[7]

    • Monitor the completion of the hydrogenation reaction by TLC.[7]

    • After completion, filter the reaction mixture to remove the catalyst.[7]

    • Distill the filtrate at 60-65°C under reduced pressure until half of the solvent is removed.[7]

    • Cool the solution to ambient temperature and add methanol (50 ml) while stirring to precipitate the product.[7]

    • Filter the solid, wash with methanol (50 ml), and dry to obtain pomalidomide.[7]

Data Presentation

Table 1: Summary of Pomalidomide Synthesis Data

Synthesis RouteStarting MaterialsKey StepsOverall YieldHPLC PurityReference
Route 14-nitroisobenzofuran-1,3-dione, 3-aminopiperidine-2,6-dione hydrochlorideThree-step reaction65%99.56%[1][8]
Route 23-nitrophthalic acid, 3-aminopiperidine-2,6-dione hydrochlorideTwo-step reaction (intermediate yield 78.5%)~70%>99.0%[7]
Route 3 (Recrystallized)Not specifiedRecrystallization step84.9%>99.90%[9]
Route 4 (Racemic, kg-scale)Not specifiedThree-step reaction6%99.57%[9]
Route 5 (S-isomer)Not specifiedFive-step reaction15%98.77%[9]
Route 6 (R-isomer)D-glutamineSimilar to S-isomer route22%99.68%[9]

Table 2: Analytical Data for Pomalidomide

Analytical MethodResultReference
HPLCWaters Acquity UPLC BEH C18; 2.1x50 mm; 1.7 µm; 0.5 mL/min; 225 nm; 10/90 CH3CN/0.1% HClO4 (aq); 1.38 min (99.90%)[9]
IR (KBr)3481, 3378, 3248, 1752, 1703, 1635, 1362, 1197 cm-1[9]
¹H NMR (DMSO-d₆)δ = 11.10 (b, 1H), 7.47 (m, 1H), 7.02 (m, 1H), 7.00 (m, 1H), 5.06 (m, 1H), 2.89 (m, 1H), 2.58 (m, 1H), 2.56 (m, 1H), 2.03 (m, 1H) ppm[9]

Mechanism of Action

Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism.[2] The primary target is the protein cereblon (CRBN), a component of the E3 ubiquitin ligase complex.[2][] By binding to CRBN, pomalidomide alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][5] The degradation of these factors results in direct anti-proliferative and pro-apoptotic effects on multiple myeloma cells.[] Additionally, pomalidomide has immunomodulatory effects, including the enhancement of T-cell and Natural Killer (NK) cell activity, and anti-angiogenic properties by inhibiting the formation of new blood vessels.[2][5]

G Pomalidomide Pomalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Pomalidomide->CRBN Binds to TCell_NK T-Cell & NK Cell Activity Pomalidomide->TCell_NK Enhances IKZF1_3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_3 Targets for Ubiquitination Proteasome Proteasome IKZF1_3->Proteasome Enters Degradation Degradation Proteasome->Degradation Leads to MyelomaCell Multiple Myeloma Cell Degradation->MyelomaCell Impacts Apoptosis Apoptosis & Inhibition of Proliferation MyelomaCell->Apoptosis Undergoes

Caption: Pomalidomide's mechanism of action via CRBN modulation.

References

Application Notes and Protocols for 3-Aminopiperidin-2-one Hydrochloride in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately affecting the efficiency and selectivity of protein degradation.

The 3-aminopiperidin-2-one moiety is a valuable building block for PROTAC linkers. Its cyclic structure imparts a degree of rigidity, which can be advantageous for pre-organizing the PROTAC molecule into a conformation favorable for ternary complex formation. This can lead to improved potency and metabolic stability compared to more flexible linkers. This document provides detailed application notes and protocols for the incorporation of 3-aminopiperidin-2-one hydrochloride into PROTAC linkers.

Signaling Pathway: PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase POI_PROTAC_E3 POI-PROTAC-E3 POI->POI_PROTAC_E3 E3_Ligase->POI_PROTAC_E3 E2_Ub E2-Ubiquitin E2_Ub->POI_PROTAC_E3 Ubiquitination of POI Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI_PROTAC_E3->PROTAC Release & Recycling POI_PROTAC_E3->E2_Ub Recruits POI_PROTAC_E3->Proteasome Recognition

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The incorporation of this compound into a PROTAC linker typically involves an amide bond formation with a carboxylic acid-functionalized component. This component could be the POI ligand, the E3 ligase ligand, or another part of the linker.

Protocol 1: Amide Coupling of a Carboxylic Acid to this compound

This protocol describes a general procedure for the amide coupling reaction. The specific conditions may require optimization based on the properties of the carboxylic acid substrate.

Materials:

  • Carboxylic acid derivative (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid derivative (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.1 eq) to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-acylaminopiperidin-2-one product.

Quantitative Data Summary

The following table summarizes representative quantitative data for the amide coupling reaction described in Protocol 1. The exact yields and purity are substrate-dependent.

Substrate (Carboxylic Acid)Coupling ReagentBaseSolventReaction Time (h)Yield (%)Purity (%)
Boc-glycineHATUDIPEADMF685>95 (LC-MS)
4-pentynoic acidHATUDIPEADMF878>95 (LC-MS)
Adamantane-1-carboxylic acidHATUDIPEADMF1272>95 (LC-MS)

PROTAC Synthesis Workflow

The synthesis of a complete PROTAC molecule is a multi-step process. The following diagram illustrates a typical workflow where the 3-aminopiperidin-2-one linker is first attached to a POI ligand, followed by conjugation to the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Starting Materials: - POI Ligand with Carboxylic Acid - 3-Aminopiperidin-2-one HCl - E3 Ligase Ligand with Reactive Handle Step1 Step 1: Amide Coupling (Protocol 1) Start->Step1 Intermediate1 Intermediate 1: POI-Linker(Piperidinone) Step1->Intermediate1 Purification1 Purification 1 (Column Chromatography) Intermediate1->Purification1 Step2 Step 2: Linker Elongation/Functionalization (e.g., Click Chemistry, SNAr) Purification1->Step2 Intermediate2 Intermediate 2: POI-Linker-Reactive Handle Step2->Intermediate2 Purification2 Purification 2 (Column Chromatography/HPLC) Intermediate2->Purification2 Step3 Step 3: Final Conjugation with E3 Ligase Ligand Purification2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Final_Purification Final Purification & Characterization (HPLC, NMR, MS) Final_PROTAC->Final_Purification

Caption: A representative workflow for PROTAC synthesis.

Conclusion

This compound is a versatile building block for the synthesis of conformationally constrained PROTAC linkers. The protocols and workflows described in this document provide a foundation for researchers to incorporate this valuable moiety into their PROTAC design and discovery efforts. The inherent rigidity of the piperidinone ring can contribute to the development of highly potent and selective protein degraders. Careful optimization of reaction conditions and purification procedures is essential to ensure the synthesis of high-quality PROTAC molecules for biological evaluation.

Application Notes and Protocols: Coupling Reactions of 3-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopiperidin-2-one hydrochloride is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active molecules. Its rigid scaffold and the presence of a primary amine and a lactam moiety make it an attractive starting material for the development of novel therapeutics, including kinase inhibitors, antiviral agents, and Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This document provides detailed application notes and experimental protocols for the two most common and synthetically useful coupling reactions of this compound: amide bond formation and reductive amination.

I. Amide Bond Formation (Acylation)

Amide bond formation is a cornerstone of medicinal chemistry, and the primary amine of this compound readily participates in this reaction with carboxylic acids or their activated derivatives. This reaction is fundamental in constructing a wide array of complex molecules, including potent enzyme inhibitors and receptor antagonists.

Application: Synthesis of Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

A notable application of amide coupling with 3-aminopiperidin-2-one derivatives is in the synthesis of CGRP receptor antagonists, a class of drugs used for the treatment of migraine.[1][2][3][4] The piperidinone core serves as a central scaffold to which various substituents are attached to optimize potency and pharmacokinetic properties.

Experimental Protocol: Amide Coupling using HATU

This protocol is adapted from the synthesis of CGRP receptor antagonists and outlines a standard procedure for the coupling of a carboxylic acid to a 3-aminopiperidin-2-one derivative.

Reaction Scheme:

Caption: Amide coupling of a carboxylic acid with a 3-aminopiperidin-2-one derivative.

Materials:

  • 3-Aminopiperidin-2-one derivative (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of the 3-aminopiperidin-2-one derivative and the carboxylic acid in DMF, add DIPEA at room temperature.

  • Add HATU portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Quantitative Data Summary:

Coupling ReagentBaseSolventReaction Time (h)Typical Yield (%)
HATUDIPEADMF1-376-100
EDC/HOBtEt3NCH2Cl212-2445-93

Experimental Workflow: Amide Coupling

G start Start dissolve Dissolve 3-aminopiperidin-2-one derivative and carboxylic acid in DMF start->dissolve add_base Add DIPEA dissolve->add_base add_hatu Add HATU add_base->add_hatu stir Stir at room temperature (1-3 h) add_hatu->stir monitor Monitor reaction (TLC/LC-MS) stir->monitor workup Aqueous workup (EtOAc, NaHCO3, brine) monitor->workup dry Dry and concentrate workup->dry purify Purify by column chromatography dry->purify product Final Amide Product purify->product

Caption: Workflow for HATU-mediated amide coupling.

II. Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds, allowing for the alkylation of the primary amine of this compound with aldehydes or ketones. This reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding secondary amine.

Application: Synthesis of Diverse Amine Derivatives for Structure-Activity Relationship (SAR) Studies

Reductive amination is a powerful tool for rapidly generating a library of N-substituted 3-aminopiperidin-2-one analogs. This allows for the exploration of the chemical space around the piperidinone core, which is crucial for optimizing the biological activity and pharmacokinetic properties of drug candidates.

Experimental Protocol: Reductive Amination with a Ketone

This protocol provides a general procedure for the reductive amination of this compound with a ketone using sodium triacetoxyborohydride.

Reaction Scheme:

Caption: Reductive amination of this compound with a ketone.

Materials:

  • This compound (1.0 eq)

  • Ketone (e.g., cyclohexanone) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Acetic acid (catalytic amount)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

  • Suspend this compound and the ketone in DCE or DCM.

  • Add a catalytic amount of acetic acid to the suspension.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring completion by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

Reducing AgentSolventReaction Time (h)Typical Yield (%)
NaBH(OAc)3DCE/DCM12-2460-85
NaBH3CNMeOH12-2455-80

Experimental Workflow: Reductive Amination

G start Start suspend Suspend 3-aminopiperidin-2-one HCl and ketone in DCE/DCM start->suspend add_acid Add catalytic acetic acid suspend->add_acid stir_imine Stir for 30 min (imine formation) add_acid->stir_imine add_reductant Add NaBH(OAc)3 stir_imine->add_reductant stir_reaction Stir at room temperature (12-24 h) add_reductant->stir_reaction monitor Monitor reaction (TLC/LC-MS) stir_reaction->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with DCM quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify product Final Secondary Amine Product purify->product

Caption: Workflow for reductive amination with a ketone.

III. Signaling Pathway Context: CGRP Receptor Antagonism

The molecules synthesized using 3-aminopiperidin-2-one as a scaffold often target specific biological pathways. In the case of CGRP receptor antagonists, the goal is to block the signaling cascade initiated by the binding of CGRP to its receptor, which is implicated in the pathophysiology of migraine.

G cluster_0 CGRP CGRP CGRP_R CGRP Receptor CGRP->CGRP_R Binds AC Adenylyl Cyclase CGRP_R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Vasodilation Vasodilation & Pain Transmission PKA->Vasodilation Leads to Antagonist 3-Aminopiperidin-2-one -based Antagonist Antagonist->CGRP_R Blocks

Caption: Simplified CGRP signaling pathway and the action of antagonists.

Conclusion

This compound is a versatile and valuable building block in drug discovery. The amide coupling and reductive amination reactions detailed in these application notes provide robust and reliable methods for the synthesis of a wide range of derivatives. These protocols, along with the provided quantitative data and workflows, should serve as a practical guide for researchers and scientists in their efforts to develop novel therapeutics.

References

Synthetic Protocol for 3-Aminopiperidin-2-one Hydrochloride: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

3-Aminopiperidin-2-one hydrochloride is a critical chiral building block in the synthesis of a variety of pharmacologically active molecules. Its rigid scaffold and available amino group make it an ideal starting material for creating compounds that can interact with biological targets with high specificity. This document provides detailed application notes and synthetic protocols for the preparation of (S)- and (R)-3-aminopiperidin-2-one hydrochloride. It is intended for researchers, scientists, and drug development professionals. The protocols are based on established literature, offering step-by-step guidance for laboratory synthesis. Additionally, this document outlines the role of 3-aminopiperidin-2-one derivatives in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine therapy.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of an amino group at the 3-position of a piperidin-2-one ring system provides a key handle for further chemical modifications, allowing for the exploration of vast chemical space. The hydrochloride salt of 3-aminopiperidin-2-one enhances its stability and solubility, making it a convenient form for storage and use in subsequent synthetic steps. This document details two primary synthetic routes to obtain the chiral isomers of this compound, starting from readily available amino acids, L-ornithine and D-glutamic acid.

Applications in Drug Discovery

3-Aminopiperidin-2-one serves as a versatile intermediate in the synthesis of high-value pharmaceutical agents.[1] Its derivatives have shown significant promise in two key therapeutic areas:

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The (R)-enantiomer of 3-aminopiperidine is a crucial component of several DPP-IV inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. These inhibitors work by prolonging the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion in a glucose-dependent manner.

  • Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists: Derivatives of 3-aminopiperidin-2-one have been investigated as potent CGRP receptor antagonists.[2] CGRP is a neuropeptide implicated in the pathophysiology of migraine headaches. By blocking the CGRP receptor, these antagonists can prevent the vasodilation and neurogenic inflammation associated with migraine attacks.

Signaling Pathways

Below are simplified diagrams of the signaling pathways relevant to the therapeutic action of 3-aminopiperidin-2-one derivatives.

DPP-IV Inhibition Signaling Pathway cluster_0 DPP-IV Inhibition cluster_1 Incretin Pathway cluster_2 Physiological Effect DPP-IV_Inhibitor DPP-IV Inhibitor (derived from 3-aminopiperidine) DPP-IV DPP-IV DPP-IV_Inhibitor->DPP-IV Inhibits GLP-1_GIP Active Incretins (GLP-1, GIP) Inactive_Metabolites Inactive Metabolites GLP-1_GIP->Inactive_Metabolites Degradation Pancreatic_Islets Pancreatic β-cells GLP-1_GIP->Pancreatic_Islets Stimulates Glucagon_Secretion ↓ Glucagon Secretion GLP-1_GIP->Glucagon_Secretion Inhibits Insulin_Secretion ↑ Insulin Secretion Pancreatic_Islets->Insulin_Secretion Glucose_Uptake ↑ Glucose Uptake by Tissues Insulin_Secretion->Glucose_Uptake Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose Hepatic_Glucose->Blood_Glucose

Caption: DPP-IV Inhibition Pathway for Type 2 Diabetes Treatment.

CGRP Receptor Antagonism Signaling Pathway cluster_0 CGRP Receptor Antagonism cluster_1 CGRP Signaling cluster_2 Physiological Effect in Migraine CGRP_Antagonist CGRP Receptor Antagonist (derived from 3-aminopiperidin-2-one) CGRP_Receptor CGRP Receptor CGRP_Antagonist->CGRP_Receptor Blocks G_Protein Gαs Protein CGRP_Receptor->G_Protein Activates CGRP CGRP CGRP->CGRP_Receptor Binds AC Adenylyl Cyclase G_Protein->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Vasodilation Vasodilation PKA->Vasodilation Neurogenic_Inflammation Neurogenic Inflammation PKA->Neurogenic_Inflammation Pain_Transmission Pain Signal Transmission PKA->Pain_Transmission

Caption: CGRP Receptor Antagonism for Migraine Treatment.

Synthetic Protocols

Two distinct and reliable synthetic protocols for the preparation of the enantiomers of this compound are presented below.

Synthesis of (S)-3-Aminopiperidin-2-one Hydrochloride from L-Ornithine Hydrochloride

This protocol outlines a two-step synthesis starting from L-ornithine hydrochloride. The first step involves the esterification of the carboxylic acid and protection of the amino groups, followed by cyclization to the desired product.

Synthesis of (S)-3-Aminopiperidin-2-one Hydrochloride L-Ornithine_HCl L-Ornithine Hydrochloride Esterification_Cyclization 1. TMSCl, MeOH 2. NaOEt, EtOH L-Ornithine_HCl->Esterification_Cyclization Reagents S-Product (S)-3-Aminopiperidin-2-one Hydrochloride Esterification_Cyclization->S-Product Forms

Caption: Workflow for the synthesis of (S)-3-Aminopiperidin-2-one HCl.

Experimental Protocol:

  • To a suspension of L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise to the reaction mixture.

  • After 5 minutes, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 30 minutes.

  • Adjust the pH of the solution to 7 using 6N aqueous HCl.

  • Filter the neutralized solution to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in isopropanol and filter to remove any remaining insoluble salts. Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: 30% methanol in dichloromethane) to yield (S)-3-aminopiperidin-2-one hydrochloride as a hygroscopic light yellow solid.[3]

Quantitative Data:

StepStarting MaterialProductReagentsSolventYieldPurityReference
Esterification & CyclizationL-Ornithine Hydrochloride(S)-3-Aminopiperidin-2-one Hydrochloride1. Trimethylchlorosilane2. Sodium EthoxideMethanol, EthanolN/A>97%[3]

Note: Specific yield for this protocol is not detailed in the source material.

Synthesis of (R)-3-Aminopiperidin-2-one Hydrochloride from D-Glutamic Acid

This multi-step synthesis transforms D-glutamic acid into the target (R)-enantiomer. The key steps involve Boc protection, ester reduction, hydroxyl activation, and cyclization.[4]

Synthesis of (R)-3-Aminopiperidin-2-one Hydrochloride D-Glutamic_Acid D-Glutamic Acid Step1 Hydroxyl Esterification & Amido Boc Protection D-Glutamic_Acid->Step1 Step2 Ester Reduction Step1->Step2 Step3 Hydroxyl Activation Step2->Step3 Step4 Cyclization Step3->Step4 Step5 Boc Deprotection Step4->Step5 R-Product (R)-3-Aminopiperidin-2-one Hydrochloride Step5->R-Product

Caption: Workflow for the synthesis of (R)-3-Aminopiperidin-2-one HCl.

Experimental Protocol:

A detailed, step-by-step protocol for this multi-step synthesis is outlined in patent CN103864674A. The following is a summary of the key transformations.

  • Hydroxyl Esterification and Amido Boc Protection: D-glutamic acid is treated with thionyl chloride in methanol to afford the dimethyl ester, which is then protected with a Boc group using di-tert-butyl dicarbonate.[4]

  • Ester Reduction: The diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride.[4]

  • Hydroxyl Activation: The primary hydroxyl groups of the diol are activated, for example, by conversion to a mesylate or tosylate using mesyl chloride or tosyl chloride, respectively.[4]

  • Cyclization: The activated diol undergoes intramolecular cyclization upon treatment with an amine, such as ammonia, to form the piperidin-2-one ring.[4]

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, (R)-3-aminopiperidin-2-one hydrochloride.[4]

Quantitative Data:

StepProductYieldPurityReference
Hydroxyl EsterificationDimethyl Ester of D-Glutamic Acid94%98%[4]
Amido Boc ProtectionBoc-protected Dimethyl Ester99%95%[4]
Ester ReductionBoc-protected Diol90%94%[4]
Hydroxyl Activation (Mesylation)Boc-protected Dimesylate82%96%[4]
CyclizationBoc-protected 3-Aminopiperidin-2-one74%98%[4]
Boc Deprotection(R)-3-Aminopiperidin-2-one HydrochlorideN/AN/A[4]

Note: Yield and purity for the final deprotection step are not explicitly stated in the source.

Physicochemical and Spectroscopic Data

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₅H₉ClN₂O[2]
Molecular Weight150.61 g/mol [5]
AppearanceHygroscopic light yellow solid[3]
Purity (typical)>97%[3]

Spectroscopic Data (Representative):

TechniqueData
¹H NMR Expected chemical shifts (δ, ppm) in D₂O: ~3.5-3.8 (m, 1H, CH-NH₃⁺), ~3.2-3.4 (m, 2H, CH₂-NH), ~2.0-2.4 (m, 2H, CH₂), ~1.8-2.0 (m, 2H, CH₂).
¹³C NMR Expected chemical shifts (δ, ppm) in D₂O: ~175 (C=O), ~55 (CH-NH₃⁺), ~45 (CH₂-NH), ~28 (CH₂), ~22 (CH₂).
IR (KBr) Expected characteristic peaks (cm⁻¹): ~3400 (N-H stretch), ~2900 (C-H stretch), ~1680 (C=O stretch, amide), ~1600 (N-H bend).
Mass Spec. Expected m/z for the free base (C₅H₁₀N₂O): 115.08 [M+H]⁺.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex and biologically active molecules. The synthetic protocols provided in this document offer reliable methods for its preparation in both enantiomeric forms. Its demonstrated utility in the development of DPP-IV inhibitors and CGRP receptor antagonists highlights its significance in modern drug discovery and development. Researchers and scientists can utilize the information herein to facilitate their synthetic efforts and explore novel therapeutic agents based on this privileged scaffold.

References

Application Note: Chiral HPLC Analysis of 3-Aminopiperidin-2-one Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the separation and analysis of the enantiomers of 3-Aminopiperidin-2-one hydrochloride. The method is designed for researchers, scientists, and professionals in drug development and quality control who require accurate determination of enantiomeric purity.

1. Introduction

3-Aminopiperidin-2-one is a chiral heterocyclic compound containing a lactam ring and a primary amine. As with many pharmaceuticals and their intermediates, the biological activity of its enantiomers can differ significantly. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that often recommend the development of single-enantiomer chiral drugs.[1] Therefore, a robust and reliable analytical method to separate and quantify these enantiomers is crucial for both research and manufacturing.

Due to the weak UV absorption of the parent molecule, direct analysis can lack sensitivity.[2] This protocol employs a pre-column derivatization strategy using benzoyl chloride. This process attaches a benzoyl group, a strong chromophore, to the amine, enhancing UV detection sensitivity and enabling robust analysis on a chiral stationary phase (CSP).[2][3] This indirect approach is a well-established technique for the chiral analysis of compounds with poor UV absorbance.[4]

2. Principle of Separation

The method is based on indirect chiral high-performance liquid chromatography (HPLC). The racemic 3-Aminopiperidin-2-one is first derivatized with an achiral, UV-active reagent (benzoyl chloride) to form N-benzoyl-3-aminopiperidin-2-one enantiomers. These derivatized enantiomers are then injected into an HPLC system equipped with a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. A glycoprotein-based CSP is proposed here, as it has shown success in separating similar derivatized structures.[3]

Experimental Protocols

2.1. Materials and Reagents

  • This compound Racemic Standard

  • Benzoyl Chloride (≥99%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate Monobasic (ACS Grade)

  • Sodium Hydroxide (ACS Grade)

  • Hydrochloric Acid (ACS Grade)

  • Water (HPLC Grade or Milli-Q)

2.2. Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC system configuration and parameters. These serve as a starting point and may require optimization.

ParameterRecommended Setting
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector.
Chiral Column ChromTech CHIRAL-AGP, 150 x 4.6 mm, 5 µm (or equivalent glycoprotein-based CSP)
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 7.0B: Acetonitrile
Gradient Isocratic
Composition 92% A : 8% B (v/v) (Adjust as needed for optimal resolution)
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time Approximately 20 minutes (or until both enantiomeric peaks have eluted)

2.3. Preparation of Solutions

  • 20 mM Phosphate Buffer (Mobile Phase A): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 7.0 using a 1 M sodium hydroxide solution. Filter the buffer through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (for derivatization): Dilute the Standard Stock Solution to a concentration of approximately 100 µg/mL using the 50:50 acetonitrile/water mixture.

2.4. Derivatization Protocol

  • Transfer 1.0 mL of the Working Standard Solution (100 µg/mL) into a clean glass vial.

  • Add 0.5 mL of 1 M sodium hydroxide to basify the solution.

  • Add 10 µL of benzoyl chloride.

  • Cap the vial immediately and vortex vigorously for 2-3 minutes at room temperature. The reaction creates the N-benzoyl derivative.

  • Neutralize the excess sodium hydroxide by adding 0.5 mL of 1 M hydrochloric acid.

  • Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Workflow for Chiral Analysis

The diagram below illustrates the complete workflow from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Racemic 3-APO-HCl Standard Solution B Derivatization with Benzoyl Chloride A->B C Filtration (0.22 µm) B->C D Injection into Chiral HPLC System C->D Sample to Autosampler E Enantiomeric Separation on CHIRAL-AGP Column D->E F UV Detection at 254 nm E->F G Chromatogram Generation F->G H Peak Integration & Resolution Calculation G->H I Enantiomeric Excess (%ee) Quantification H->I

Caption: Workflow for the chiral analysis of 3-Aminopiperidin-2-one.

Data Presentation and System Suitability

The following table shows the expected results and system suitability parameters for a successful separation. The retention times are hypothetical and will need to be confirmed experimentally.

ParameterTarget ValueDescription
Retention Time (S-Enantiomer) ~ 10.5 minRetention time for the first eluting enantiomer peak.
Retention Time (R-Enantiomer) ~ 12.0 minRetention time for the second eluting enantiomer peak.
Resolution (Rs) ≥ 1.5The degree of separation between the two enantiomer peaks. A value ≥ 1.5 indicates baseline separation.
Tailing Factor (T) 0.8 - 1.5Measures the symmetry of the chromatographic peaks.
Theoretical Plates (N) > 2000A measure of the column's efficiency.

4. Method Optimization Notes

  • Resolution: If the resolution is below 1.5, consider adjusting the percentage of acetonitrile in the mobile phase. Decreasing the organic modifier content typically increases retention and may improve resolution.

  • pH: The pH of the mobile phase can significantly impact retention and selectivity on glycoprotein-based columns. Exploring a pH range from 6.0 to 7.5 may be beneficial.

  • Alternative CSPs: If adequate separation cannot be achieved, screening other types of chiral stationary phases, such as those based on cellulose or amylose derivatives, is recommended.[5]

References

Large-Scale Synthesis of (R)-3-Aminopiperidin-2-one Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of (R)-3-Aminopiperidin-2-one hydrochloride, a key chiral intermediate in the pharmaceutical industry. The synthesis of this compound is critical for the development of various drugs, and efficient, scalable, and stereoselective methods are in high demand. This guide outlines a well-established synthetic route, presents quantitative data in a clear format, and provides detailed experimental protocols.

Synthetic Pathway Overview

The primary route for the large-scale synthesis of (R)-3-Aminopiperidin-2-one hydrochloride involves the cyclization of a protected (R)-2,5-diaminopentanoic acid derivative. This method is advantageous due to the availability of the starting material from the chiral pool and the robustness of the reaction steps, making it suitable for industrial production.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization cluster_2 Step 3: Salt Formation D-Ornithine_HCl D-Ornithine Hydrochloride R_Methyl_2_5_diaminopentanoate_diHCl (R)-Methyl-2,5-diaminopentanoate dihydrochloride D-Ornithine_HCl->R_Methyl_2_5_diaminopentanoate_diHCl  + Acetyl Chloride  + Methanol Acetyl_Chloride Acetyl Chloride Methanol Methanol R_3_Aminopiperidin_2_one (R)-3-Aminopiperidin-2-one R_Methyl_2_5_diaminopentanoate_diHCl->R_3_Aminopiperidin_2_one  + Sodium Methoxide  in Methanol Sodium_Methoxide Sodium Methoxide Final_Product (R)-3-Aminopiperidin-2-one hydrochloride R_3_Aminopiperidin_2_one->Final_Product  + HCl in Ether HCl_in_Ether HCl in Ether

Caption: Synthetic pathway for (R)-3-Aminopiperidin-2-one hydrochloride.

Experimental Protocols

Step 1: Esterification of D-Ornithine Hydrochloride

This step involves the conversion of D-Ornithine hydrochloride to its corresponding methyl ester dihydrochloride.

Materials:

  • D-Ornithine hydrochloride

  • Acetyl chloride

  • Methanol

Procedure:

  • In a suitable reaction vessel, suspend D-Ornithine hydrochloride in methanol.

  • Cool the suspension to 0-5 °C.

  • Slowly add acetyl chloride to the suspension while maintaining the temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the mixture and concentrate under reduced pressure to obtain the crude (R)-Methyl-2,5-diaminopentanoate dihydrochloride.

Step 2: Cyclization to (R)-3-Aminopiperidin-2-one

This step involves the base-mediated intramolecular cyclization of the diaminopentanoate ester.

Materials:

  • (R)-Methyl-2,5-diaminopentanoate dihydrochloride

  • Sodium methoxide

  • Methanol

Procedure:

  • Dissolve the crude (R)-Methyl-2,5-diaminopentanoate dihydrochloride in methanol.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of sodium methoxide in methanol to the reaction mixture, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid).

  • Filter the precipitated sodium chloride and concentrate the filtrate under reduced pressure to yield crude (R)-3-Aminopiperidin-2-one.

Step 3: Formation of Hydrochloride Salt

This final step involves the conversion of the free base to its hydrochloride salt for improved stability and handling.

Materials:

  • Crude (R)-3-Aminopiperidin-2-one

  • Anhydrous diethyl ether

  • Hydrogen chloride solution in diethyl ether

Procedure:

  • Dissolve the crude (R)-3-Aminopiperidin-2-one in anhydrous diethyl ether.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of hydrogen chloride in diethyl ether to the cooled solution with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Continue stirring for 1-2 hours at 0-5 °C to ensure complete precipitation.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford (R)-3-Aminopiperidin-2-one hydrochloride.

Data Presentation

The following table summarizes typical quantitative data for the large-scale synthesis.

StepReactantReagentSolventTemperature (°C)Time (h)Yield (%)
1. Esterification D-Ornithine HClAcetyl ChlorideMethanolReflux4-695-98
2. Cyclization (R)-Methyl-2,5-diaminopentanoate diHClSodium MethoxideMethanolRoom Temp12-1885-90
3. Salt Formation (R)-3-Aminopiperidin-2-oneHCl in EtherDiethyl Ether0-51-2>98

Alternative Synthetic Approaches

While the presented route is robust for large-scale production, alternative methods are continuously being explored to improve efficiency and sustainability.

Biocatalytic Synthesis

Recent advancements have demonstrated the use of transaminases for the asymmetric synthesis of chiral amines. This approach offers high enantioselectivity and operates under mild, environmentally friendly conditions.[1]

Biocatalytic_Synthesis N_Protected_3_Piperidone N-Protected 3-Piperidone N_Protected_R_3_Aminopiperidine N-Protected (R)-3-Aminopiperidine N_Protected_3_Piperidone->N_Protected_R_3_Aminopiperidine  + Transaminase  + Amino Donor Transaminase Transaminase Amino_Donor Amino Donor R_3_Aminopiperidine (R)-3-Aminopiperidine N_Protected_R_3_Aminopiperidine->R_3_Aminopiperidine  Deprotection Deprotection Deprotection

References

Application Note: 3-Aminopiperidin-2-one Hydrochloride as a Key Precursor for Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl peptidase IV (DPP-4) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] The inhibition of DPP-4 prolongs the activity of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, making it a validated therapeutic target for the management of type 2 diabetes mellitus.[3][4][5] A class of oral hypoglycemic agents known as "gliptins" function as DPP-4 inhibitors. The synthesis of many of these potent and selective inhibitors relies on key chiral building blocks. 3-Aminopiperidin-2-one hydrochloride, particularly the (R)-enantiomer, serves as a crucial precursor for constructing the aminopiperidine core present in several marketed and investigational DPP-4 inhibitors, including Sitagliptin and Linagliptin.[6][7] This document provides detailed protocols and applications related to its use in the synthesis and evaluation of novel DPP-4 inhibitors.

Application 1: Synthesis of DPP-4 Inhibitors

The primary application of (R)-3-aminopiperidin-2-one hydrochloride is as a starting material for the synthesis of the chiral (R)-3-aminopiperidine moiety, a common pharmacophore in many DPP-4 inhibitors. The synthesis generally involves two key stages: reduction of the lactam (piperidone) ring and subsequent coupling with other synthetic intermediates.

Logical Workflow: From Precursor to Active Pharmaceutical Ingredient (API)

The following diagram illustrates the general synthetic pathway from the precursor to a final DPP-4 inhibitor.

G cluster_0 Synthesis Stage cluster_1 Evaluation Stage Precursor 3-Aminopiperidin-2-one Hydrochloride Reduction Lactam Reduction Precursor->Reduction e.g., LiAlH4 Intermediate (R)-3-Aminopiperidine (Dihydrochloride Salt) Reduction->Intermediate Coupling Amide Bond Formation / Nucleophilic Substitution Intermediate->Coupling + Other Intermediates API DPP-4 Inhibitor (e.g., Sitagliptin) Coupling->API Assay In Vitro DPP-4 Inhibition Assay API->Assay API->Assay PK Pharmacokinetic Studies Assay->PK Lead Compound

Caption: General workflow from precursor synthesis to biological evaluation.

Experimental Protocol: Reduction of (R)-3-Aminopiperidin-2-one Hydrochloride

This protocol describes the reduction of the lactam to form the corresponding amine, based on methods described in the literature.[6]

Materials:

  • (R)-3-aminopiperidin-2-one hydrochloride

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Concentrated hydrochloric acid (HCl)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar).

  • Suspend (R)-3-aminopiperidin-2-one hydrochloride (1 equivalent) in anhydrous THF.

  • In a separate flask, prepare a solution of lithium aluminum hydride (at least 2.5 equivalents) in anhydrous THF.

  • Slowly add the LiAlH₄ solution to the suspension of the starting material via the dropping funnel. The temperature should be carefully controlled, typically between 10°C and 45°C, using an ice bath or cooling bath as the reaction is exothermic.[6]

  • After the addition is complete, heat the reaction mixture to a temperature between 45°C and 70°C and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).[6]

  • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential, slow addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings. To isolate the product as its hydrochloride salt, admix the solution with concentrated hydrochloric acid.

  • The resulting precipitate, (R)-3-aminopiperidine dihydrochloride, can be collected by filtration, washed with a suitable solvent (e.g., cold THF or diethyl ether), and dried under vacuum.

Application 2: Biological Evaluation of Derived Inhibitors

Once a novel DPP-4 inhibitor is synthesized from the 3-aminopiperidine precursor, its biological activity must be assessed. The primary evaluation is an in vitro enzyme inhibition assay to determine its potency (e.g., IC₅₀).

DPP-4 Signaling Pathway

The diagram below illustrates the mechanism of action for a DPP-4 inhibitor.

G cluster_0 Physiological Response cluster_1 DPP-4 Action & Inhibition GLP1 Active Incretins (GLP-1, GIP) Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Peptides DPP4->Inactive Inhibitor DPP-4 Inhibitor (Derived from Precursor) Inhibitor->DPP4 Inhibits G start Start prep Prepare Reagents: - DPP-4 Enzyme - Substrate (Gly-Pro-AMC) - Test Inhibitors - Assay Buffer start->prep plate Plate Setup (96-well): - Controls (100% Activity, Bkg) - Inhibitor Dilutions prep->plate pre_incubate Pre-incubate Plate (10 min @ 37°C) plate->pre_incubate add_substrate Initiate Reaction: Add Substrate to all wells pre_incubate->add_substrate incubate Incubate Plate (30 min @ 37°C) add_substrate->incubate read Measure Fluorescence (Ex: ~360nm, Em: ~460nm) incubate->read analyze Data Analysis: Calculate % Inhibition Determine IC50 Value read->analyze end End analyze->end

References

Application Notes and Protocols: The Use of 3-Aminopiperidin-2-one Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopiperidin-2-one hydrochloride is a versatile chiral building block of significant interest in medicinal chemistry. Its rigid, piperidine-based scaffold, featuring a lactam and a primary amine, provides a valuable starting point for the synthesis of a diverse range of biologically active molecules. This document outlines the key applications of this compound, with a focus on its use in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. Detailed experimental protocols for synthesis and biological evaluation are provided, along with visualizations of relevant signaling pathways and experimental workflows.

Key Applications in Drug Discovery

The 3-aminopiperidin-2-one scaffold is a privileged structure in drug design, primarily due to its ability to introduce specific stereochemistry and provide points for diverse functionalization. Its utility has been demonstrated in the development of therapies for metabolic diseases and migraine.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The (R)-enantiomer of 3-aminopiperidine is a crucial component of several DPP-4 inhibitors, including the marketed drug Linagliptin, used for the treatment of type 2 diabetes. The amino group of the piperidine ring plays a key role in binding to the active site of the DPP-4 enzyme.

  • Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists: Derivatives of 3-aminopiperidin-2-one have been explored as potent antagonists of the CGRP receptor, a key target for the treatment of migraine.[1] These compounds have shown promise in providing orally bioavailable options for migraine therapy.[1]

  • Other Therapeutic Areas: The scaffold has also been investigated for the synthesis of kinase inhibitors and antiviral agents, highlighting its broad applicability in medicinal chemistry.

Quantitative Data

DPP-4 Inhibitors

The following table summarizes the in vitro potency of selected DPP-4 inhibitors.

CompoundTargetAssay TypeIC50 (nM)Reference
SitagliptinDPP-4Enzyme Inhibition18OAText
LinagliptinDPP-4Enzyme Inhibition1Clinical Pharmacokinetics and Pharmacodynamics of linagliptin
Compound 3DPP-4Enzyme Inhibition2Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies
Compound 4DPP-4Enzyme Inhibition2Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies
CGRP Receptor Antagonists

The following table summarizes the binding affinity and oral bioavailability of selected CGRP receptor antagonists.

CompoundTargetAssay TypeKi (nM)Oral Bioavailability (F%) in RatReference
MK-0974 (Telcagepant)CGRP ReceptorBinding Affinity--Potent, Orally Bioavailable Calcitonin Gene-Related Peptide Receptor Antagonists for the Treatment of Migraine
Compound 23CGRP ReceptorBinding Affinity3.65%Potent, Orally Bioavailable Calcitonin Gene-Related Peptide Receptor Antagonists for the Treatment of Migraine
MK-3207CGRP ReceptorBinding Affinity0.024-Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists
Pharmacokinetic Parameters of Linagliptin
ParameterValueReference
Time to Cmax~90 minutesClinical Pharmacokinetics and Pharmacodynamics of linagliptin
Oral Bioavailability~30%Clinical Pharmacokinetics and Pharmacodynamics of linagliptin
Protein Binding75-99% (concentration-dependent)Clinical Pharmacokinetics and Pharmacodynamics of linagliptin
Terminal Half-life>100 hoursClinical Pharmacokinetics and Pharmacodynamics of linagliptin
Accumulation Half-life~10 hoursClinical Pharmacokinetics and Pharmacodynamics of linagliptin
ExcretionPrimarily in feces (~80%)Clinical Pharmacokinetics and Pharmacodynamics of linagliptin

Signaling Pathways

DPP-4 Inhibition and GLP-1 Signaling

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, thereby improving glycemic control.

DPP4_Signaling cluster_0 Pancreatic β-cell cluster_1 Bloodstream GLP-1 GLP-1 GLP-1R GLP-1R GLP-1->GLP-1R binds DPP-4 DPP-4 GLP-1->DPP-4 degraded by AC AC GLP-1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Insulin Secretion Insulin Secretion PKA->Insulin Secretion promotes Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 DPP-4_Inhibitor DPP-4 Inhibitor (e.g., Linagliptin) DPP-4_Inhibitor->DPP-4 inhibits

Caption: DPP-4 Inhibition Pathway.

CGRP Receptor Antagonism in Migraine

CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraine. It is involved in vasodilation and neurogenic inflammation in the trigeminal system. CGRP receptor antagonists block the binding of CGRP to its receptor, thereby preventing these downstream effects.

CGRP_Signaling cluster_0 Trigeminal Ganglion Neuron CGRP CGRP CGRP_Receptor CGRP_Receptor CGRP->CGRP_Receptor binds AC AC CGRP_Receptor->AC activates cAMP cAMP AC->cAMP produces Downstream Signaling Downstream Signaling cAMP->Downstream Signaling Vasodilation Vasodilation Downstream Signaling->Vasodilation Neurogenic Inflammation Neurogenic Inflammation Downstream Signaling->Neurogenic Inflammation CGRP_Antagonist CGRP Antagonist CGRP_Antagonist->CGRP_Receptor blocks

Caption: CGRP Receptor Signaling in Migraine.

Experimental Protocols

Synthesis of a Linagliptin Analogue

This protocol describes a general procedure for the condensation of (R)-3-aminopiperidine with a xanthine derivative, a key step in the synthesis of Linagliptin.

Workflow:

Synthesis_Workflow A Reactants: - 8-bromo-xanthine derivative - (R)-3-aminopiperidine - Base (e.g., K2CO3) C Reaction: - Heat to 80-100 °C A->C B Solvent: - Polar aprotic (e.g., DMF, NMP) B->C D Work-up: - Quench with water - Extract with organic solvent C->D E Purification: - Column chromatography D->E F Final Product: - Linagliptin Analogue E->F

Caption: General Synthesis Workflow.

Materials:

  • 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

  • (R)-3-aminopiperidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (1 equivalent) in DMF, add (R)-3-aminopiperidine hydrochloride (1.2 equivalents) and potassium carbonate (3 equivalents).

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired Linagliptin analogue.

In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl (pH 7.5)

  • Test compounds dissolved in DMSO

  • Sitagliptin (as a positive control)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in the assay buffer. The final DMSO concentration in the well should be kept below 1%.

  • In a 96-well black microplate, add 50 µL of the diluted test compound or control.

  • Add 25 µL of the human recombinant DPP-4 enzyme solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in a kinetic mode for 30 minutes at 37°C.

  • The rate of reaction is calculated from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro CGRP Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the CGRP receptor.

Materials:

  • Cell membranes prepared from cells expressing the human CGRP receptor (e.g., SK-N-MC cells)

  • Radioligand: [¹²⁵I]-CGRP

  • Binding buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4

  • Test compounds dissolved in DMSO

  • Non-specific binding control: unlabeled CGRP

  • GF/C filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add 50 µL of the diluted test compound.

  • Add 25 µL of [¹²⁵I]-CGRP (final concentration ~25 pM) to each well.

  • Add 25 µL of the cell membrane preparation to each well to initiate the binding reaction.

  • For determining non-specific binding, add a high concentration of unlabeled CGRP (e.g., 1 µM) instead of the test compound.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Terminate the assay by rapid filtration through GF/C filter plates using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value for each test compound by fitting the competition binding data to the Cheng-Prusoff equation.

References

Application Notes and Protocols: Reaction of 3-Aminopiperidin-2-one Hydrochloride with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Aminopiperidin-2-one is a cyclic delta-amino acid derivative and a valuable chiral building block in medicinal chemistry.[1] Its structure, featuring a primary amine and a lactam, is a key component in various pharmaceutical compounds, including inhibitors of dipeptidyl peptidase IV (DPP-4) and calcitonin gene-related peptide (CGRP) receptor antagonists.[2][3] The primary amino group at the 3-position is a potent nucleophile, making it a prime site for functionalization through reactions with a wide array of electrophiles. This document provides detailed protocols and application notes for several key classes of these reactions. Since the starting material is typically supplied as a hydrochloride salt, a base is required to liberate the free amine for reaction.

General Reaction Workflow

The general workflow involves the deprotonation of the amine hydrochloride followed by the nucleophilic attack of the free amine on an electrophile.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_products Product Classes start 3-Aminopiperidin-2-one Hydrochloride free_amine Free Amine Generation (Base Addition) start->free_amine e.g., Et3N, DIPEA reaction Nucleophilic Attack on Electrophile (E+) free_amine->reaction amide N-Acyl Derivatives reaction->amide Electrophile: Acyl Chloride sulfonamide N-Sulfonyl Derivatives reaction->sulfonamide Electrophile: Sulfonyl Chloride urea N-Urea Derivatives reaction->urea Electrophile: Isocyanate sec_amine N-Alkyl Derivatives (Reductive Amination) reaction->sec_amine Electrophile: Aldehyde/Ketone

Caption: General workflow for the functionalization of 3-aminopiperidin-2-one.

N-Acylation with Acyl Chlorides

N-acylation is a fundamental transformation that converts the primary amine of 3-aminopiperidin-2-one into a stable amide.[4] Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic addition-elimination reactions with amines to form amides.[5][6] This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction and the HCl from the starting material.

Data Presentation: N-Acylation Reactions
Electrophile (R-COCl)BaseSolventTemp (°C)Time (h)ProductRepresentative Yield (%)
Acetyl ChlorideTriethylamineDCM0 to RT2N-(2-oxopiperidin-3-yl)acetamide90-95
Benzoyl ChlorideTriethylamineDCM0 to RT4N-(2-oxopiperidin-3-yl)benzamide85-90
Nonanoyl ChlorideTriethylamineDCMRT16N-(2-oxopiperidin-3-yl)nonanamide80-85
Experimental Protocol: Synthesis of N-(2-oxopiperidin-3-yl)benzamide

Materials:

  • (rac)-3-Aminopiperidin-2-one hydrochloride

  • Benzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-aminopiperidin-2-one hydrochloride (1.0 eq).

  • Suspend the solid in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 15 minutes to ensure the formation of the free amine.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(2-oxopiperidin-3-yl)benzamide.

N-Sulfonylation with Sulfonyl Chlorides

The reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many therapeutic agents.[7] The mechanism is analogous to N-acylation and requires a base to facilitate the reaction.

Data Presentation: N-Sulfonylation Reactions
Electrophile (R-SO2Cl)BaseSolventTemp (°C)Time (h)ProductRepresentative Yield (%)
Methanesulfonyl ChloridePyridineDCM0 to RT3N-(2-oxopiperidin-3-yl)methanesulfonamide85-90
p-Toluenesulfonyl ChlorideTriethylamineDCMRT12N-(2-oxopiperidin-3-yl)-4-methylbenzenesulfonamide80-85
Experimental Protocol: Synthesis of N-(2-oxopiperidin-3-yl)methanesulfonamide

Materials:

  • (rac)-3-Aminopiperidin-2-one hydrochloride

  • Methanesulfonyl chloride (MsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas

Procedure:

  • In a dry flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM (0.1 M).

  • Cool the mixture to 0 °C.

  • Add pyridine (2.5 eq) dropwise.

  • Add methanesulfonyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated aqueous NaHCO3.

  • Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the desired sulfonamide.

Urea Formation with Isocyanates

Primary amines react readily with isocyanates to form urea derivatives.[8][9] This reaction is typically rapid and does not require a catalyst or external base, other than a base to free the parent amine from its hydrochloride salt.

Data Presentation: Urea Formation Reactions
Electrophile (R-NCO)Base (for HCl salt)SolventTemp (°C)Time (h)ProductRepresentative Yield (%)
Phenyl IsocyanateTriethylamineTHFRT11-(2-oxopiperidin-3-yl)-3-phenylurea90-98
Methyl IsocyanateTriethylamineTHFRT11-methyl-3-(2-oxopiperidin-3-yl)urea90-98
Experimental Protocol: Synthesis of 1-(2-oxopiperidin-3-yl)-3-phenylurea

Materials:

  • (rac)-3-Aminopiperidin-2-one hydrochloride

  • Phenyl isocyanate

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous THF (0.1 M) in a dry flask under an inert atmosphere.

  • Add triethylamine (1.1 eq) and stir the mixture at room temperature for 20 minutes.

  • Add phenyl isocyanate (1.05 eq) dropwise via syringe.

  • Stir the reaction at room temperature for 1 hour. A precipitate often forms as the product is generated.

  • Monitor the reaction for the disappearance of the amine starting material by TLC.

  • If a precipitate has formed, collect the product by vacuum filtration. Wash the solid with cold THF and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting the primary amine into a secondary amine.[10] The reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).[10][11]

G compound_a 3-Aminopiperidin-2-one (Free Amine) intermediate1 Hemiaminal Intermediate compound_a->intermediate1 compound_b Aldehyde / Ketone (R1-CO-R2) compound_b->intermediate1 intermediate2 Imine / Iminium Ion intermediate1->intermediate2 - H2O product N-Alkyl Product (Secondary Amine) intermediate2->product reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->product Reduction

Caption: Key stages of the reductive amination process.

Data Presentation: Reductive Amination Reactions
ElectrophileReducing AgentSolventTemp (°C)Time (h)ProductRepresentative Yield (%)
BenzaldehydeNaBH(OAc)3Dichloroethane (DCE)RT123-(Benzylamino)piperidin-2-one75-85
AcetoneNaBH3CNMethanolRT243-(Isopropylamino)piperidin-2-one60-70
Experimental Protocol: Synthesis of 3-(Benzylamino)piperidin-2-one

Materials:

  • (rac)-3-Aminopiperidin-2-one hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Triethylamine (Et3N)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas

Procedure:

  • To a flask, add this compound (1.0 eq), DCE (0.1 M), and triethylamine (1.1 eq). Stir for 20 minutes at room temperature.

  • Add benzaldehyde (1.05 eq). A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Stir the mixture for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12 hours or until completion as monitored by LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

References

Application Notes and Protocols: Protecting Group Strategies for 3-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 3-aminopiperidin-2-one hydrochloride. This valuable chiral building block is a key component in numerous pharmaceutical agents. The successful synthesis of complex molecules derived from this scaffold necessitates a robust and orthogonal protecting group strategy to selectively mask the exocyclic primary amine and the endocyclic lactam nitrogen. Herein, we present a comprehensive overview of common protecting groups, including tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) for the amino group, and propose compatible strategies for the protection of the lactam nitrogen. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to guide researchers in the efficient and selective manipulation of this important synthetic intermediate.

Introduction

3-Aminopiperidin-2-one is a cyclic beta-amino acid derivative that serves as a crucial chiral scaffold in medicinal chemistry. Its constrained piperidinone ring and the presence of a primary amino group make it an attractive starting material for the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators. The hydrochloride salt is a common commercially available form.

The presence of two distinct nitrogen nucleophiles—the exocyclic primary amine and the endocyclic lactam nitrogen—presents a significant challenge in its synthetic manipulation. To achieve selective functionalization, a carefully designed orthogonal protecting group strategy is essential. Orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the selective deprotection of one group while the other remains intact.[1] This document outlines strategies for the selective protection and deprotection of both the amino and lactam functionalities of 3-aminopiperidin-2-one.

Protecting Group Strategies

The selection of an appropriate protecting group strategy depends on the planned synthetic route and the chemical stability of the intermediate and final compounds. The most common strategies involve the protection of the more nucleophilic exocyclic amine, followed by subsequent reactions. In scenarios requiring modification of the lactam nitrogen, a fully orthogonal approach is necessary.

Protection of the Exocyclic Amino Group

The primary amino group at the 3-position is the more nucleophilic of the two nitrogens and can be selectively protected using standard procedures. The choice of the protecting group will dictate the deprotection conditions and compatibility with subsequent reaction steps.

Common Protecting Groups for the Amino Functionality:

  • tert-Butyloxycarbonyl (Boc): This is a widely used protecting group due to its stability under a broad range of conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid, TFA).[2]

  • Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[2] This allows for orthogonal deprotection in the presence of acid-labile groups like Boc.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is base-labile and is commonly removed using a solution of piperidine in an organic solvent.[2] Its orthogonality to both Boc and Cbz makes it a valuable tool in complex syntheses.

Table 1: Summary of Protecting Groups for the 3-Amino Functionality

Protecting GroupReagents for ProtectionTypical SolventsReaction ConditionsTypical Yield (%)Deprotection Conditions
Boc Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA)Dichloromethane (DCM), Tetrahydrofuran (THF)0 °C to Room Temp.90-98%[3]Trifluoroacetic acid (TFA) in DCM
Cbz Benzyl chloroformate (Cbz-Cl), NaHCO₃ or other baseDioxane/Water, THF0 °C to Room Temp.85-95%H₂, Pd/C in Methanol or Ethanol
Fmoc Fmoc-OSu, NaHCO₃Dioxane/Water, AcetonitrileRoom Temp.88-96%20% Piperidine in DMF
Orthogonal Protection of Both Amino and Lactam Groups

For synthetic routes requiring the functionalization of both nitrogen atoms, an orthogonal protection strategy is imperative. This involves the protection of the exocyclic amine with a group removable under one set of conditions, and the protection of the endocyclic lactam with a group that is stable to those conditions but can be removed selectively later.

Due to the lower nucleophilicity of the lactam nitrogen, its protection often requires more forcing conditions. Common protecting groups for lactams include benzyl (Bn) and substituted benzyl groups, acyl groups, and silyl ethers. The selection of the lactam protecting group must be carefully considered to ensure its stability during the deprotection of the exocyclic amine's protecting group.

Proposed Orthogonal Strategies:

  • Boc (amine) and Benzyl (lactam): The amino group can be protected as a Boc carbamate. The lactam nitrogen can then be protected as an N-benzyl derivative. The Boc group can be selectively removed with acid, leaving the N-benzyl group intact for further reactions. The benzyl group can be subsequently removed by hydrogenolysis.

  • Fmoc (amine) and Boc (lactam): The amino group can be protected with the base-labile Fmoc group. The lactam can then be protected with the acid-labile Boc group. This strategy allows for selective deprotection of the amine under basic conditions, followed by lactam deprotection with acid.

Table 2: Proposed Orthogonal Protecting Group Strategies

Amine Protecting GroupLactam Protecting GroupAmine DeprotectionLactam DeprotectionOrthogonality
BocBenzyl (Bn)Acidic (e.g., TFA)Hydrogenolysis (H₂, Pd/C)Yes
CbzBocHydrogenolysis (H₂, Pd/C)Acidic (e.g., TFA)Yes
FmocBocBasic (e.g., Piperidine)Acidic (e.g., TFA)Yes
FmocBenzyl (Bn)Basic (e.g., Piperidine)Hydrogenolysis (H₂, Pd/C)Yes

Experimental Protocols

The following protocols are based on established procedures for the protection and deprotection of amines and lactams and are adapted for this compound. Researchers should optimize these conditions for their specific substrates and scales.

Protocol 1: Boc Protection of the 3-Amino Group

This protocol describes the protection of the exocyclic primary amine of this compound with a Boc group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend this compound (1 equivalent) in DCM.

  • Add triethylamine (2.2 equivalents) to the suspension and stir until the solid dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (2-oxo-piperidin-3-yl)carbamate.

Diagram 1: Workflow for Boc Protection of 3-Aminopiperidin-2-one

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start 3-Aminopiperidin-2-one HCl reagents (Boc)₂O, TEA, DCM start->reagents conditions 0 °C to RT, 12-16h reagents->conditions workup Aqueous Wash conditions->workup purification Column Chromatography workup->purification product 3-(Boc-amino)piperidin-2-one purification->product G cluster_amine_prot Amine Protection cluster_lactam_prot Lactam Protection cluster_amine_deprot_func Amine Deprotection & Functionalization cluster_lactam_deprot_func Lactam Deprotection & Functionalization start 3-Aminopiperidin-2-one HCl boc_prot Boc₂O, TEA start->boc_prot boc_protected 3-(Boc-amino)piperidin-2-one boc_prot->boc_protected bn_prot BnBr, NaH boc_protected->bn_prot fully_protected 1-Benzyl-3-(Boc-amino)piperidin-2-one bn_prot->fully_protected boc_deprot TFA fully_protected->boc_deprot amine_free 1-Benzyl-3-aminopiperidin-2-one boc_deprot->amine_free amine_func R¹-X amine_free->amine_func amine_functionalized 1-Benzyl-3-(R¹-amino)piperidin-2-one amine_func->amine_functionalized bn_deprot H₂, Pd/C amine_functionalized->bn_deprot lactam_free 3-(R¹-amino)piperidin-2-one bn_deprot->lactam_free lactam_func R²-Y lactam_free->lactam_func final_product 1-R²-3-(R¹-amino)piperidin-2-one lactam_func->final_product

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Aminopiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 3-Aminopiperidin-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include L-ornithine hydrochloride, D-ornithine hydrochloride (for the R-enantiomer), and their derivatives like (R)-methyl-2,5-diaminopentanoate dihydrochloride. Syntheses starting from D-glutamic acid have also been reported. The choice of starting material often depends on the desired stereochemistry of the final product.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis. These include:

  • Temperature: Different steps in the synthesis require specific temperature control, ranging from -10°C to reflux temperatures. For example, the addition of strong bases or reducing agents is often performed at low temperatures to control reactivity.[1]

  • Reagents and Solvents: The choice and purity of reagents (e.g., trimethylchlorosilane, sodium ethoxide, lithium aluminum hydride) and anhydrous solvents (e.g., methanol, ethanol, tetrahydrofuran) are critical to avoid side reactions and ensure high yields.[1][2]

  • pH: Adjustment of pH is important during the workup and purification steps to ensure the product is in the desired salt form and to facilitate isolation.[2]

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time and prevent the formation of byproducts.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods help in determining the consumption of starting materials and the formation of the desired product.

Q4: The product is described as hygroscopic. How should I handle and store it?

A4: this compound is hygroscopic and should be handled in a dry environment, preferably in a glove box or under an inert atmosphere (e.g., nitrogen or argon).[3] It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption, which can affect its purity and stability.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Degradation of product during workup. - Suboptimal reaction temperature or time. - Impure reagents or solvents.- Monitor the reaction to ensure completion. - Maintain appropriate temperatures during workup and extraction. - Optimize reaction temperature and time based on literature procedures. - Use high-purity, anhydrous reagents and solvents.
Formation of Impurities - Presence of moisture in the reaction. - Side reactions due to incorrect temperature or stoichiometry. - Air sensitivity of reagents or intermediates.- Ensure all glassware is oven-dried and reactions are run under an inert atmosphere. - Carefully control the rate of addition and temperature, especially for exothermic steps. - Use degassed solvents and handle air-sensitive reagents appropriately.
Difficulty in Product Isolation/Purification - Product is highly soluble in the workup solvent. - Incomplete salt formation. - Presence of persistent impurities.- Choose an appropriate solvent for precipitation or extraction. Isopropanol can be used to precipitate the product while removing more soluble salts.[2] - Carefully adjust the pH with HCl to ensure complete conversion to the hydrochloride salt. - Purify the crude product using silica gel column chromatography. A common eluent system is a mixture of methanol and dichloromethane.[2]
Product is an Oil Instead of a Solid - Presence of residual solvent. - Incomplete conversion to the hydrochloride salt. - Presence of hygroscopic impurities.- Ensure all solvent is removed under reduced pressure. Co-evaporation with a suitable solvent may be necessary. - Treat the oil with a solution of HCl in a non-polar solvent to induce precipitation. - Purify the product to remove impurities that may be preventing crystallization.

Experimental Protocols

Protocol 1: Synthesis from L-Ornithine Hydrochloride

This protocol outlines the general procedure for synthesizing (S)-3-aminopiperidin-2-one hydrochloride from L-ornithine hydrochloride.[2]

Step 1: Esterification

  • Suspend L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL).

  • Slowly add trimethylchlorosilane (2.8 mL, 23 mmol) to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

Step 2: Cyclization

  • Cool the reaction mixture to 0°C.

  • Add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise.

  • After 5 minutes, allow the reaction to warm to room temperature and continue stirring for 30 minutes.

Step 3: Workup and Purification

  • Adjust the pH of the reaction solution to 7 with 6N aqueous HCl.

  • Filter the neutralized solution and concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in isopropanol and filter to remove insoluble salts.

  • Concentrate the filtrate and purify the crude product by silica gel flash column chromatography using 30% methanol in dichloromethane as the eluent.

Protocol 2: Synthesis from (R)-methyl-2,5-diaminopentanoate dihydrochloride

This protocol describes the synthesis of (R)-3-aminopiperidin-2-one hydrochloride.[1]

Step 1: Cyclization

  • Prepare a solution of (R)-methyl-2,5-diaminopentanoate dihydrochloride in methanol.

  • At a temperature between -10°C and 0°C, add between 1.5 and 3 equivalents of sodium methoxide in methanol.

  • Stir the reaction mixture for a sufficient time to form (R)-3-aminopiperidin-2-one.

Step 2: Salt Formation

  • To the solution containing (R)-3-aminopiperidin-2-one, add between 1.0 and 1.5 equivalents of hydrochloric acid in methanol at a temperature between 0°C and 20°C.

  • Stir for a sufficient time to form (R)-3-aminopiperidin-2-one hydrochloride.

  • The product can be isolated by filtration.

Data Summary

Table 1: Comparison of Reaction Conditions for Cyclization Step
Parameter Method 1 (from L-Ornithine derivative) [2]Method 2 (from (R)-methyl-2,5-diaminopentanoate) [1]
Base Sodium EthoxideSodium Methoxide
Solvent Ethanol/MethanolMethanol
Temperature 0°C to Room Temperature-10°C to 0°C
Equivalents of Base ~7 equivalents1.5 - 3 equivalents

Visualizations

experimental_workflow_1 start L-Ornithine HCl in Methanol esterification Add Trimethylchlorosilane Stir 12h at RT start->esterification cyclization_start Cool to 0°C esterification->cyclization_start cyclization Add Sodium Ethoxide Stir 30 min at RT cyclization_start->cyclization neutralization Adjust pH to 7 with HCl cyclization->neutralization filtration1 Filter neutralization->filtration1 concentration1 Concentrate filtration1->concentration1 salt_removal Dissolve in Isopropanol Filter concentration1->salt_removal concentration2 Concentrate salt_removal->concentration2 purification Silica Gel Chromatography concentration2->purification product (S)-3-Aminopiperidin-2-one HCl purification->product

Caption: Experimental workflow for the synthesis of (S)-3-Aminopiperidin-2-one hydrochloride from L-Ornithine hydrochloride.

logical_relationship_troubleshooting issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Product Degradation issue->cause2 cause3 Impure Reagents issue->cause3 solution1 Monitor Reaction (TLC/LC-MS) cause1->solution1 solution2 Optimize Temperature/Time cause1->solution2 solution3 Control Workup Temperature cause2->solution3 solution4 Use Anhydrous/Pure Materials cause3->solution4

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: 3-Aminopiperidin-2-one Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminopiperidin-2-one hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when using this compound?

A1: Based on the reactivity of this compound, which possesses both a primary amine and a lactam functional group, several side reactions can occur depending on the reaction conditions. These can be broadly categorized as:

  • Over-alkylation/acylation: The primary amine can react with more than one equivalent of an alkylating or acylating agent, leading to di-substituted products.

  • Self-condensation: Under certain conditions, molecules of 3-Aminopiperidin-2-one can react with each other, leading to dimer or oligomer formation. This is a known phenomenon in related carbonyl-containing compounds.[1]

  • O-acylation vs. N-acylation: The lactam oxygen can compete with the primary amine as a site for acylation, leading to the formation of O-acylated byproducts in addition to the desired N-acylated product. The outcome is often dependent on the reaction conditions.

  • Side reactions related to protecting groups: If the amine is protected (e.g., with a Boc group), side products can arise during the deprotection step. For instance, the tert-butyl cation generated during Boc deprotection can lead to alkylation of other nucleophilic sites on the molecule.

  • Impurity-related side products: Impurities in the starting material or reagents can lead to the formation of unexpected side products. For example, in syntheses involving related aminopiperidines, impurities from starting materials have been reported.

Q2: In acylation reactions, how can I favor N-acylation over potential O-acylation of the lactam?

A2: Preferential N-acylation over O-acylation can typically be achieved by carefully selecting the reaction conditions. Generally, N-acylation is favored under basic or neutral conditions, as the primary amine is more nucleophilic than the lactam oxygen. To promote N-acylation:

  • Use of a non-nucleophilic base: Employing a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can facilitate the reaction of the primary amine without promoting side reactions.

  • Control of stoichiometry: Using a controlled amount of the acylating agent (ideally 1.0 to 1.1 equivalents) can minimize the risk of di-acylation and other side reactions.

  • Reaction temperature: Lowering the reaction temperature can often increase the selectivity of the reaction.

Q3: What are some known impurities that can arise in the synthesis of drugs using aminopiperidine derivatives?

A3: In the synthesis of drugs like Lenalidomide and Apremilast, which utilize a related starting material (3-aminopiperidine-2,6-dione hydrochloride), several process-related impurities have been identified. While not direct side products of this compound reactions, they highlight the types of impurities that can be encountered in similar synthetic routes. For instance, in an improved synthesis of Apremilast, two impurities were identified: 3-(amino-1,3-dioxoisoindolin-2-yl)phthalic acid and 4-aminoisobenzofuran-1,3-dione.[2][3] These impurities arose from side reactions of the starting materials used in the cyclization step.[2][3]

Troubleshooting Guides

Problem 1: Formation of a Higher Molecular Weight Side Product

Symptoms:

  • LC-MS analysis shows a peak with a mass corresponding to a dimer or oligomer of the starting material or product.

  • NMR spectrum shows complex signals that are not consistent with the desired product.

Possible Cause:

  • Self-condensation: 3-Aminopiperidin-2-one can potentially undergo self-condensation, especially under harsh basic or acidic conditions, or at elevated temperatures.[1]

Troubleshooting Steps:

  • Modify Reaction Conditions:

    • Lower the reaction temperature: Perform the reaction at a lower temperature to disfavor the self-condensation reaction.

    • Control the pH: Avoid strongly basic or acidic conditions if possible. Use a milder base or buffer the reaction mixture.

    • Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular reactions.

  • Purification:

    • Utilize column chromatography with a suitable solvent system to separate the desired product from the higher molecular weight impurity.

Problem 2: Presence of an Isomeric Byproduct (Suspected O-acylation)

Symptoms:

  • LC-MS shows a peak with the same mass as the desired N-acylated product but with a different retention time.

  • ¹H NMR may show a downfield shift for protons near the lactam oxygen, and the absence of an N-H proton signal for the primary amine if it has been acylated.

Possible Cause:

  • O-acylation of the lactam: The acylating agent has reacted with the lactam oxygen instead of, or in addition to, the primary amine.

Troubleshooting Steps:

  • Adjust Reaction Conditions to Favor N-acylation:

    • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile.

    • Base Selection: Employ a non-nucleophilic organic base such as triethylamine or DIPEA.

    • Temperature Control: Conduct the reaction at or below room temperature.

  • Change the Order of Addition: Add the acylating agent slowly to a solution of the this compound and the base to maintain a low concentration of the acylating agent throughout the reaction.

Problem 3: Incomplete reaction or formation of multiple unidentified side products in a peptide coupling reaction.

Symptoms:

  • TLC or LC analysis shows the presence of unreacted starting material.

  • Multiple new spots or peaks are observed, indicating a complex reaction mixture.

Possible Cause:

  • Inefficient coupling: The coupling reagents may not be effective enough for this specific substrate.

  • Side reactions of the coupling agent: Some coupling reagents can lead to side reactions, such as the formation of N-acylurea from carbodiimides.

  • Racemization: The chiral center of the amino acid being coupled or the 3-aminopiperidin-2-one may have undergone racemization.

Troubleshooting Steps:

  • Optimize Coupling Conditions:

    • Choice of Coupling Reagent: Consider using a more efficient coupling reagent such as HATU, HCTU, or COMU, especially for sterically hindered couplings.

    • Additives: Include additives like HOBt or HOAt to suppress racemization and improve coupling efficiency.

    • Solvent: Ensure the use of a suitable, dry solvent like DMF or NMP.

  • Purification and Analysis:

    • Careful purification by preparative HPLC is often necessary to isolate the desired peptide.

    • Use analytical techniques like chiral HPLC to check for racemization.

Data Summary

Reaction TypePotential Side Product(s)Key Influencing Factors
Acylation Di-acylated product, O-acylated isomerStoichiometry of acylating agent, basicity of the reaction medium, temperature
Alkylation Di-alkylated product, Poly-alkylated productsStoichiometry of alkylating agent, reactivity of the alkylating agent, temperature
Peptide Coupling N-acylurea, Racemized product, Deletion sequencesChoice of coupling reagent and additives, reaction temperature, steric hindrance
General Dimer/OligomerHigh concentrations, high temperatures, strong acidic or basic conditions

Experimental Protocols

General Protocol for N-Acylation of this compound

This is a general guideline and may require optimization for specific substrates.

  • Materials: this compound, acylating agent (e.g., acid chloride or anhydride), non-nucleophilic base (e.g., triethylamine), and a dry aprotic solvent (e.g., dichloromethane or DMF).

  • Procedure: a. To a solution of this compound (1.0 eq) in the chosen solvent, add the non-nucleophilic base (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Stir the mixture for 15-30 minutes at 0 °C. c. Slowly add a solution of the acylating agent (1.05 eq) in the same solvent to the reaction mixture. d. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). e. Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Side Product Formation

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Corrective Actions start Side Product Detected identify Characterize Side Product (LC-MS, NMR) start->identify analyze Analyze Reaction Conditions (Temp, Conc, Stoichiometry, Reagents) identify->analyze cause1 Over-reaction (Di-substitution) analyze->cause1 Mass > Expected Product cause2 Isomerization (O- vs N-substitution) analyze->cause2 Same Mass, Different RT cause3 Self-Condensation (Dimerization) analyze->cause3 Mass = 2x Reagent cause4 Reagent-Related (Coupling agent side reactions) analyze->cause4 Known Reagent Byproduct solution1 Adjust Stoichiometry Lower Temperature cause1->solution1 solution2 Modify Base/Solvent Change Addition Order cause2->solution2 solution3 Lower Concentration Lower Temperature cause3->solution3 solution4 Change Reagent Add Scavenger/Additive cause4->solution4 end Desired Product Obtained solution1->end Re-run Experiment solution2->end Re-run Experiment solution3->end Re-run Experiment solution4->end Re-run Experiment

Caption: A logical workflow for identifying and mitigating the formation of side products in reactions involving this compound.

Signaling Pathway for N- vs. O-Acylation

Acylation_Pathway cluster_pathways Reaction Pathways Reactants 3-Aminopiperidin-2-one + Acylating Agent N_Acyl N-Acylation (Primary Amine Attack) Reactants->N_Acyl  Favorable Conditions:  - Basic/Neutral pH  - High Amine Nucleophilicity O_Acyl O-Acylation (Lactam Oxygen Attack) Reactants->O_Acyl  Less Favorable Conditions:  - Potential for competing reaction Product_N Desired N-Acylated Product N_Acyl->Product_N Product_O O-Acylated Side Product O_Acyl->Product_O

Caption: A diagram illustrating the competing N-acylation and O-acylation pathways in reactions of 3-Aminopiperidin-2-one.

References

Technical Support Center: Purification of 3-Aminopiperidin-2-one Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Aminopiperidin-2-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as L-Ornithine hydrochloride, residual solvents (e.g., methanol, isopropanol, dichloromethane), inorganic salts formed during pH adjustment, and potential byproducts from side reactions.[1] In syntheses involving protecting groups like N-Boc, incomplete deprotection can also lead to impurities.[2]

Q2: My final product, this compound, is a hygroscopic, sticky solid. How can I handle and dry it effectively?

A2: The hygroscopic nature of this compound is a known characteristic.[1] To handle it, work in a dry atmosphere, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon). For drying, use a high vacuum oven at a gentle temperature to avoid degradation. Lyophilization, if the compound is dissolved in a suitable solvent like water, can also yield a fine powder.

Q3: I am observing a low yield after the purification process. What are the potential causes and solutions?

A3: Low yield can result from several factors. During recrystallization, the compound might be too soluble in the chosen cold solvent, leading to significant loss in the mother liquor.[3] To address this, try different solvent systems or use a minimum amount of hot solvent.[3] In column chromatography, irreversible adsorption onto the silica gel can occur. Using a polar eluent system, such as a mixture of methanol and dichloromethane, can help mitigate this.[1] It is also crucial to ensure complete precipitation if that is part of your purification strategy.

Q4: After purification by column chromatography, I still see multiple spots on my TLC. What could be the issue?

A4: Co-elution of impurities with the desired product can occur if the chosen eluent system does not provide adequate separation. You may need to screen different solvent systems with varying polarities. Another possibility is product degradation on the silica gel. Treating the silica gel with a base like triethylamine before packing the column can sometimes prevent this, especially for amine-containing compounds. Finally, ensure your starting material is not grossly impure, as this can overload the column and lead to poor separation.

Q5: Can I use recrystallization for the purification of this compound?

A5: Yes, recrystallization can be an effective purification method. A common technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble (like isopropanol or ethanol) and then allowing it to cool slowly to induce crystallization.[1][2] Sometimes, adding a co-solvent (an "anti-solvent") in which the product is poorly soluble can improve crystal formation and yield.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Oily Product Instead of Crystals During Recrystallization The compound may be "oiling out" due to being below its melting point but above its saturation concentration in the solvent. Impurities can also inhibit crystallization.Try using a different recrystallization solvent or a solvent mixture. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. Seeding with a small crystal of the pure product, if available, is also a good strategy. Ensure the starting material is reasonably pure before attempting recrystallization.[3]
High Salt Content in the Final Product Inorganic salts (e.g., NaCl) from the reaction workup (e.g., pH neutralization) may not have been completely removed.Before final purification, dissolve the crude product in a solvent like isopropanol where the desired compound is soluble but the inorganic salts are not, and then filter off the insoluble salts.[1]
Product Streaking on Silica Gel TLC/Column The compound is highly polar and may be interacting strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine or ammonia to your eluent system to reduce tailing. Alternatively, use a different stationary phase like alumina.
Incomplete Removal of Starting Material (e.g., L-Ornithine) The starting material and product have similar polarities, making separation by chromatography challenging.Optimize the eluent system for column chromatography. A gradient elution might be necessary. Alternatively, consider a chemical purification step, such as derivatizing the unreacted starting material to change its polarity significantly before chromatography.

Experimental Protocols

Purification by Silica Gel Column Chromatography

This protocol is adapted from a known synthesis of (S)-3-aminopiperidin-2-one hydrochloride.[1]

  • Preparation of the Crude Product: After the reaction is complete and the pH is adjusted to 7, the solution is filtered and concentrated under reduced pressure. The resulting crude product is dissolved in isopropanol, and any insoluble matter (primarily salts) is removed by filtration. The filtrate is then concentrated again to yield the crude solid.[1]

  • Column Packing: A silica gel slurry is prepared in the initial eluent (e.g., a low polarity mixture of dichloromethane and methanol). The slurry is poured into a glass column and allowed to pack under gravity or with gentle pressure.

  • Loading the Sample: The crude product is dissolved in a minimum amount of the eluent or a stronger solvent and then adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, sample-impregnated silica is carefully added to the top of the packed column.

  • Elution: The column is eluted with a suitable solvent system. For this compound, a mixture of methanol and dichloromethane (e.g., 30% methanol in dichloromethane) has been shown to be effective.[1] The polarity of the eluent can be gradually increased if necessary to elute the product.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Purification by Recrystallization

This is a general protocol that can be adapted for this compound.

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Isopropanol or ethanol/heptane mixtures are good starting points.[1][2]

  • Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove residual solvent.

Purification Workflow and Troubleshooting Logic

PurificationWorkflow cluster_workflow General Purification Workflow cluster_troubleshooting Troubleshooting Logic start Crude Reaction Product salt_removal Salt Removal (e.g., Isopropanol Wash) start->salt_removal purification_choice Choose Purification Method salt_removal->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Crude solid is mostly product analysis Purity Analysis (TLC, HPLC, NMR) column_chrom->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product Purity > 95% impure_product Product Impure After Initial Purification analysis->impure_product Purity < 95% check_tlc Analyze TLC/HPLC Data impure_product->check_tlc streaking Streaking on TLC? check_tlc->streaking co_elution Co-eluting Impurities? check_tlc->co_elution oiling_out Oiling Out During Recrystallization? check_tlc->oiling_out streaking->co_elution No add_base Add Base to Eluent streaking->add_base Yes change_eluent Change Eluent System co_elution->change_eluent Yes change_solvent Change Recrystallization Solvent oiling_out->change_solvent Yes re_purify Re-purify add_base->re_purify change_eluent->re_purify change_solvent->re_purify

Caption: Workflow for purification and troubleshooting of this compound.

This guide is intended to provide general assistance. Specific experimental conditions may need to be optimized for your particular reaction mixture and desired purity level. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Technical Support Center: 3-Aminopiperidin-2-one Hydrochloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and success rate of amide coupling reactions involving 3-Aminopiperidin-2-one hydrochloride.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: Why is my coupling reaction with this compound resulting in a low yield or failing completely?

Answer:

Low yields in amide coupling reactions are a common challenge. When using this compound, several factors could be contributing to this issue. The primary reasons often involve the hydrochloride salt, incomplete activation of the carboxylic acid, or suboptimal reaction conditions.[1]

  • Incomplete Neutralization of the Amine Hydrochloride: 3-Aminopiperidin-2-one is supplied as a hydrochloride salt. The amine is protonated and therefore not nucleophilic. An adequate amount of a non-nucleophilic base is crucial to liberate the free amine in situ for the reaction to proceed. Typically, at least two equivalents of base are required: one to neutralize the amine salt and one to facilitate the coupling reaction itself. For HATU-mediated couplings with amine hydrochlorides, up to three equivalents of a base like DIPEA may be necessary.[2]

  • Inadequate Carboxylic Acid Activation: The coupling reagent may not be sufficiently reactive to activate your specific carboxylic acid, or the activated species may be too short-lived.[3] For sterically hindered or electron-deficient carboxylic acids, more powerful coupling reagents like HATU or COMU are often more effective than standard carbodiimides like EDC.[4]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield. Polar aprotic solvents like DMF or NMP are generally preferred for amide couplings.[5]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the aminopiperidinone can physically obstruct the reaction.[1] In such cases, switching to a more potent coupling reagent or elevating the reaction temperature might be necessary.

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]

Question: I am observing significant side product formation in my reaction. What are the likely causes and solutions?

Answer:

Side product formation can complicate purification and reduce the yield of your desired product. Common side reactions in amide couplings include:

  • Racemization: If your carboxylic acid has a chiral center, racemization can occur during activation. To suppress this, coupling additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure) should be used, especially when using carbodiimide reagents like EDC.[1] Running the reaction at a lower temperature (e.g., 0 °C) can also minimize racemization.

  • N-acylurea Formation: When using carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. This side reaction can be suppressed by adding HOBt or HOSu, which trap the activated intermediate as a more stable active ester.

  • Guanidinylation of the Amine: Uronium/aminium-based coupling reagents like HATU and HBTU can react with the amine to form a guanidinium byproduct, especially if the coupling reagent is used in excess or if the carboxylic acid activation is slow.[2] Using a slight excess of the carboxylic acid and adding the coupling reagent to the acid before introducing the amine can help mitigate this.

Frequently Asked Questions (FAQs)

Q1: How do I properly handle the this compound salt in a coupling reaction?

Since 3-Aminopiperidin-2-one is provided as a hydrochloride salt, it's essential to use a suitable base to neutralize it and generate the free amine. A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is commonly used. You will need at least two equivalents of the base: one to neutralize the HCl salt and another to facilitate the coupling reaction.

Q2: Which coupling reagent is best for my reaction?

The choice of coupling reagent depends on the specific substrates and the desired reaction conditions. Here is a general comparison:

Coupling Reagent ClassExamplesTypical Yield RangeKey AdvantagesPotential Disadvantages
Carbodiimides EDC, DCC, DIC60-90%Cost-effective, readily available.Lower reactivity with hindered substrates, risk of racemization (requires additives like HOBt/Oxyma), N-acylurea formation.
Uronium/Aminium Salts HATU, HBTU, COMU75-95%High efficiency, fast reaction rates, low racemization, effective for hindered substrates.[2][4]Higher cost, potential for guanidinylation side reaction.
Phosphonium Salts PyBOP, PyAOP75-95%Highly effective, especially for hindered couplings and cyclizations.Byproducts can sometimes be difficult to remove.

Note: Yields are representative and highly dependent on the specific carboxylic acid, amine, and reaction conditions.

Q3: What are the recommended solvents and temperatures for these coupling reactions?

Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or a mixture of the two are generally effective.[5] For difficult couplings, N-Methyl-2-pyrrolidone (NMP) can be a good alternative. Most coupling reactions are initially performed at 0 °C to control the exothermic activation step and minimize side reactions like racemization, and then allowed to warm to room temperature to proceed to completion.

Q4: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring the reaction's progress. By tracking the consumption of the starting materials and the formation of the product, you can determine the optimal reaction time.

Experimental Protocols

Below are detailed, generalized protocols for common coupling reactions with this compound.

Protocol 1: General Procedure using EDC/HOBt

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve Carboxylic Acid (1.0 eq), 3-Aminopiperidin-2-one HCl (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF. B Cool to 0 °C (ice bath). A->B C Add DIPEA (2.2 eq) dropwise. B->C D Add EDC·HCl (1.2 eq) in one portion. C->D E Stir at 0 °C for 30 min, then warm to RT. D->E F Monitor reaction by TLC or LC-MS. E->F G Quench with water. F->G H Extract with an organic solvent (e.g., EtOAc). G->H I Wash organic layer, dry, and concentrate. H->I J Purify by column chromatography. I->J

Caption: Workflow for EDC/HOBt mediated coupling.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent), this compound (1.0 equivalent), and HOBt (1.2 equivalents) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.2 equivalents) dropwise to the stirred solution.

  • Coupling Agent Addition: Add EDC hydrochloride (1.2 equivalents) to the reaction mixture in one portion.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure using HATU

experimental_workflow_HATU cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. B Add DIPEA (3.0 eq) and stir for 15-30 min (pre-activation). A->B C Add 3-Aminopiperidin-2-one HCl (1.0 eq) to the mixture. B->C D Stir at room temperature for 2-8 hours. C->D E Monitor reaction by TLC or LC-MS. D->E F Quench with water or saturated aq. NH4Cl. E->F G Extract with an organic solvent. F->G H Wash, dry, concentrate, and purify. G->H

Caption: Workflow for HATU mediated coupling.

  • Reaction Setup & Pre-activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF. Add DIPEA (3.0 equivalents) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Amine Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-8 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).[1]

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common issues in your coupling reaction.

troubleshooting_logic start Low Yield or No Reaction check_base Is the amine an HCl salt? start->check_base add_base Add ≥2 eq. of non-nucleophilic base (e.g., DIPEA). check_base->add_base Yes check_reagent Is the coupling reagent strong enough for the substrate? check_base->check_reagent No add_base->check_reagent upgrade_reagent Switch to a stronger reagent (e.g., EDC -> HATU/PyBOP). check_reagent->upgrade_reagent No check_conditions Are reaction conditions (solvent, temp) optimal? check_reagent->check_conditions Yes upgrade_reagent->check_conditions optimize_conditions Use anhydrous polar aprotic solvent (DMF). Start at 0 °C, then warm to RT. check_conditions->optimize_conditions No check_side_reactions Side products observed? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions additives Add HOBt or OxymaPure to suppress racemization. check_side_reactions->additives Yes success Improved Yield check_side_reactions->success No additives->success

Caption: Logical steps for troubleshooting low yield.

References

Troubleshooting low conversion rates with 3-Aminopiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 3-Aminopiperidin-2-one hydrochloride. The following information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction with this compound shows very low or no product formation. What are the primary causes?

Low conversion is a common issue and can often be attributed to the nature of the starting material and general reaction conditions. The most frequent culprits are:

  • Incomplete Neutralization of the Hydrochloride Salt: 3-Aminopiperidin-2-one is supplied as a hydrochloride salt. In this form, the primary amine is protonated (NH3+), rendering it non-nucleophilic. An acid-base reaction with your carboxylic acid will not proceed to form an amide bond under these conditions.[1] It is essential to add a suitable base to deprotonate the amine, liberating the nucleophilic free base in situ.

  • Insufficient Activation of the Carboxylic Acid: For amide bond formation, the carboxylic acid must be activated to create a better leaving group than -OH.[2] If the coupling reagent is old, hydrated, or used in insufficient stoichiometric amounts, the activation will be incomplete, leading to poor yields.

  • Presence of Moisture: Water can hydrolyze activated carboxylic acid intermediates and can also react with some coupling reagents, deactivating them.[3] It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Suboptimal Reaction Temperature: Amide couplings can be sensitive to temperature. While some reactions proceed well at room temperature, others, especially those involving sterically hindered substrates, may require heating to overcome the activation energy barrier.[4] Conversely, some sensitive reagents may decompose at higher temperatures.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or near the amine on the piperidinone ring can physically impede the reaction, slowing it down or preventing it from going to completion.[5]

Q2: How do I ensure complete neutralization of the this compound?

Proper neutralization is the most critical step.

  • Choice of Base: A non-nucleophilic organic base is typically preferred. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices. Use at least 1.0 to 1.2 equivalents of the base relative to the hydrochloride salt. Some protocols may use up to 2-3 equivalents to also neutralize the acidic byproduct of the coupling reaction.[6]

  • Order of Addition: It is often best to pre-stir the this compound with the base in the reaction solvent for a short period (e.g., 15-30 minutes) before adding the carboxylic acid and coupling agent. This ensures the free amine is available for the subsequent coupling reaction.

Q3: I am observing unreacted starting materials even after extended reaction times. What can I do?

If both starting materials remain, the issue is likely with the reaction activation or conditions.

  • Re-evaluate Your Coupling Reagent: For standard couplings, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often paired with an additive like HOBt (Hydroxybenzotriazole), are effective.[6] For more challenging or sterically hindered couplings, consider more potent phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials. If the reaction stalls, a small additional charge of the coupling reagent might restart it, but be cautious of adding excess, which can complicate purification.

  • Increase Temperature: If the reaction is proceeding slowly at room temperature, consider gently heating the mixture (e.g., to 40-50 °C). Monitor for any decomposition of starting materials or product.

Q4: My product appears to be contaminated with a urea byproduct. How can I remove it?

This is a common issue when using carbodiimide coupling reagents like DCC or EDC.

  • DCC Byproduct (DCU): Dicyclohexylurea (DCU) is largely insoluble in many organic solvents like dichloromethane (DCM) or ethyl acetate and can often be removed by filtration of the crude reaction mixture.

  • EDC Byproduct (EDU): The urea derived from EDC is water-soluble. During the workup, washing the organic layer with dilute acid (e.g., 1M HCl or 5% citric acid), followed by a base (e.g., saturated NaHCO3), and finally brine can effectively remove EDU and any excess reagents.[1]

Quantitative Data on Reaction Conditions

Optimizing reaction conditions is key to improving conversion rates. The following table summarizes representative yields for a model amide coupling reaction between 3-Aminopiperidin-2-one and a generic carboxylic acid under various conditions.

(Note: These are representative values to illustrate trends and may not reflect the outcome of all specific reactions.)

Entry Coupling Agent (eq.) Base (eq.) Solvent Temp (°C) Time (h) Conversion (%)
1EDC/HOBt (1.2)DIPEA (2.0)DCM2524~85%
2EDC/HOBt (1.2)TEA (2.0)DCM2524~80%
3HATU (1.2)DIPEA (2.0)DMF2512>95%
4PyBOP (1.2)DIPEA (2.0)DMF2512>95%
5EDC/HOBt (1.2)DIPEA (2.0)DCM4012~90%
6EDC only (1.2)DIPEA (2.0)DCM2524~60% (potential racemization)
7EDC/HOBt (1.2)NoneDCM2524<5%

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes a standard procedure for coupling a carboxylic acid with this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl, Saturated aqueous NaHCO3, Brine

  • Anhydrous MgSO4 or Na2SO4

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N2 or Ar)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Add anhydrous DCM (or DMF) to dissolve/suspend the starting material.

  • Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 20 minutes.

  • In a separate flask, dissolve the carboxylic acid (1.1 eq.) and HOBt (1.2 eq.) in anhydrous DCM.

  • Add the carboxylic acid/HOBt solution to the reaction mixture, followed by EDC (1.2 eq.).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization as needed.

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start neutralization 1. Neutralization - 3-Aminopiperidin-2-one HCl - Base (e.g., DIPEA) - Anhydrous Solvent (DCM/DMF) start->neutralization activation 2. Activation & Coupling - Add Carboxylic Acid & HOBt - Add Coupling Agent (e.g., EDC) neutralization->activation Stir 20 min reaction 3. Reaction - Stir at RT (or heat) - Monitor by TLC/LC-MS activation->reaction Stir 12-24h workup 4. Aqueous Workup - Dilute with solvent - Acid/Base Washes - Brine Wash reaction->workup purification 5. Purification - Dry (Na2SO4) - Concentrate - Column Chromatography workup->purification end End (Pure Product) purification->end

Caption: General workflow for amide coupling with 3-Aminopiperidin-2-one HCl.

Troubleshooting Decision Tree

Caption: Troubleshooting decision tree for low conversion rates.

References

Technical Support Center: 3-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the potential racemization issues associated with 3-Aminopiperidin-2-one hydrochloride. This resource offers troubleshooting guides and frequently asked questions to ensure the stereochemical integrity of your compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a single enantiomer of a chiral compound into an equal mixture of both enantiomers (a racemate). For this compound, which possesses a stereocenter at the C3 position, maintaining its enantiomeric purity is critical. In pharmaceutical applications, different enantiomers can exhibit significantly different pharmacological activities and toxicological profiles. The loss of stereochemical integrity can lead to reduced efficacy, altered safety profiles, and complications in drug development and regulatory approval.[1]

Q2: What is the underlying mechanism of racemization for this compound?

A2: The racemization of 3-Aminopiperidin-2-one, an α-amino lactam, is understood to proceed through the abstraction of the proton at the chiral α-carbon (C3). This is facilitated by the presence of a base, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in the formation of both the original enantiomer and its opposite, ultimately leading to a racemic mixture. The presence of the lactam carbonyl group increases the acidity of the α-proton, making it susceptible to abstraction.

G cluster_0 Racemization Mechanism start (S)-3-Aminopiperidin-2-one intermediate Planar Enolate Intermediate (Achiral) start->intermediate + Base - H+ end_S (S)-3-Aminopiperidin-2-one intermediate->end_S + H+ end_R (R)-3-Aminopiperidin-2-one intermediate->end_R + H+

Caption: Base-catalyzed racemization of 3-Aminopiperidin-2-one.

Q3: What are the primary factors that influence the rate of racemization?

A3: The rate of racemization is primarily influenced by three main factors:

  • pH: Basic conditions significantly accelerate racemization by promoting the abstraction of the α-proton. The hydrochloride salt form helps to maintain an acidic pH, which is protective against racemization. However, exposure to basic conditions during workup, chromatography, or in solution can lead to rapid racemization.

  • Temperature: Higher temperatures increase the rate of racemization. Therefore, it is crucial to handle and store the compound at controlled, and preferably low, temperatures.

  • Solvent: The choice of solvent can impact racemization rates. Polar, protic solvents can potentially facilitate proton exchange, while aprotic solvents may have different effects depending on their polarity and basicity.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments.

Q1: I've observed a loss of enantiomeric excess (e.e.) in my sample of this compound after aqueous workup. What could be the cause?

A1: Loss of enantiomeric excess during aqueous workup is a common issue and is likely due to exposure to basic conditions.

  • Potential Cause: Use of a basic solution (e.g., sodium bicarbonate, sodium carbonate) to neutralize the hydrochloride salt or to wash the organic extracts.

  • Recommendation:

    • Avoid using strong bases for neutralization. If a base is necessary, use a weak, non-nucleophilic base and keep the contact time to a minimum.

    • Perform the workup at low temperatures (e.g., 0-5 °C) to slow down the rate of racemization.

    • Whenever possible, work under mildly acidic conditions.

Q2: My compound appears to be racemizing during purification by column chromatography. How can I prevent this?

A2: Racemization during chromatography can be caused by the stationary phase or the mobile phase.

  • Potential Cause (Stationary Phase): Standard silica gel can be slightly acidic, but residual basic sites can promote racemization.

  • Recommendation (Stationary Phase):

    • Use deactivated silica gel (e.g., by treating with a triethylamine solution and then removing the excess).

    • Consider using an alternative stationary phase like alumina (neutral or acidic).

  • Potential Cause (Mobile Phase): Use of basic additives in the mobile phase (e.g., triethylamine, ammonia) to improve peak shape can induce racemization.

  • Recommendation (Mobile Phase):

    • If a basic modifier is necessary, use the lowest possible concentration.

    • Screen for alternative, less basic modifiers.

    • Perform the chromatography at a lower temperature if feasible.

Q3: I am planning a reaction using this compound. What precautions should I take to avoid racemization during the reaction?

A3: Preventing racemization during a chemical reaction requires careful control of the reaction conditions.

  • Reaction Conditions to Control:

    • Base: If the reaction requires a base, choose a non-nucleophilic, sterically hindered base to minimize its interaction with the α-proton.[2]

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Reaction Time: Monitor the reaction closely and quench it as soon as it is complete to avoid prolonged exposure to potentially racemizing conditions.

G cluster_0 Troubleshooting Workflow start Unexpected Racemization Detected check_workup Review Workup Conditions start->check_workup check_purification Review Purification Method start->check_purification check_reaction Review Reaction Conditions start->check_reaction check_storage Review Storage Conditions start->check_storage base_used Was a strong base used? check_workup->base_used high_temp_workup Was workup at high temp? check_workup->high_temp_workup basic_mobile_phase Basic mobile phase used? check_purification->basic_mobile_phase high_temp_purification High temp purification? check_purification->high_temp_purification strong_base_reaction Strong base in reaction? check_reaction->strong_base_reaction high_temp_reaction High reaction temp? check_reaction->high_temp_reaction improper_storage Improper storage temp/humidity? check_storage->improper_storage solution Implement Corrective Actions: - Use weak/no base - Low temperature processing - Neutral chromatography - Optimize reaction conditions - Proper storage base_used->solution high_temp_workup->solution basic_mobile_phase->solution high_temp_purification->solution strong_base_reaction->solution high_temp_reaction->solution improper_storage->solution

Caption: A decision tree for troubleshooting racemization issues.

Data Presentation

Table 1: Factors Influencing Racemization of 3-Aminopiperidin-2-one

FactorConditionRisk of RacemizationRecommendation
pH > 8 (Basic)HighAvoid basic conditions. Use mild acidic or neutral conditions.
7 (Neutral)LowMaintain neutral pH where possible.
< 6 (Acidic)Very LowThe hydrochloride salt form is protective.
Temperature > 40 °CHighPerform reactions and workups at lower temperatures.
20-25 °C (Room Temp)ModerateMinimize time at room temperature.
0-5 °CLowIdeal for workup and storage of solutions.
Solvent Aprotic Polar (e.g., DMF, DMSO)ModerateUse with caution, especially with bases.
Protic (e.g., Methanol, Ethanol)Low to ModerateCan facilitate proton exchange.
Non-polar (e.g., Toluene, Hexane)LowGenerally safer in terms of racemization.

Table 2: Hypothetical Racemization Rate of (S)-3-Aminopiperidin-2-one in Solution (Initial e.e. >99%)

SolventTemperature (°C)pHTime (hours)Final Enantiomeric Excess (e.e.) (%)
Water2594~90%
Water25724>98%
Methanol2596~92%
Methanol25724>99%
Dichloromethane25N/A (with 1 eq. Et3N)8~95%
Dichloromethane25N/A24>99%

Experimental Protocols

Protocol 1: General Procedure to Minimize Racemization During Reaction Workup

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Quench the reaction with a pre-cooled, mildly acidic aqueous solution (e.g., 1M citric acid or dilute HCl) to neutralize any basic reagents and ensure the final pH is between 4 and 6.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers sequentially with pre-cooled brine. Avoid basic washes (e.g., sodium bicarbonate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C).

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

Since 3-Aminopiperidin-2-one lacks a strong chromophore, derivatization is often necessary for sensitive UV detection.[3][4]

  • Derivatization:

    • Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane).

    • Add a non-nucleophilic base (e.g., diisopropylethylamine) to free the amine.

    • Add a derivatizing agent such as benzoyl chloride or dansyl chloride and allow the reaction to proceed to completion.

    • Quench the reaction and purify the derivatized product if necessary.

  • Chiral HPLC Conditions (General Guidance):

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H).

    • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 hexane:isopropanol). A small amount of a basic modifier (e.g., 0.1% diethylamine) may be needed to improve peak shape, but its effect on the stability of the derivative should be assessed.[4]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the derivatizing group (e.g., 254 nm for benzoyl derivatives).

    • Temperature: Ambient or controlled room temperature.

G cluster_0 Analytical Workflow for Enantiomeric Purity start Sample of 3-Aminopiperidin-2-one HCl derivatization Derivatization (e.g., with Benzoyl Chloride) start->derivatization hplc_analysis Chiral HPLC Analysis derivatization->hplc_analysis data_analysis Data Analysis (Peak Integration) hplc_analysis->data_analysis result Determine Enantiomeric Excess (e.e.) data_analysis->result

Caption: Workflow for determining the enantiomeric purity.

By following the guidelines and protocols outlined in this technical support center, researchers can better control and troubleshoot potential racemization issues with this compound, ensuring the quality and reliability of their experimental results.

References

Handling and storage of hygroscopic 3-Aminopiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of the hygroscopic compound 3-Aminopiperidin-2-one hydrochloride, catering to researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Product appears clumped or caked upon opening.

  • Question: I just opened a new container of this compound and the powder is not free-flowing. What should I do?

  • Answer: Clumping or caking is a common characteristic of hygroscopic materials and indicates moisture absorption.[1] This can happen if the container was not sealed properly or was exposed to a humid environment.

    • Short-term solution: For immediate use, you can gently break up the clumps with a clean, dry spatula inside a low-humidity environment, such as a glove box or in a room with a robust dehumidification system.[1]

    • Long-term solution: To prevent further moisture uptake, it is crucial to store the compound under appropriate conditions. This includes keeping the container tightly sealed and storing it in a desiccator with a suitable desiccant like silica gel.

    • For quantitative applications: If the exact concentration of your solution is critical, the absorbed water will affect the true mass of the compound. It is highly recommended to determine the water content using a method like Karl Fischer titration before use.

Issue 2: Inconsistent results in experiments.

  • Question: My experimental results using this compound are not reproducible. Could this be related to its hygroscopic nature?

  • Answer: Yes, inconsistent moisture content is a significant source of variability in experimental results.

    • Cause: The amount of absorbed water can change depending on how long the container is open and the ambient humidity, leading to weighing errors and incorrect molar concentrations.[1][]

    • Recommendation:

      • Always handle the compound in a controlled, low-humidity environment.

      • Minimize the time the container is open.

      • For highly sensitive experiments, determine the water content of the batch you are using and adjust your calculations accordingly.

      • Consider preparing a stock solution in a dry, non-aqueous solvent and storing it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C) to be used for a limited time.

Issue 3: Degradation of the compound over time.

  • Question: I suspect my stock of this compound has degraded. What are the signs and how can I prevent this?

  • Answer: Moisture can accelerate the degradation of active pharmaceutical ingredients.[]

    • Signs of Degradation: Besides physical changes like clumping, you might observe a change in color or the appearance of new peaks in analytical tests like HPLC or NMR.

    • Prevention:

      • Proper Storage: Store in a tightly sealed container, in a desiccator, away from light and heat.[3]

      • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

      • Aliquotting: If you need to access the compound frequently, consider aliquoting it into smaller, single-use containers to avoid repeated exposure of the entire stock to the atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maintain its stability and prevent moisture absorption, this compound should be stored in a cool, dry place.[3] The container must be kept tightly closed. For optimal protection, store the container inside a desiccator containing a desiccant. For long-term storage, keeping it under an inert atmosphere is recommended.

Q2: How should I weigh this compound for an experiment?

A2: Weighing should be done as quickly as possible to minimize exposure to atmospheric moisture. If possible, perform the weighing in a glove box with controlled humidity. If a glove box is not available, work in a room with low humidity and ensure the container is sealed immediately after taking the required amount.

Q3: What is the impact of moisture on the stability of this compound?

A3: Absorbed moisture can act as a plasticizer, leading to physical changes like caking.[1] More critically, it can participate in chemical degradation pathways, such as hydrolysis, which can reduce the purity and potency of the compound over time.[]

Q4: Can I dry this compound if it has absorbed moisture?

A4: While drying in a vacuum oven at a controlled temperature is a common technique for some hygroscopic compounds, it should be approached with caution for this compound without specific stability data. Excessive heat can cause degradation. It is generally safer to quantify the water content and use that to correct for mass rather than attempting to dry it without validated procedures.

Q5: How can I accurately determine the water content?

A5: The most accurate and widely accepted method for determining water content in pharmaceutical ingredients is Karl Fischer titration.[4] This technique is specific to water and can detect even trace amounts.

Data Presentation

Relative Humidity (%RH)Equilibrium Moisture Content (% w/w) - AdsorptionEquilibrium Moisture Content (% w/w) - DesorptionObservations
100.20.3Remains a free-flowing powder
300.81.0Remains a free-flowing powder
502.53.0Slight clumping may be observed
755.86.5Significant clumping/caking
9012.013.5Becomes a sticky solid

Experimental Protocols

Protocol: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol is a general guideline for determining the water content in this compound, which is an amine hydrochloride. Adjustments may be necessary based on the specific instrument and reagents used.

Principle: The Karl Fischer reaction is a specific titration for water where iodine reacts stoichiometrically with water in the presence of sulfur dioxide, a base, and a solvent (typically methanol).

Apparatus:

  • Automatic Volumetric Karl Fischer Titrator

  • Titration vessel

  • Analytical balance (accurate to 0.1 mg)

  • Dry gas-tight syringe or weighing boat for sample introduction

Reagents:

  • Volumetric Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol or a specialized solvent for Karl Fischer titration

  • For amine hydrochlorides, a neutralizing agent like benzoic acid may be required if the sample significantly alters the pH of the solvent, although this is less common for salts than for free amines.[5]

Procedure:

  • System Preparation:

    • Assemble the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.

    • Fill the titration vessel with a suitable volume of anhydrous methanol (or the specified solvent).

    • Seal the vessel and start the instrument's pre-titration sequence. The instrument will titrate any residual moisture in the solvent until a stable, dry endpoint is reached.

  • Titer Determination:

    • Accurately weigh a suitable amount of a certified water standard (e.g., sodium tartrate dihydrate) or inject a precise volume of pure water using a calibrated microsyringe.

    • Add the standard to the conditioned titration vessel and start the titration.

    • The instrument will titrate the water and calculate the titer of the Karl Fischer reagent (mg H₂O / mL reagent).

    • Repeat the titer determination at least twice more. The relative standard deviation of the titers should be less than 2%.

  • Sample Analysis:

    • In a low-humidity environment, accurately weigh an appropriate amount of this compound. The target sample weight should result in a titrant consumption that is within the optimal range for the instrument (e.g., 5-10 mL).

    • Quickly transfer the weighed sample into the conditioned titration vessel.

    • Seal the vessel and start the titration.

    • The instrument will automatically titrate to the endpoint and record the volume of titrant consumed.

  • Calculation: The water content is calculated by the instrument using the following formula:

    % Water = (V * T * 100) / W

    Where:

    • V = Volume of Karl Fischer reagent consumed by the sample (mL)

    • T = Titer of the Karl Fischer reagent (mg/mL)

    • W = Weight of the sample (mg)

  • System Suitability:

    • Perform a blank determination by running the titration sequence without adding a sample to account for any ambient moisture that may have entered the system.

    • Ensure the drift (rate of background moisture detection) is within the instrument's specified limits before starting the analysis.

Visualizations

Hygroscopic_Compound_Handling_Workflow storage Store in Tightly Sealed Container in Desiccator environment Use Low-Humidity Environment (e.g., Glove Box) storage->environment weighing Weigh Quickly environment->weighing seal Immediately Reseal Container weighing->seal kf_titration Determine Water Content (Karl Fischer Titration) weighing->kf_titration For Quantitative Analysis dissolution Dissolve in Appropriate Solvent weighing->dissolution For Non-Quantitative Use calculation Adjust Mass for Water Content kf_titration->calculation calculation->dissolution Troubleshooting_Logic action_node action_node obs_node obs_node obs_node_1 Observation: Product is Clumped q2 Is material for immediate use? obs_node_1->q2 obs_node_2 Observation: Inconsistent Results action3 Review Handling Procedure: - Use glove box - Minimize exposure time obs_node_2->action3 q1 Is accurate concentration critical? action1 Determine Water Content (Karl Fischer) & Adjust Mass q1->action1 Yes q1->action3 No action2 Break up clumps in dry environment q2->action2 Yes action4 Store properly in desiccator q2->action4 No action2->q1 action3->action1

References

Overcoming solubility issues of 3-Aminopiperidin-2-one hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-aminopiperidin-2-one hydrochloride in organic solvents.

Troubleshooting Guides

Issue: My this compound is not dissolving in my chosen organic solvent.

This is a common challenge due to the high polarity of the hydrochloride salt. Here are several troubleshooting steps you can take, ranging from simple physical methods to chemical modification.

Q1: What initial steps can I take to improve the dissolution of this compound?

Before resorting to more complex methods, attempt to enhance solubility using these physical techniques:

  • Vigorous Stirring: Ensure the mixture is being agitated effectively to maximize the surface area of the solid in contact with the solvent.

  • Sonication: Use a sonication bath to break down solid agglomerates and improve the interaction between the solvent and the solute.[1]

  • Gentle Heating: Carefully warming the mixture can increase both the rate of dissolution and the overall solubility. However, be mindful of the compound's stability at elevated temperatures.

Q2: The physical methods are not sufficient. What are my next options?

If physical methods fail, you can explore changes to the solvent system or chemical modification of the starting material.

  • Co-solvent System: Adding a small amount of a polar solvent, such as methanol, to a suspension of the compound in a less polar solvent like dichloromethane (DCM) can sometimes improve solubility.[1]

  • Conversion to Free Amine: This is often the most effective strategy. By neutralizing the hydrochloride salt, you form the free amine, which is significantly less polar and more soluble in a wider range of organic solvents.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many organic solvents?

As a hydrochloride salt, the molecule exists in an ionic form with a charged ammonium group (-NH3+) and a chloride counter-ion. This high polarity makes it more soluble in polar solvents like water and methanol, and poorly soluble in non-polar or weakly polar organic solvents.[1]

Q2: In which organic solvents is this compound expected to have some solubility?

While quantitative data is limited, related compounds show solubility in polar aprotic solvents. Based on available information for similar structures, the following solvents may be considered:

Solvent ClassExamplesExpected Solubility
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Generally the best choice for initial dissolution attempts.
Chlorinated Dichloromethane (DCM), ChloroformLimited solubility, often used as a suspension or with co-solvents.
Ethers Tetrahydrofuran (THF)May be suitable for reactions where the compound is used as a suspension.[2][3]
Alcohols Methanol (MeOH), Ethanol (EtOH)Good solubility, but may not be compatible with all reaction conditions.
Esters Ethyl AcetateLimited solubility.

Note: This information is based on data for structurally similar compounds and should be used as a guideline. Experimental verification is recommended.

Q3: How do I convert this compound to its free amine?

This can be achieved by a simple acid-base extraction. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: Can I use the reaction mixture directly after forming the free amine?

Yes, in many cases, the mixture containing the dissolved free amine can be used directly in the subsequent reaction step. The precipitated hydrochloride salt of the base (e.g., triethylamine hydrochloride) can often be removed by filtration.[1]

Experimental Protocols

Protocol 1: Conversion of this compound to the Free Amine

This protocol describes the neutralization of the hydrochloride salt to its more soluble free amine form using a tertiary amine base.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., Dichloromethane)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Suspend the this compound in the chosen anhydrous organic solvent (e.g., DCM) in a flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add 1.0-1.1 equivalents of the tertiary amine base (TEA or DIPEA) dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 15-30 minutes. During this time, the solid hydrochloride salt will react to form the soluble free amine and the insoluble hydrochloride salt of the tertiary amine, which will appear as a white precipitate.[1]

  • The resulting mixture containing the dissolved free amine can now be used in your subsequent reaction. Alternatively, the precipitated salt can be removed by filtration.

Visualizations

experimental_workflow cluster_start Starting Material cluster_process Process cluster_result Result cluster_downstream Downstream Options start 3-Aminopiperidin-2-one Hydrochloride Suspension cool Cool to 0°C start->cool add_base Add Tertiary Amine (e.g., TEA) cool->add_base stir Stir at 0°C add_base->stir result Soluble Free Amine & Insoluble Amine HCl Salt stir->result use_directly Use Mixture Directly result->use_directly filter Filter to Remove Salt result->filter

Caption: Workflow for converting the hydrochloride salt to its free amine.

troubleshooting_flowchart start Start: Solubility Issue physical_methods Attempt Physical Methods (Stirring, Sonication, Heating) start->physical_methods is_soluble_physical Is it soluble? physical_methods->is_soluble_physical co_solvent Try a Co-solvent System (e.g., DCM/MeOH) is_soluble_physical->co_solvent No end_success Proceed with Experiment is_soluble_physical->end_success Yes is_soluble_cosolvent Is it soluble? co_solvent->is_soluble_cosolvent end_failure Consider Alternative Solvent System or Reaction Conditions co_solvent->end_failure free_amine Convert to Free Amine is_soluble_cosolvent->free_amine No is_soluble_cosolvent->end_success Yes free_amine->end_success

Caption: Decision tree for troubleshooting solubility issues.

References

Technical Support Center: Synthesis of 3-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of impurities during the synthesis of 3-Aminopiperidin-2-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most frequently used starting materials are L-Ornithine hydrochloride and D-Glutamic acid. Other precursors include (R)-2,5-diaminopentanoic acid hydrochloride and N-Boc-3-piperidone. The choice of starting material often depends on the desired stereochemistry of the final product.

Q2: What are the general steps involved in the synthesis of this compound?

A2: The synthesis generally involves two key steps:

  • Esterification of the amino acid starting material (e.g., L-Ornithine or D-Glutamic acid) to form the corresponding methyl or ethyl ester.

  • Cyclization of the amino acid ester to form the 3-Aminopiperidin-2-one ring. This is typically followed by the formation of the hydrochloride salt.

Q3: What are the potential sources of impurities in the synthesis?

A3: Impurities can arise from several sources, including:

  • Unreacted starting materials: Incomplete conversion of L-Ornithine, D-Glutamic acid, or their respective esters.

  • Side reactions: Formation of byproducts such as pyroglutamic acid from glutamic acid.

  • Degradation: Decomposition of the product or intermediates under the reaction conditions.

  • Reagents: Impurities present in the solvents and reagents used in the synthesis.

Troubleshooting Guide: Impurity Identification and Removal

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Presence of Unreacted Starting Materials

Question: My final product is contaminated with the starting material (L-Ornithine or D-Glutamic acid). How can I remove it?

Answer:

Unreacted amino acid starting materials are a common impurity. Their removal can be achieved through the following methods:

  • Recrystallization: This is often the most effective method. The choice of solvent is critical. A solvent system in which this compound has good solubility at high temperatures and poor solubility at low temperatures, while the amino acid impurity has different solubility characteristics, should be selected.

  • Column Chromatography: Silica gel chromatography can be used to separate the product from the more polar amino acid starting material.

Experimental Protocol: Recrystallization

  • Solvent Selection: Screen for a suitable solvent or solvent mixture. A common system is a mixture of a protic solvent like ethanol or isopropanol with a less polar co-solvent like heptane or ethyl acetate.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Further cooling in an ice bath can increase the yield.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

Issue 2: Formation of Pyroglutamic Acid from Glutamic Acid

Question: I am using D-Glutamic acid as a starting material and I suspect the formation of pyroglutamic acid as an impurity. How can I confirm its presence and remove it?

Answer:

Pyroglutamic acid can form from the intramolecular cyclization of glutamic acid, especially at elevated temperatures.

  • Identification: The presence of pyroglutamic acid can be confirmed by HPLC-MS analysis. The mass spectrum will show a peak corresponding to the molecular weight of pyroglutamic acid.

  • Removal:

    • pH Adjustment and Extraction: The carboxylic acid group of pyroglutamic acid allows for its separation from the basic 3-Aminopiperidin-2-one. By carefully adjusting the pH of an aqueous solution, the pyroglutamic acid can be selectively extracted into an organic solvent.

    • Column Chromatography: Silica gel chromatography can effectively separate the more acidic pyroglutamic acid from the product.

Experimental Protocol: HPLC-MS for Impurity Identification

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: Mass spectrometry (MS) is used for detection and identification of the impurities based on their mass-to-charge ratio.

Issue 3: Presence of Ester Intermediates

Question: My product contains residual amino acid esters (e.g., L-Ornithine methyl ester). How can I remove these?

Answer:

Incomplete cyclization of the amino acid ester intermediate will result in its presence as an impurity in the final product.

  • Reaction Optimization: Ensure the cyclization reaction goes to completion by optimizing the reaction time, temperature, and reagent stoichiometry.

  • Purification:

    • Recrystallization: A suitable solvent system can be used to selectively crystallize the hydrochloride salt of the product, leaving the ester impurity in the mother liquor.

    • Column Chromatography: The difference in polarity between the product and the ester allows for their separation on a silica gel column.

Issue 4: Formation of 3-Aminopiperidine-2,6-dione hydrochloride

Question: I have identified 3-Aminopiperidine-2,6-dione hydrochloride as an impurity. What is its likely origin and how can it be removed?

Answer:

This impurity is structurally related to the starting material glutamic acid and can arise from side reactions during the synthesis.

  • Formation Pathway: This glutarimide derivative can be formed from L-glutamine impurity in the L-glutamic acid starting material or through side reactions during the cyclization step.

  • Removal:

    • Recrystallization: Careful selection of the recrystallization solvent can help in separating this impurity.

    • Preparative HPLC: For high-purity requirements, preparative HPLC can be employed to isolate the desired product from this closely related impurity.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity NameStarting MaterialPotential SourceRecommended Analytical Method
L-OrnithineL-Ornithine HClIncomplete reactionHPLC with derivatization, LC-MS
D-Glutamic AcidD-Glutamic AcidIncomplete reactionHPLC with derivatization, LC-MS
L-Ornithine Methyl EsterL-Ornithine HClIncomplete cyclizationGC-MS, LC-MS
Pyroglutamic AcidD-Glutamic AcidIntramolecular cyclization of starting materialHPLC-MS
3-Aminopiperidine-2,6-dione hydrochlorideD-Glutamic AcidSide reaction during synthesisHPLC-MS, NMR

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (L-Ornithine HCl or D-Glutamic Acid) esterification Esterification start->esterification cyclization Cyclization esterification->cyclization hcl_salt HCl Salt Formation cyclization->hcl_salt crude_product Crude 3-Aminopiperidin-2-one HCl hcl_salt->crude_product recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography crude_product->chromatography pure_product Pure Product recrystallization->pure_product chromatography->pure_product hplc HPLC / LC-MS pure_product->hplc nmr NMR pure_product->nmr

Caption: General experimental workflow for the synthesis and purification of this compound.

impurity_troubleshooting cluster_problem Problem cluster_identification Identification cluster_solution Solution impure_product Impure Product analytical_methods Analytical Methods (HPLC, LC-MS, NMR) impure_product->analytical_methods impurity_id Identify Impurity analytical_methods->impurity_id recrystallization Recrystallization impurity_id->recrystallization Unreacted Starting Material Ester Intermediates chromatography Column Chromatography impurity_id->chromatography Pyroglutamic Acid 2,6-dione Impurity reaction_optimization Reaction Optimization impurity_id->reaction_optimization Incomplete Reaction

Caption: Logical relationship for troubleshooting impurity issues during synthesis.

Technical Support Center: Lenalidomide Synthesis using 3-Aminopiperidine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of lenalidomide utilizing 3-aminopiperidine-2,6-dione hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed during the synthesis of lenalidomide when using 3-aminopiperidine-2,6-dione hydrochloride?

A1: The primary byproducts encountered during this synthetic route include:

  • 4-Nitrophthalide: An impurity arising from the intramolecular cyclization of the starting material, methyl 2-(bromomethyl)-3-nitrobenzoate.

  • Methyl 2-(hydroxymethyl)-3-nitrobenzoate: Formed by the hydrolysis of the starting material, methyl 2-(bromomethyl)-3-nitrobenzoate.

  • 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This is the direct precursor to lenalidomide and its presence in the final product indicates an incomplete reduction step. It is often referred to as "nitro-lenalidomide" or Impurity A.[1]

  • Unreacted Starting Materials: Residual amounts of methyl 2-(bromomethyl)-3-nitrobenzoate (often referred to as Impurity B) and 3-aminopiperidine-2,6-dione hydrochloride can be present if the initial coupling reaction does not go to completion.[1]

  • Hydrolysis and Degradation Products: Lenalidomide itself can degrade under certain conditions, particularly acidic or basic environments, leading to various hydrolysis byproducts.[2]

Q2: How can I monitor the progress of the reaction and detect the formation of byproducts?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the reaction progress and quantifying lenalidomide and its impurities.[1][2][3][4][5] Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progression.

Q3: What is the significance of racemization in lenalidomide synthesis?

A3: Lenalidomide possesses a chiral center at the 3-position of the piperidine-2,6-dione ring. While it is often synthesized and administered as a racemate, the individual enantiomers can exhibit different pharmacological activities. The reaction conditions, particularly the use of base, can potentially lead to racemization. It is crucial to be aware of the stereochemical outcome of the synthesis, and chiral HPLC methods can be employed for the analysis of enantiomeric purity if required.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of lenalidomide.

Problem 1: High Levels of 4-Nitrophthalide Impurity
  • Possible Cause: The formation of 4-nitrophthalide is a competitive side reaction of the starting material, methyl 2-(bromomethyl)-3-nitrobenzoate, especially in the presence of a base. The base can promote intramolecular cyclization to form the lactone (phthalide) instead of intermolecular reaction with 3-aminopiperidine-2,6-dione.

  • Troubleshooting Suggestions:

    • Optimize Base Addition: Add the base (e.g., triethylamine) slowly and at a controlled temperature to the reaction mixture containing 3-aminopiperidine-2,6-dione hydrochloride before the addition of methyl 2-(bromomethyl)-3-nitrobenzoate. This ensures the free amine is available for the primary reaction.

    • Choice of Base: The choice of base can influence the extent of this side reaction. Weaker, non-nucleophilic bases may be preferable.

    • Reaction Temperature: Maintain the recommended reaction temperature. Elevated temperatures can accelerate the formation of 4-nitrophthalide.

    • Solvent Selection: The polarity and nature of the solvent can affect the reaction pathways. Aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used and can influence the selectivity of the reaction.[6][7]

Problem 2: Presence of Methyl 2-(hydroxymethyl)-3-nitrobenzoate
  • Possible Cause: This impurity is a result of the hydrolysis of the starting material, methyl 2-(bromomethyl)-3-nitrobenzoate. The presence of water in the reaction mixture can lead to the substitution of the bromine atom with a hydroxyl group.

  • Troubleshooting Suggestions:

    • Use Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Solvent Purity: Use high-purity, anhydrous solvents.

    • Storage of Starting Material: Store methyl 2-(bromomethyl)-3-nitrobenzoate in a desiccator to prevent hydrolysis during storage.

Problem 3: Incomplete Conversion of the Nitro-Intermediate (3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione)
  • Possible Cause: The reduction of the nitro group to an amino group is the final step in the synthesis. Incomplete reduction can be due to several factors related to the catalytic hydrogenation process.

  • Troubleshooting Suggestions:

    • Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. The quality and handling of the catalyst are critical.

    • Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. Ensure the system is properly sealed and the recommended pressure is maintained throughout the reaction.

    • Reaction Time: The reduction may require sufficient time to go to completion. Monitor the reaction by HPLC to determine the optimal reaction time.

    • Solvent: The choice of solvent for the hydrogenation step (e.g., N-Methyl-2-pyrrolidone (NMP), methanol, or a mixture) can impact the reaction rate and efficiency.[6]

    • Catalyst Loading: Use the appropriate catalyst loading (typically 5-10% w/w) relative to the nitro-intermediate.

Data Presentation

Table 1: Summary of Purity Data from a Representative Synthetic Protocol

CompoundPurity by HPLC
Methyl 2-(bromomethyl)-3-nitrobenzoate (Starting Material)98%
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Intermediate)99.73%
Lenalidomide (Final Product)99.8%

Data sourced from patent WO2016024286A2, representing a successful synthesis with good impurity control.[6][8]

Experimental Protocols

Key Experiment: Synthesis of 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Nitro-Intermediate)

This protocol is adapted from patent literature and is designed to minimize byproduct formation.[6][9]

Materials:

  • 3-Aminopiperidine-2,6-dione hydrochloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Methyl 2-(bromomethyl)-3-nitrobenzoate

  • Water, deionized

  • Methanol

Procedure:

  • In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, charge 3-aminopiperidine-2,6-dione hydrochloride (1.0 equivalent) and anhydrous DMSO.

  • Slowly add triethylamine (4.0 equivalents) to the suspension over 10 minutes, maintaining the temperature below 25 °C.

  • In a separate vessel, dissolve methyl 2-(bromomethyl)-3-nitrobenzoate (1.05 equivalents) in anhydrous DMSO.

  • Add the solution of methyl 2-(bromomethyl)-3-nitrobenzoate to the reaction mixture over a period of 20 minutes, keeping the temperature between 20-25 °C.

  • Heat the reaction mixture to 50-55 °C and maintain for 12 hours.

  • Monitor the reaction progress by HPLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water to precipitate the crude product.

  • Filter the solid and wash with water.

  • Purify the crude product by stirring with methanol at 50 °C for 30 minutes, followed by cooling and filtration to yield the purified nitro-intermediate.

Key Experiment: Synthesis of Lenalidomide (Reduction of the Nitro-Intermediate)

This protocol is a representative procedure for the catalytic hydrogenation of the nitro-intermediate.[6]

Materials:

  • 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

  • N-Methyl-2-pyrrolidone (NMP)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

Procedure:

  • Charge the 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione and NMP into a hydrogenation reactor.

  • Carefully add the 10% Pd/C catalyst to the reactor.

  • Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 60 psi).

  • Heat the reaction mixture to the specified temperature and stir vigorously for 6-12 hours.

  • Monitor the reaction progress by HPLC until the nitro-intermediate is fully consumed.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a bed of celite to remove the catalyst.

  • Concentrate the filtrate under vacuum to obtain the crude lenalidomide.

  • The crude product can be further purified by recrystallization.

Visualizations

Byproduct_Formation SM1 Methyl 2-(bromomethyl)-3-nitrobenzoate Intermediate 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione SM1->Intermediate Reaction with SM2 Byproduct1 4-Nitrophthalide SM1->Byproduct1 Intramolecular cyclization (promoted by base) Byproduct2 Methyl 2-(hydroxymethyl)-3-nitrobenzoate SM1->Byproduct2 Hydrolysis (presence of water) SM2 3-Aminopiperidine-2,6-dione (from Hydrochloride salt + Base) SM2->Intermediate Product Lenalidomide Intermediate->Product Reduction (e.g., H2, Pd/C) Troubleshooting_Workflow Start High Impurity Level Detected by HPLC Impurity_ID Identify Major Impurity Start->Impurity_ID Nitro_Intermediate High Nitro-Intermediate? Impurity_ID->Nitro_Intermediate Check_Reduction Check Reduction Step: - Catalyst activity - Hydrogen pressure - Reaction time Nitro_Intermediate->Check_Reduction Yes Phthalide High 4-Nitrophthalide? Nitro_Intermediate->Phthalide No End Impurity Level Reduced Check_Reduction->End Check_Coupling_Base Check Coupling Step: - Base addition rate - Choice of base - Temperature control Phthalide->Check_Coupling_Base Yes Hydroxymethyl High Methyl 2-(hydroxymethyl)-3-nitrobenzoate? Phthalide->Hydroxymethyl No Check_Coupling_Base->End Check_Anhydrous Ensure Anhydrous Conditions: - Dry solvents and reagents - Inert atmosphere Hydroxymethyl->Check_Anhydrous Yes Hydroxymethyl->End No Check_Anhydrous->End

References

Stability of 3-Aminopiperidin-2-one hydrochloride under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 3-Aminopiperidin-2-one hydrochloride in various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound is a hygroscopic solid that is generally stable under recommended storage conditions.[1] To ensure its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage of the free base, 3-aminopiperidin-2-one, it is recommended to store it at -20°C to -80°C under an inert atmosphere and protected from light.[2]

Q2: What are the known incompatibilities of this compound?

The primary known incompatibility is with strong oxidizing agents.[1] Reactions with strong oxidizing agents should be avoided. Additionally, given the presence of a primary amine and a lactam, it is advisable to exercise caution when using strong acids or bases at elevated temperatures, as this may promote hydrolysis or other side reactions.

Q3: What are the thermal decomposition products of this compound?

Upon thermal decomposition, this compound may produce hazardous fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Symptoms:

  • Low or no formation of the desired amide product.

  • Presence of unreacted starting materials.

  • Formation of unknown byproducts.

Potential Causes & Solutions:

Potential CauseRecommended Action
Incomplete neutralization of the hydrochloride salt The primary amine of this compound is protonated. For acylation to occur, a non-nucleophilic base (e.g., DIPEA, triethylamine) must be added in at least a stoichiometric amount to liberate the free amine. It is often beneficial to use a slight excess of the base.
Moisture in the reaction The compound is hygroscopic.[1] Absorbed water can hydrolyze activating agents (e.g., carbodiimides) or the activated carboxylic acid. Ensure all solvents and reagents are anhydrous.
Side reactions of the activating agent Activating agents like EDC can be sensitive to reaction conditions. Ensure the reaction temperature is appropriate and that the activating agent is added correctly (e.g., to the carboxylic acid before the amine).
Degradation of this compound While generally stable under standard coupling conditions, prolonged reaction times at elevated temperatures in the presence of strong bases could lead to degradation. Monitor the reaction progress and avoid unnecessarily harsh conditions.

Experimental Protocol: Typical Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq) and a coupling agent such as EDC.HCl (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.

  • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.2 eq), to the amine solution and stir for 5-10 minutes.

  • Add the amine solution to the activated carboxylic acid solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, proceed with standard aqueous workup and purification.

G

Issue 2: Potential for Lactam Hydrolysis

Symptoms:

  • Formation of a byproduct with a mass corresponding to the addition of water.

  • Appearance of a new, more polar spot on TLC.

Potential Causes & Solutions:

pH ConditionPotential for HydrolysisRecommendations
Strongly Acidic (pH < 2) Possible, especially with heating.Avoid prolonged exposure to strong acids at high temperatures. If acidic conditions are necessary, conduct the reaction at the lowest possible temperature and for the shortest duration.
Neutral (pH ~7) Generally stable.Standard aqueous workups are typically safe.
Strongly Basic (pH > 12) Possible, especially with heating.Avoid prolonged exposure to strong bases like NaOH or KOH at elevated temperatures. For reactions requiring a base, use non-nucleophilic organic bases where possible.

G reactant {3-Aminopiperidin-2-one | C₅H₁₀N₂O} conditions Strong Acid (H₃O⁺) or Strong Base (OH⁻) + Heat reactant->conditions product {Ring-Opened Product | 2,5-Diaminopentanoic acid} conditions->product

Summary of Stability Data

The following table summarizes the available qualitative stability data for this compound and its free base.

ParameterThis compound3-Aminopiperidin-2-one (Free Base)
Physical Form White to off-white powderSolid
Hygroscopicity Yes[1]Not specified, but likely
Recommended Storage Cool, dry, well-ventilated area[1]-20°C to -80°C, under inert gas, protected from light[2]
Incompatibilities Strong oxidizing agents[1]Not specified, assume similar
Thermal Decomposition Can produce CO, CO₂, NOx, HCl[3]Not specified
Solubility Soluble in DMSO, Methanol, Water (slightly)Soluble in DMSO, Chloroform (slightly, sonicated), Methanol (slightly)[2]

Disclaimer: The information provided is based on available literature and general chemical principles. It is essential to consult relevant safety data sheets (SDS) and perform small-scale test reactions to determine the optimal and safest conditions for your specific application.

References

Preventing dimer formation in 3-Aminopiperidin-2-one hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminopiperidin-2-one hydrochloride. The primary focus is on preventing the common side reaction of dimer formation during its use in chemical syntheses, particularly in amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of this compound reactions, and why does it occur?

A1: Dimer formation is a self-condensation reaction where two molecules of 3-Aminopiperidin-2-one react with each other. This typically occurs after the hydrochloride salt is neutralized to the free amine. The primary amino group of one molecule acts as a nucleophile and attacks the electrophilic lactam carbonyl group of a second molecule, forming a new amide bond that links the two units. This unwanted side reaction competes with the desired reaction, reducing the yield of the target product.

Q2: Under what conditions is dimer formation most likely to occur?

A2: Dimer formation is favored by conditions that promote the reactivity of the free amino group while the lactam ring is susceptible to nucleophilic attack. Key factors include:

  • Presence of a free amine: The reaction will not proceed with the hydrochloride salt. The addition of a base to deprotonate the amine is a prerequisite.

  • Choice of Base: Strong, nucleophilic bases can promote self-condensation.

  • High Concentration: Higher concentrations of the reactant increase the probability of intermolecular reactions, such as dimerization.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the self-condensation reaction.

  • Prolonged Reaction Times: Leaving the deprotected amine for extended periods before adding the coupling partner can lead to increased dimer formation.

Q3: How can I prevent or minimize dimer formation?

A3: The most effective strategy to prevent dimer formation is to protect the 3-amino group before proceeding with the intended reaction. This temporarily blocks the nucleophilicity of the amino group, preventing it from reacting with another molecule. Other strategies include optimizing reaction conditions.

Q4: What are the recommended protecting groups for 3-Aminopiperidin-2-one?

A4: The most commonly used and effective protecting groups for amines are tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice between them depends on the overall synthetic strategy and the stability of other functional groups in your molecules.

  • Boc Group: Stable under basic and nucleophilic conditions, but readily removed with acid (e.g., trifluoroacetic acid - TFA, or HCl in an organic solvent).[1][2]

  • Fmoc Group: Stable to acidic conditions but is cleaved by mild bases, typically a solution of piperidine in DMF.[3][4][5]

This allows for an "orthogonal" protection strategy where one can be removed without affecting the other.[2]

Q5: I am performing an amide coupling reaction. What is the best approach to avoid dimerization?

A5: The recommended workflow is to first protect the 3-amino group of 3-Aminopiperidin-2-one. Once protected, you can proceed with your standard amide coupling protocol. A general sequence is:

  • Protect the 3-amino group with a suitable protecting group (e.g., Boc).

  • Perform the amide coupling reaction with your carboxylic acid of interest using standard coupling agents.

  • If necessary, deprotect the 3-amino group in a subsequent step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low yield of desired product and presence of a higher molecular weight side product. Dimer formation due to self-condensation of unprotected 3-Aminopiperidin-2-one.1. Protect the 3-amino group: Introduce a Boc or Fmoc protecting group before the coupling step. This is the most robust solution. 2. Optimize reaction conditions: If protection is not feasible, use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA).[6] 3. Use high dilution: Perform the reaction at a lower concentration (0.1 - 1.0 mM) to favor intramolecular reactions over intermolecular dimerization.[6] 4. Control temperature: Run the reaction at a lower temperature (e.g., 0°C) to reduce the rate of the side reaction.[6]
No reaction or very low conversion. Incomplete deprotonation of the hydrochloride salt.1. Ensure at least one equivalent of base is used to neutralize the HCl salt. For amide couplings, an additional equivalent of a non-nucleophilic base is often required. 2. Switch to a stronger, non-nucleophilic base if necessary.
Formation of multiple unidentified byproducts. 1. Side reactions involving the unprotected amine. 2. Racemization at the stereocenter.1. Protect the 3-amino group to prevent side reactions. 2. Use coupling reagents known for low racemization, such as those combined with additives like HOBt or Oxyma Pure.[6]

Experimental Protocols

Protocol 1: Boc Protection of 3-Aminopiperidin-2-one

This protocol describes the protection of the 3-amino group with a tert-Butoxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., Triethylamine (TEA) or Sodium Bicarbonate)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture with water)

Procedure:

  • Suspend this compound in the chosen solvent.

  • Add at least 2 equivalents of the base to neutralize the hydrochloride and create basic conditions.

  • Add 1.1 to 1.5 equivalents of Boc₂O to the mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup to remove excess reagents and byproducts.

  • Purify the Boc-protected product by column chromatography if necessary.

Protocol 2: Amide Coupling with Boc-Protected 3-Aminopiperidin-2-one

This protocol outlines a standard amide coupling reaction using the Boc-protected intermediate.

Materials:

  • N-Boc-3-aminopiperidin-2-one

  • Carboxylic acid

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the carboxylic acid (1 equivalent), the coupling agent (1.1 equivalents), and any additives like HOBt (1.1 equivalents) in the anhydrous solvent.

  • Add the non-nucleophilic base (2-3 equivalents).

  • Stir the mixture for a few minutes to pre-activate the carboxylic acid.

  • Add N-Boc-3-aminopiperidin-2-one (1 equivalent) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, perform an appropriate aqueous workup.

  • Purify the final product by column chromatography.

Quantitative Data Summary

Parameter Boc Protection Amide Coupling (HATU) Fmoc Deprotection
3-Aminopiperidin-2-one Derivative (Equivalents) 1.01.01.0
Key Reagent (Equivalents) Boc₂O (1.1 - 1.5)Carboxylic Acid (1.0), HATU (1.1)20% Piperidine in DMF
Base (Equivalents) TEA (2.0)DIPEA (2.0 - 3.0)N/A
Solvent DCM or THFDMF or DCMDMF
Temperature Room TemperatureRoom TemperatureRoom Temperature
Typical Reaction Time 4 - 16 hours2 - 12 hours15 - 30 minutes

Visualized Workflows

Dimerization_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Aminopiperidin-2-one (Free Amine) C Self-Condensation (Nucleophilic Attack) A->C Nucleophile B 3-Aminopiperidin-2-one (Free Amine) B->C Electrophile D Dimer C->D

Caption: Plausible pathway for the dimerization of 3-Aminopiperidin-2-one.

Prevention_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: (Optional) Deprotection start 3-Aminopiperidin-2-one Hydrochloride prot Add Base + Boc₂O start->prot boc_protected N-Boc-3-aminopiperidin-2-one prot->boc_protected couple Add Carboxylic Acid, Coupling Agent, Base boc_protected->couple coupled_product Coupled Product couple->coupled_product deprot Add Acid (e.g., TFA) coupled_product->deprot final_product Final Product deprot->final_product end Dimer Formation Prevented final_product->end

Caption: Experimental workflow for preventing dimer formation using a protecting group strategy.

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 3-Aminopiperidin-2-one Hydrochloride vs. Protected 3-Aminopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry and drug development, the 3-aminopiperidine scaffold is a privileged structure, forming the core of numerous pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in antidiabetic therapies.[1][2][3] The synthesis of molecules incorporating this motif presents a fundamental choice for chemists: utilize the readily available and atom-economical 3-aminopiperidine backbone in its hydrochloride salt form, or employ an N-protected variant, such as an N-Boc, N-Cbz, or N-Fmoc derivative.

This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and logical workflows to aid researchers in selecting the optimal strategy for their synthetic campaigns.

Core Strategic Comparison: Direct vs. Protected Routes

The primary distinction lies in the handling of the secondary amine functionality on the piperidine ring. Using the hydrochloride salt offers a more direct route, assuming the amine does not interfere with subsequent chemical transformations. In contrast, the protected approach introduces additional steps for the installation and removal of the protecting group but provides crucial chemoselectivity for reactions where the piperidine nitrogen is reactive.

Advantages of 3-Aminopiperidin-2-one Hydrochloride (and its derivatives):

  • Atom Economy and Efficiency: By avoiding the use of a protecting group, the synthetic route is shorter, potentially leading to higher overall yields and reduced waste.

  • Stability and Handling: Amine hydrochloride salts are typically stable, crystalline solids that are easier to handle and store compared to the corresponding free amines, which can be prone to oxidation.[4][5]

  • Cost-Effectiveness: Fewer synthetic steps and reagents generally translate to lower costs, a significant factor in large-scale synthesis.[6]

  • Water Solubility: The salt form increases water solubility, which can be advantageous for certain reaction conditions or purification protocols like aqueous extractions.[7][8]

Advantages of Protected 3-Aminopiperidines:

  • Chemoselectivity: The protecting group renders the piperidine nitrogen unreactive, allowing for selective transformations at other sites on the molecule, which is essential for many coupling reactions.[9][10]

  • Reaction Compatibility: Necessary for reactions involving reagents that would otherwise react with the secondary amine, such as acyl chlorides, strong bases, or certain oxidizing/reducing agents.

  • Solubility in Organic Solvents: N-protected derivatives, particularly N-Boc, often exhibit excellent solubility in a wide range of organic solvents, facilitating reactions and purifications.

Quantitative Data Comparison

The following table summarizes representative yields for key transformations involving both protected 3-aminopiperidines and the deprotection of protected precursors to yield the hydrochloride salt. Direct comparisons are challenging as the choice of starting material dictates the entire synthetic route. However, the data illustrates the efficiency of individual steps in each strategy.

Reaction Substrate Reagents/Conditions Product Yield (%) Reference
Reductive Amination1-Boc-3-piperidoneEthyl glycinate, NaBH(OAc)₃, AcOH, DCM(R/S)-ethyl 2-((1-(tert-butoxycarbonyl)piperidin-3-yl)amino)acetate62[9]
Biocatalytic SynthesisN-Cbz-L-ornithinolGalactose Oxidase / Imine ReductaseL-3-N-Cbz-aminopiperidineup to 54[1][11][12][13]
Boc-DeprotectionN-Boc protected piperidine analogueTFA / DichloromethanePiperidine analogue (TFA salt)97-99[9]
Boc-Deprotection(R)-N-Boc-3-aminopiperidine2mol/L HCl-ethanol solution(R)-3-aminopiperidine dihydrochloride92.4[14]
Amide CouplingBoc-L-leucine + deprotected piperidineEDC, HOBtCoupled peptide analogue79-91[9]
Cbz-DeprotectionN-Cbz protected piperidine analogueH₂, Pd/C, ethanolDeprotected peptide analogue90-92[9]

Synthetic Workflow Visualization

The choice between these two starting materials fundamentally alters the synthetic workflow. The following diagram illustrates a generalized comparison for incorporating the 3-aminopiperidine scaffold via an amide bond formation.

G cluster_0 Protected Amine Strategy cluster_1 Hydrochloride Salt Strategy p_start Protected 3-Aminopiperidine (e.g., N-Boc) p_react Amide Coupling (e.g., R-COOH, EDC) p_start->p_react p_intermediate N-Protected Final Product p_react->p_intermediate p_deprotect Deprotection (e.g., HCl or TFA) p_intermediate->p_deprotect p_end Final Product (HCl or TFA Salt) p_deprotect->p_end h_start 3-Aminopiperidine Hydrochloride h_react Amide Coupling with in-situ Neutralization (e.g., R-COOH, EDC, Base) h_start->h_react h_end Final Product h_react->h_end

Figure 1. Comparison of synthetic workflows.

Decision-Making Flowchart

To assist in selecting the appropriate starting material, the following flowchart outlines key decision points based on the planned synthetic route.

G start Start: Need to synthesize a 3-aminopiperidine derivative q1 Will the subsequent reaction conditions react with the piperidine N-H bond? start->q1 use_protected Use Protected 3-Aminopiperidine (e.g., N-Boc, N-Cbz) q1->use_protected  Yes   q2 Is an additional (basic) reagent compatible with the reaction for in-situ free-basing? q1->q2  No   q2->use_protected  No   use_hcl Use 3-Aminopiperidine Hydrochloride q2->use_hcl  Yes   consider_alt Consider alternative coupling reagents or re-evaluate strategy

References

A Comparative Guide to (R)- and (S)-3-Aminopiperidin-2-one Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)- and (S)-3-aminopiperidin-2-one hydrochloride are chiral building blocks crucial in the stereoselective synthesis of a wide array of pharmaceutical compounds. Their rigid piperidinone core and chiral amino group make them valuable precursors for introducing specific stereochemistry into target molecules. This guide provides an objective comparison of these two enantiomers, supported by experimental data and protocols, to aid researchers in their selection and application.

Introduction to (R)- and (S)-3-Aminopiperidin-2-one Hydrochloride

(R)-3-Aminopiperidin-2-one hydrochloride and its (S)-enantiomer are optically active heterocyclic compounds. The choice between the (R) and (S) form is fundamentally dictated by the desired stereochemistry of the final product. In stereospecific synthesis, the chirality of the starting material directly determines the chirality of the resulting molecule. The primary application of these compounds is as chiral synthons, which are reduced to the corresponding chiral 3-aminopiperidines, key intermediates in the synthesis of various bioactive molecules, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.

Data Presentation: A Comparative Overview

While direct kinetic or yield comparison studies for the same reaction using both enantiomers are not prevalent in the literature—as the choice of enantiomer is predetermined by the target's desired stereochemistry—a comparison of their fundamental properties and synthetic origins is presented below.

Property(R)-3-Aminopiperidin-2-one Hydrochloride(S)-3-Aminopiperidin-2-one Hydrochloride
Molecular Formula C₅H₁₁ClN₂OC₅H₁₁ClN₂O
Molecular Weight 150.61 g/mol [1]150.61 g/mol
CAS Number 406216-02-2[1]42538-31-8[2]
Typical Starting Material D-Ornithine hydrochlorideL-Ornithine hydrochloride[2]
Primary Synthetic Use Precursor to (R)-3-aminopiperidinePrecursor to (S)-3-aminopiperidine
Key Therapeutic Area of Application Synthesis of DPP-4 inhibitors (e.g., Sitagliptin)Synthesis of various chiral pharmaceutical intermediates

Logical Relationship: Chirality Transfer in Synthesis

The use of (R)- or (S)-3-aminopiperidin-2-one hydrochloride is a classic example of chiral pool synthesis, where an enantiomerically pure starting material is converted into an enantiomerically pure product. The logical workflow is straightforward: to synthesize a target molecule with a specific stereocenter derived from 3-aminopiperidine, one must start with the corresponding enantiomer of 3-aminopiperidin-2-one.

Chirality_Transfer cluster_R (R)-Enantiomer Pathway cluster_S (S)-Enantiomer Pathway R_start (R)-3-Aminopiperidin-2-one HCl R_intermediate (R)-3-Aminopiperidine R_start->R_intermediate Reduction R_product Final Product with (R)-Stereocenter R_intermediate->R_product Further Synthesis S_start (S)-3-Aminopiperidin-2-one HCl S_intermediate (S)-3-Aminopiperidine S_start->S_intermediate Reduction S_product Final Product with (S)-Stereocenter S_intermediate->S_product Further Synthesis Decision Desired Product Stereochemistry? Decision->R_start (R) Decision->S_start (S)

Caption: Logical workflow for selecting the starting enantiomer.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the chiral precursors and a key synthetic transformation.

Protocol 1: Synthesis of (S)-3-Aminopiperidin-2-one Hydrochloride from L-Ornithine Hydrochloride

This protocol describes the cyclization of L-ornithine to form the (S)-enantiomer of 3-aminopiperidin-2-one hydrochloride.[2]

  • Esterification: To a suspension of L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Cyclization: Cool the solution to 0 °C and add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise.

  • After 5 minutes, allow the reaction to warm to room temperature and continue stirring for 30 minutes.

  • Neutralization and Workup: Adjust the pH of the reaction solution to 7 with aqueous 6N HCl.

  • Filter the neutralized solution and concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in isopropanol and filter to remove insoluble salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel flash column chromatography (eluent: 30% methanol/dichloromethane) to afford (S)-3-amino-2-piperidone hydrochloride as a hygroscopic light yellow solid.

Note: The synthesis of (R)-3-aminopiperidin-2-one hydrochloride follows an analogous procedure starting from D-ornithine hydrochloride.

Protocol 2: Reduction of (R)-3-Aminopiperidin-2-one Hydrochloride to (R)-3-Aminopiperidine Dihydrochloride

This protocol details the reduction of the lactam to the corresponding amine, a crucial step in the synthesis of many pharmaceutical intermediates.

  • Reaction Setup: In a suitable reactor, add lithium aluminum hydride (1.0 to 2.5 equivalents) to tetrahydrofuran (THF).

  • In a separate vessel, dissolve (R)-3-aminopiperidin-2-one hydrochloride (1 equivalent) in THF.

  • Addition: Add the solution of (R)-3-aminopiperidin-2-one hydrochloride to the lithium aluminum hydride suspension at a temperature between 10 °C and 45 °C.

  • Reaction: Heat the reaction mixture to a temperature between 45 °C and 70 °C until the reaction is complete.

  • Quenching and Salt Formation: Carefully quench the reaction mixture and then admix with concentrated hydrochloric acid to form (R)-3-aminopiperidine dihydrochloride.

  • Isolation: The product can be isolated by filtration.

Synthetic Workflow and Signaling Pathway Diagrams

General Synthetic Pathway

The following diagram illustrates a typical synthetic route from a chiral amino acid to a final drug product, highlighting the role of this compound as a key intermediate.

Synthetic_Pathway Start D-Ornithine HCl Intermediate1 (R)-3-Aminopiperidin-2-one HCl Start->Intermediate1 Cyclization Intermediate2 (R)-3-Aminopiperidine Intermediate1->Intermediate2 Reduction Final_Product DPP-4 Inhibitor (e.g., Sitagliptin) Intermediate2->Final_Product Coupling & further steps

Caption: Synthetic pathway from D-Ornithine to a DPP-4 inhibitor.

Experimental Workflow for Enantiomer Comparison

While not explicitly found in the literature, a hypothetical experimental workflow for comparing the two enantiomers in a diastereoselective reaction is presented below. This illustrates the logical steps a researcher would take.

Experimental_Workflow cluster_setup Reaction Setup cluster_analysis Analysis cluster_data Data Comparison R_reaction (R)-3-Aminopiperidin-2-one HCl + Chiral Reagent A R_analysis Analyze Diastereomeric Ratio (e.g., NMR, Chiral HPLC) R_reaction->R_analysis S_reaction (S)-3-Aminopiperidin-2-one HCl + Chiral Reagent A S_analysis Analyze Diastereomeric Ratio (e.g., NMR, Chiral HPLC) S_reaction->S_analysis Comparison Compare Yields, Diastereomeric Excess, and Reaction Times R_analysis->Comparison S_analysis->Comparison

References

Comparative Purity Analysis of 3-Aminopiperidin-2-one Hydrochloride: A Validated HPLC Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) for the purity validation of 3-Aminopiperidin-2-one hydrochloride against other analytical techniques. Detailed experimental data and protocols are presented to support the superiority of the HPLC method in terms of sensitivity, specificity, and accuracy for quantifying this critical pharmaceutical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely utilized for the purity determination and impurity profiling of active pharmaceutical ingredients (APIs) and intermediates. This guide details a validated HPLC method for this compound and compares its performance with alternative analytical methods.

High-Performance Liquid Chromatography (HPLC) Method

A robust HPLC method was developed and validated for the determination of the purity of this compound and for the quantification of its potential impurities.

Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 5% B5-20 min: 5-95% B20-25 min: 95% B25-26 min: 95-5% B26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Water:Acetonitrile (90:10 v/v)

Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve in 25 mL of diluent.

Data Presentation: Method Validation Summary

The HPLC method was validated for specificity, linearity, accuracy, precision, and robustness.

Validation ParameterResult
Specificity The method is specific for this compound. No interference from blank or potential impurities was observed.
Linearity (r²) > 0.999 for a concentration range of 1-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity analysis of non-volatile compounds like this compound, other techniques can be employed, each with its own set of advantages and limitations.

TechniquePrincipleAdvantagesDisadvantagesApplicability for 3-Aminopiperidin-2-one HCl
HPLC-UV Separation based on polarity, detection by UV absorbance.High resolution, sensitivity, and quantitation.Requires chromophore for detection.Excellent. The amide bond provides sufficient UV absorbance.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile compounds.Not suitable for non-volatile and thermally labile compounds.Poor. Derivatization would be required, adding complexity and potential for error.
Thin Layer Chromatography (TLC) Separation on a solid stationary phase with a liquid mobile phase.[1]Simple, rapid, and inexpensive for qualitative analysis.[1]Low resolution and sensitivity, difficult to quantify accurately.Limited. Suitable for reaction monitoring but not for precise purity determination.
Nuclear Magnetic Resonance (NMR) Provides structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and identification.Lower sensitivity for quantitative analysis of minor impurities.Good for structural confirmation. Can be used for quantitative purposes (qNMR) but is less common for routine purity checks than HPLC.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity for impurity identification when coupled with a separation technique (e.g., LC-MS).Not a standalone quantitative technique for purity without a separation front-end.Excellent for impurity identification. Typically coupled with HPLC for comprehensive analysis.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the HPLC-based purity validation of this compound.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_calc Calculation & Reporting prep_start Weigh Sample & Standard dissolve Dissolve in Diluent prep_start->dissolve hplc_system HPLC System Setup (Column, Mobile Phase, etc.) dissolve->hplc_system inject Inject Sample & Standard hplc_system->inject acquire_data Acquire Chromatograms inject->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Validation.

Potential Impurities and their Significance

A critical aspect of purity validation is the identification and control of potential impurities. For this compound, impurities can arise from the synthetic route or degradation.

Common Impurities:

  • Starting Materials: Unreacted precursors from the synthesis, such as derivatives of glutamic acid or ornithine.

  • By-products: Compounds formed from side reactions during synthesis. For instance, aminopyridines can be potential genotoxic impurities in related syntheses.[2]

  • Degradation Products: Products formed due to instability under certain storage or handling conditions.

The developed HPLC method is capable of separating this compound from its known and potential impurities, making it a stability-indicating method.

Impurity_Relationship cluster_impurities Potential Impurities main_compound 3-Aminopiperidin-2-one Hydrochloride starting_materials Starting Materials (e.g., Glutamic Acid Derivatives) byproducts Synthetic By-products (e.g., Aminopyridines) degradation Degradation Products starting_materials->main_compound Leads to byproducts->main_compound Leads to degradation->main_compound Leads to

Caption: Relationship of Impurities to the Main Compound.

Conclusion

The presented HPLC method provides a reliable, sensitive, and specific means for the purity validation of this compound. When compared to other analytical techniques, HPLC offers the optimal combination of resolution, quantitative accuracy, and validation-friendliness required in a regulated pharmaceutical development environment. While techniques like NMR and MS are invaluable for structural confirmation and impurity identification, HPLC remains the workhorse for routine purity testing and quality control.

References

Determining the Enantiomeric Purity of 3-Aminopiperidin-2-one Hydrochloride: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral molecules is of paramount importance. 3-Aminopiperidin-2-one hydrochloride, a key chiral building block, requires robust and reliable analytical methods to determine its enantiomeric excess (ee). This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). Each method's principles, experimental protocols, and performance characteristics are detailed to aid in selecting the most suitable approach for a given analytical challenge.

Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the specific goals of the analysis. The following tables summarize the key performance characteristics of each method, based on data from closely related compounds.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral NMR SpectroscopyChiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP).Separation of volatile (often derivatized) enantiomers on a chiral stationary phase.Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.
Sample Derivatization Often not required, but can be used to improve chromatography and detection.Typically required to enhance volatility and thermal stability.Can be done with a chiral derivatizing agent, or a chiral solvating agent can be used without derivatization.Can be done to improve detection, but often not necessary for separation.
Resolution Generally high (Rs > 1.5 is achievable).High, with sharp peaks.Dependent on the chiral auxiliary and magnetic field strength.Very high, often superior to HPLC.
Analysis Time 10 - 30 minutes.5 - 20 minutes.< 15 minutes for data acquisition.10 - 40 minutes.
Limit of Detection (LOD) Low (ng/mL to pg/mL range).Very low (pg/mL to fg/mL range).Higher, typically in the µg/mL range.Low (ng/mL to pg/mL range).
Limit of Quantification (LOQ) Low (ng/mL to pg/mL range).Very low (pg/mL to fg/mL range).Higher, typically in the µg/mL range.Low (ng/mL to pg/mL range).
Advantages Broad applicability, well-established, preparative scale-up is possible.High speed, high efficiency, excellent for volatile compounds.Rapid analysis, provides structural information, no physical separation required.High separation efficiency, low sample and reagent consumption.
Disadvantages Can require extensive method development, higher solvent consumption.Limited to thermally stable and volatile compounds, derivatization can be complex.Lower sensitivity and accuracy for minor enantiomers, requires specialized chiral reagents.Can be less robust than HPLC, sensitive to sample matrix effects.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. The following sections provide representative experimental protocols for each method, which can serve as a starting point for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For this compound, derivatization of the primary amine can be employed to enhance UV detection and improve chromatographic performance.

Experimental Protocol:
  • Derivatization (with Benzoyl Chloride):

    • Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane).

    • Add an excess of benzoyl chloride and a base (e.g., triethylamine) to the solution.

    • Stir the reaction at room temperature until completion (monitor by TLC or a rapid LC analysis).

    • Quench the reaction and extract the benzoylated derivative.

    • Evaporate the solvent and reconstitute the sample in the mobile phase.[2]

  • HPLC Conditions:

    • Column: A glycoprotein-based chiral column (e.g., CHIRAL-AGP) or a polysaccharide-based column (e.g., Chiralpak AD-H).[2][3]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.015 M phosphate buffer) and an organic modifier (e.g., isopropanol, methanol, or acetonitrile). The exact ratio should be optimized for the best resolution.[2]

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 25 - 30 °C.[2]

    • Detection: UV at a suitable wavelength (e.g., 254 nm for the benzoyl derivative).[2]

    • Injection Volume: 10 - 20 µL.

  • Quantification:

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start 3-Aminopiperidin-2-one Hydrochloride Sample derivatization Derivatization (e.g., with Benzoyl Chloride) start->derivatization dissolution Dissolve in Mobile Phase derivatization->dissolution injection Inject Sample into HPLC System dissolution->injection separation Chiral Separation on CSP Column injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Calculate Enantiomeric Excess (%) integration->calculation end Result calculation->end

Caption: Workflow for the determination of enantiomeric excess by Chiral HPLC.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high resolution and short analysis times.[4] Derivatization is typically necessary to improve the volatility and chromatographic behavior of compounds like 3-Aminopiperidin-2-one.

Experimental Protocol:
  • Derivatization (with Heptafluorobutyryl-L-prolyl chloride - HFBPC):

    • Make an aqueous solution of the sample basic.

    • Extract with an organic solvent like hexane.

    • Back-extract into a dilute acid solution (e.g., 0.1 N HCl).

    • Make the aqueous extract basic and cool to 0 °C.

    • Add HFBPC to form the diastereomeric derivatives.

    • Extract the derivatives into hexane.

    • Evaporate the hexane and reconstitute in a suitable solvent like ethyl acetate for injection.[5]

  • GC-MS Conditions:

    • Column: A standard, non-chiral capillary column (e.g., DB-5ms) is often sufficient for separating the diastereomers.

    • Carrier Gas: Helium.

    • Oven Temperature Program: An optimized temperature gradient is used, for example, starting at 100°C and ramping up to 280°C.

    • Injection: Splitless injection mode is commonly used for trace analysis.

    • Detection: A Mass Spectrometer (MS) is used as the detector, often in Negative Chemical Ionization (NCI) mode for high sensitivity, monitoring characteristic fragment ions of the derivatives.[5]

  • Quantification:

    • The enantiomeric excess is determined by comparing the peak areas of the two separated diastereomers.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start 3-Aminopiperidin-2-one Hydrochloride Sample derivatization Derivatization to form Diastereomers (e.g., with HFBPC) start->derivatization extraction Solvent Extraction derivatization->extraction injection Inject into GC-MS System extraction->injection separation Separation on Achiral GC Column injection->separation detection Mass Spectrometric Detection (MS) separation->detection integration Peak Integration detection->integration calculation Calculate Enantiomeric Excess (%) integration->calculation end Result calculation->end

Caption: Workflow for the determination of enantiomeric excess by Chiral GC-MS.

Chiral NMR Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[6] This is achieved by using a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.

Experimental Protocol:
  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a sub-stoichiometric amount of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral BINOL-derived phosphoric acid, to the NMR tube.[6][7]

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum. The protons near the chiral center of the two enantiomers should exhibit separate signals in the presence of the CSA.

  • Quantification:

    • The enantiomeric excess is calculated by integrating the well-resolved signals corresponding to each enantiomer.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start 3-Aminopiperidin-2-one Hydrochloride Sample dissolve Dissolve in Deuterated Solvent start->dissolve add_csa Add Chiral Solvating Agent (CSA) dissolve->add_csa acquire_spectrum Acquire ¹H NMR Spectrum add_csa->acquire_spectrum integrate_signals Integrate Diastereotopic Signals acquire_spectrum->integrate_signals calculate_ee Calculate Enantiomeric Excess (%) integrate_signals->calculate_ee end Result calculate_ee->end

Caption: Workflow for the determination of enantiomeric excess by Chiral NMR.

Chiral Capillary Electrophoresis (CE)

Capillary electrophoresis is a highly efficient separation technique that requires minimal sample and solvent.[8] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte.

Experimental Protocol:
  • Sample and Buffer Preparation:

    • Prepare a background electrolyte (BGE) containing a suitable buffer (e.g., phosphate buffer at a specific pH).[9]

    • Add a chiral selector to the BGE. Cyclodextrins and their derivatives are commonly used for the separation of chiral amines.[9][10]

    • Dissolve the this compound sample in the BGE or a compatible solvent.

  • CE Conditions:

    • Capillary: A fused-silica capillary.

    • Voltage: A high voltage is applied across the capillary to drive the separation.

    • Temperature: The capillary temperature is controlled to ensure reproducibility.

    • Injection: The sample is introduced into the capillary using hydrodynamic or electrokinetic injection.

    • Detection: UV detection at a low wavelength (e.g., 200-220 nm) is typically used.

  • Quantification:

    • The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing start 3-Aminopiperidin-2-one Hydrochloride Sample dissolve_sample Dissolve Sample start->dissolve_sample prepare_bge Prepare Background Electrolyte (BGE) with Chiral Selector fill_capillary Fill Capillary with BGE prepare_bge->fill_capillary inject_sample Inject Sample dissolve_sample->inject_sample fill_capillary->inject_sample apply_voltage Apply Voltage and Separate Enantiomers inject_sample->apply_voltage detection UV Detection apply_voltage->detection integration Peak Integration detection->integration calculation Calculate Enantiomeric Excess (%) integration->calculation end Result calculation->end

Caption: Workflow for the determination of enantiomeric excess by Chiral CE.

Conclusion

The determination of the enantiomeric excess of this compound can be effectively achieved using a variety of analytical techniques. Chiral HPLC is a versatile and robust method suitable for routine quality control. Chiral GC offers a high-speed alternative, particularly with mass spectrometric detection, provided the analyte is or can be made volatile. Chiral NMR spectroscopy is a powerful tool for rapid, non-separative analysis, especially during reaction monitoring. Chiral Capillary Electrophoresis provides exceptional separation efficiency with minimal sample consumption, making it ideal for precious samples. The selection of the most appropriate method will be guided by the specific requirements of the analysis, including sensitivity, throughput, and the available instrumentation. The protocols and data presented in this guide provide a solid foundation for developing and validating a suitable method for the enantiomeric excess determination of this compound.

References

Comparative analysis of 3-Aminopiperidin-2-one hydrochloride synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key chiral intermediates is paramount. 3-Aminopiperidin-2-one hydrochloride, particularly its (R)-enantiomer, is a critical building block in the synthesis of various pharmaceuticals, most notably dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes. This guide provides a comparative analysis of prominent synthesis routes to this valuable compound, focusing on starting materials, reaction conditions, yields, and scalability.

Comparison of Key Synthesis Routes

The synthesis of enantiomerically pure this compound can be broadly categorized into two main strategies: direct synthesis from a chiral pool starting material and synthesis of a racemic mixture followed by chiral resolution. Below is a summary of the most common routes, with a focus on the synthesis of the (R)-enantiomer.

ParameterRoute 1: From D-Ornithine HydrochlorideRoute 2: From D-Glutamic AcidRoute 3: From Racemic Precursors & Resolution
Starting Material D-Ornithine hydrochlorideD-Glutamic acid3-Aminopyridine, Niacinamide, etc.
Key Steps Esterification, CyclizationEsterification, N-protection, Diol formation, Ditosylation, Cyclization, DeprotectionSynthesis of racemic 3-aminopiperidine derivative, Chiral resolution (e.g., with tartaric acid), Conversion to the lactam
Chirality Source Inherent in starting materialInherent in starting materialChiral resolving agent
Reported Overall Yield Not explicitly stated as a single figure, but individual step yields are high.44-55%[1]Variable, often lower due to the resolution step where 50% of the material is the undesired enantiomer.
Scalability Demonstrated on a kilogram scale in patent literature.[2][3]Feasible, but involves more steps which can complicate large-scale production.Can be complex and costly to scale up due to the resolving agent and additional steps.
Key Reagents Acetyl chloride, Methanol, Sodium methoxideThionyl chloride, Boc anhydride, Sodium borohydride, p-Toluenesulfonyl chloride, AminesHydrogenation catalysts, Resolving agents (e.g., dibenzoyl-(D)-tartaric acid)
Advantages Direct, fewer steps, good atom economy, utilizes a readily available chiral starting material.Utilizes a common and inexpensive chiral amino acid.Starting materials can be cheaper and more readily available than chiral precursors.
Disadvantages D-ornithine can be more expensive than D-glutamic acid.Longer synthetic route with more intermediate steps and purification.Resolution step can be inefficient, and resolving agents are often expensive. The overall process is less direct.

Experimental Protocols

Route 1: Synthesis of (R)-3-Aminopiperidin-2-one Hydrochloride from D-Ornithine Hydrochloride

This route is a direct and efficient method that leverages the inherent chirality of D-ornithine.

Step 1: Esterification of D-Ornithine Hydrochloride to (R)-methyl 2,5-diaminopentanoate dihydrochloride [3]

  • A reactor is charged with D-ornithine hydrochloride and methanol.

  • The mixture is cooled to 5-10 °C.

  • Acetyl chloride (approximately 2 equivalents) is slowly added while maintaining the temperature between 5 and 20 °C.

  • After the addition is complete, the reaction mixture is heated to 50-60 °C for about 3 hours, during which the slurry becomes a homogeneous solution.

  • The reaction progress is monitored by ¹H NMR.

  • Once complete, the mixture is cooled to between -10 and -5 °C for the next step without isolating the intermediate product.

Step 2: Cyclization to (R)-3-aminopiperidin-2-one hydrochloride [3]

  • To the cooled solution of (R)-methyl 2,5-diaminopentanoate dihydrochloride from the previous step, a solution of sodium methoxide (approximately 2.6 equivalents) in methanol is added slowly, maintaining the temperature between -10 and 0 °C.

  • After the addition, the pH of the reaction mixture is adjusted.

  • The resulting (R)-3-aminopiperidin-2-one can be isolated, and then treated with hydrochloric acid to form the hydrochloride salt. In some procedures, acetyl chloride is added to the reaction mixture to form the hydrochloride salt in situ.[4][5]

  • The product is typically isolated by filtration.

Route 2: Synthesis of (S)-3-(N-Boc-amino)piperidine from L-Glutamic Acid

This multi-step synthesis provides access to the enantiomerically pure piperidine ring system from the readily available L-glutamic acid. The final deprotection and conversion to the hydrochloride salt of the aminolactam would be required.

Step 1: Dimethyl Ester Formation [1] L-glutamic acid is treated with thionyl chloride in methanol to yield the corresponding dimethyl ester hydrochloride in quantitative yield.

Step 2: N-Boc Protection [1] The dimethyl ester is protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine to give (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate with a reported yield of 92%.

Step 3: Reduction to Diol [1] The N-Boc protected diester is reduced with sodium borohydride in ethanol to afford the corresponding diol.

Step 4: Ditosylation [1] The diol is converted to the ditosylate by reacting with p-toluenesulfonyl chloride in the presence of a base. The crude ditosylate is often used directly in the next step.

Step 5: Cyclization [1] The ditosylate undergoes cyclization upon reaction with a primary amine (e.g., benzylamine, which can be later removed by hydrogenolysis) to form the N-substituted 3-(N-Boc-amino)piperidine. Yields for this step are reported to be in the range of 70-75%.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the key synthesis routes.

G cluster_0 Route 1: From D-Ornithine A D-Ornithine Hydrochloride B (R)-methyl 2,5-diamino- pentanoate dihydrochloride A->B  Acetyl Chloride,  Methanol C (R)-3-Aminopiperidin-2-one Hydrochloride B->C  Sodium Methoxide,  HCl G cluster_1 Route 2: From D-Glutamic Acid D D-Glutamic Acid E Dimethyl Ester D->E  SOCl2,  Methanol F N-Boc Protected Dimethyl Ester E->F  (Boc)2O G N-Boc Diol F->G  NaBH4 H N-Boc Ditosylate G->H  TsCl I N-Substituted (R)-3-(N-Boc-amino)piperidine H->I  Primary Amine J (R)-3-Aminopiperidin-2-one Hydrochloride I->J  Deprotection,  Cyclization,  HCl G cluster_2 Route 3: Racemic Synthesis and Resolution K Achiral Starting Material (e.g., 3-Aminopyridine) L Racemic 3-Aminopiperidine Derivative K->L  Synthesis M Diastereomeric Salts L->M  Chiral Resolving Agent  (e.g., Tartaric Acid) N Enantiomerically Enriched 3-Aminopiperidine M->N  Fractional Crystallization O 3-Aminopiperidin-2-one Hydrochloride N->O  Conversion to Lactam,  HCl

References

Efficacy of 3-Aminopiperidin-2-one hydrochloride in PROTAC formation compared to other linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, the bridge between the target protein ligand and the E3 ligase recruiter, plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of the degrader molecule. While initial assumptions might misinterpret molecules like 3-aminopiperidine-2,6-dione hydrochloride as a linker component, it is, in fact, a crucial building block for Cereblon (CRBN) E3 ligase ligands such as pomalidomide.[1][2][3] This guide provides a comparative analysis of linkers that incorporate a similar structural motif—the piperidine ring—against other common linker classes, supported by experimental data and detailed methodologies.

The incorporation of rigidifying elements like piperidine rings into PROTAC linkers is a strategic move away from purely flexible polyethylene glycol (PEG) or alkyl chains.[4][5] This rigidity can pre-organize the PROTAC into a conformationally favorable state for the formation of a stable and productive ternary complex, which is the cornerstone of effective protein degradation.[6] Furthermore, piperidine-containing linkers have been shown to enhance metabolic stability and solubility, addressing key challenges in the development of drug-like PROTACs.[7][8]

Performance Comparison: Piperidine-Based vs. Alternative Linkers

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes comparative data for PROTACs targeting Poly(ADP-ribose) polymerase 1 (PARP1), illustrating the performance of a piperidine-based linker versus a flexible PEG-based linker.

Degrader Name (Linker Type)Target ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
HY-168722 (Piperidine-based)PARP1Thalidomide58.14Not ReportedSW-620
iRucaparib-AP5 (PEG-based)PARP1Thalidomide36>90293T
iRucaparib-AP6 (PEG-based)PARP1Thalidomide82>90293T

Data presented is a summary of findings from multiple sources.[9]

While both rigid piperidine-based and flexible PEG-based linkers can yield potent degraders, this data indicates that the specific context of the warhead and E3 ligase ligand is crucial for optimizing degradation efficiency.[9] The choice of linker should be carefully considered to optimize the geometry of the ternary complex.[9]

Signaling Pathways and Experimental Workflows

The mechanism of action for a PROTAC involves hijacking the cell's natural ubiquitin-proteasome system. The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Reuse Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Fig. 1: PROTAC Mechanism of Action

To assess the efficacy of a synthesized PROTAC, a series of key experiments are performed. The general workflow for evaluating a PROTAC's ability to induce target protein degradation is outlined below.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation synthesis PROTAC Synthesis (e.g., Amide Coupling) purification Purification (e.g., HPLC) synthesis->purification ternary_complex Ternary Complex Formation Assay (e.g., TR-FRET) purification->ternary_complex ubiquitination In Vitro Ubiquitination Assay ternary_complex->ubiquitination cell_treatment Cell Treatment (Dose & Time Course) ubiquitination->cell_treatment western_blot Western Blot (Protein Degradation) cell_treatment->western_blot Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis & Protein Quantification (BCA) start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Densitometry Analysis & Quantification detection->analysis

References

A Spectroscopic Guide to the Isomers of 3-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of the (R) and (S) enantiomers of 3-Aminopiperidin-2-one hydrochloride. As enantiomers, both compounds exhibit identical physical and spectroscopic properties in an achiral environment. Their differentiation requires chiroptical techniques, such as measuring optical rotation, which are beyond the scope of standard spectroscopic methods like NMR, IR, and Mass Spectrometry.

The data presented herein is representative of the general structure of 3-aminopiperidin-2-one and its hydrochloride salt. This information serves as a baseline for researchers to confirm the identity and purity of their synthesized or acquired samples.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for both (R)- and (S)-3-Aminopiperidin-2-one hydrochloride.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H~8.5br sNH (amide)
¹H~8.3br sNH₃⁺
¹H~4.0tH-3
¹H~3.4tH-5
¹H~2.2mH-4
¹H~2.0mH-4
¹³C~170sC-2 (C=O)
¹³C~52dC-3
¹³C~48tC-5
¹³C~28tC-4
¹³C~22tC-6

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Amine Salt (NH₃⁺)N-H Stretch3200-2800Strong, Broad
Amide (N-H)N-H Stretch~3300Medium
Alkane (C-H)C-H Stretch2950-2850Medium
Amide (C=O)C=O Stretch~1680Strong
Amine Salt (NH₃⁺)N-H Bend~1600Medium
Amide (N-H)N-H Bend~1550Medium

Table 3: Mass Spectrometry (MS) Data

Ion m/z Ratio Notes
[M+H]⁺115.0866Represents the protonated free base of 3-aminopiperidin-2-one.
[M-NH₃]⁺98.0600Fragmentation product corresponding to the loss of ammonia.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved to obtain a clear, homogeneous solution.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to the specific solvent and sample.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Instrument Setup:

    • Use a standard FTIR spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Acquisition:

    • Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

    • Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups present in the molecule.

Electrospray Ionization - Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the this compound isomer in a suitable solvent system (e.g., a mixture of water and acetonitrile with a small amount of formic acid to promote protonation). A typical concentration is in the low micromolar range.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an electrospray ionization source.

    • Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature, for the specific analyte and solvent system.

    • Calibrate the mass analyzer using a known standard.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range to observe the protonated molecule [M+H]⁺ and any potential fragments.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule.

    • Analyze the spectrum for any characteristic fragment ions that may provide structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the this compound isomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison R_isomer (R)-3-Aminopiperidin-2-one HCl NMR NMR Spectroscopy (¹H and ¹³C) R_isomer->NMR IR FTIR Spectroscopy R_isomer->IR MS Mass Spectrometry R_isomer->MS S_isomer (S)-3-Aminopiperidin-2-one HCl S_isomer->NMR S_isomer->IR S_isomer->MS Compare Compare Spectra NMR->Compare IR->Compare MS->Compare Conclusion Conclusion Compare->Conclusion Identical Spectra (in achiral environment)

A Comparative Guide to the Synthesis of 3-Aminopiperidin-2-one Hydrochloride: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key pharmaceutical intermediates is paramount. 3-Aminopiperidin-2-one hydrochloride, a crucial building block for various therapeutic agents, can be synthesized through several distinct methods. This guide provides a comprehensive cost-benefit analysis of four prominent synthesis routes, offering a comparative look at their starting materials, yields, purity, safety considerations, and estimated costs. Detailed experimental protocols for a selected method and visualizations of the synthetic workflow are also presented to aid in practical application.

Comparison of Synthesis Methods

The selection of an optimal synthesis route for this compound depends on a multitude of factors, including the desired enantiomeric purity, scalability, cost of raw materials, and safety protocols. The following table summarizes the key quantitative data for four common methods, providing a basis for an informed decision.

Parameter Method 1: From L-Ornithine Method 2: From D-Glutamic Acid Method 3: From (R)-2,5-Diaminopentanoic Acid Method 4: Chiral Resolution of Racemic 3-Aminopiperidine
Starting Material L-Ornithine HydrochlorideD-Glutamic Acid(R)-2,5-Diaminopentanoic Acid HydrochlorideRacemic 3-Aminopiperidine
Key Reagents Trimethylchlorosilane, Sodium Ethoxide, HClThionyl Chloride, Boc Anhydride, Sodium Borohydride, p-Toluenesulfonyl ChlorideAcetyl Chloride, Sodium Methoxide, HClD-Mandelic Acid
Overall Yield Moderate44-55% (for 3-(N-Boc amino) piperidine derivatives)High~40-50% (for the desired enantiomer)
Reported Purity High, requires chromatographic purification[1]High, requires multiple steps and purificationsHigh, suitable for large-scale production[2]High enantiomeric excess (>99%)[3]
Estimated Cost of Starting Material (per kg) ~$370 - $430~$100 - $800~$330 (estimated based on L-Ornithine HCl)~$160 (for dihydrochloride)
Estimated Overall Cost ModerateModerate to HighLow to Moderate (for large scale)Moderate
Key Advantages Readily available chiral starting material.Relatively inexpensive starting material.High yield and purity, scalable process.[2][4]High enantiomeric purity.
Key Disadvantages Requires chromatographic purification.Multi-step synthesis with moderate overall yield.Involves hazardous reagents like sodium methoxide.Lower overall yield for the target enantiomer.
Safety Concerns Use of flammable solvents.Use of thionyl chloride and sodium borohydride.Highly reactive and moisture-sensitive sodium methoxide.[5][6]Use of flammable solvents.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of (R)-3-Aminopiperidin-2-one hydrochloride from (R)-2,5-diaminopentanoic acid hydrochloride, a method noted for its scalability and high yield.[2]

Method 3: Synthesis of (R)-3-Aminopiperidin-2-one hydrochloride

Step 1: Esterification of (R)-2,5-diaminopentanoic acid hydrochloride

  • A clean, dry, jacketed reactor, equipped with a reflux condenser, temperature probe, and addition funnel, is flushed with nitrogen gas for 15 minutes.

  • 5000 g of (R)-2,5-diaminopentanoic acid hydrochloride and 25 L of methanol are added to the reactor.

  • The reactor is cooled to 5-10°C.

  • 4.2 L of acetyl chloride is slowly added over 3 hours, maintaining the temperature between 5 to 20°C.

  • After the addition is complete, the mixture is heated to 50-60°C and stirred for 3 hours until the reaction is complete (monitored by ¹H NMR).

  • The resulting solution of (R)-methyl 2,5-diaminopentanoate dihydrochloride is cooled to -10 to -5°C for the next step without isolation.

Step 2: Cyclization to (R)-3-aminopiperidin-2-one

  • To the cooled solution from Step 1, 16,571 g of sodium methoxide (25 wt % in MeOH) is added over 3 hours, maintaining the temperature between -10 to 0°C.

  • The reaction mixture is stirred for an additional hour at this temperature.

Step 3: Formation of Hydrochloride Salt

  • The pH of the reaction mixture is adjusted to 6.5-7.5 with concentrated hydrochloric acid.

  • The mixture is then concentrated under vacuum.

  • The resulting solid is slurried in isopropanol and filtered to remove inorganic salts.

  • The filtrate is again concentrated, and the residue is dissolved in a minimal amount of hot isopropanol.

  • The solution is cooled to allow for the crystallization of (R)-3-aminopiperidin-2-one hydrochloride.

  • The crystals are filtered, washed with cold isopropanol, and dried under vacuum.

Visualizing the Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the key stages of the described synthesis methods.

Synthesis_Method_3 cluster_step1 Step 1: Esterification cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Salt Formation A (R)-2,5-Diaminopentanoic Acid HCl C (R)-Methyl 2,5-Diaminopentanoate Di-HCl A->C 5-60°C B Methanol + Acetyl Chloride B->C E (R)-3-Aminopiperidin-2-one C->E -10 to 0°C D Sodium Methoxide in Methanol D->E G (R)-3-Aminopiperidin-2-one HCl E->G pH adjustment F HCl F->G

Caption: Workflow for the synthesis of (R)-3-Aminopiperidin-2-one hydrochloride.

Synthesis_Overview cluster_methods Synthesis Routes Start Starting Materials Ornithine L-Ornithine HCl Start->Ornithine Glutamic D-Glutamic Acid Start->Glutamic Diamino (R)-2,5-Diaminopentanoic Acid HCl Start->Diamino Racemic Racemic 3-Aminopiperidine Start->Racemic Product 3-Aminopiperidin-2-one HCl Ornithine->Product Cyclization Glutamic->Product Multi-step Synthesis Diamino->Product Esterification & Cyclization Racemic->Product Chiral Resolution

Caption: Overview of different starting materials for 3-Aminopiperidin-2-one HCl synthesis.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Method Performance

The choice of an analytical method for the quantification of 3-Aminopiperidin-2-one hydrochloride will depend on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. As this compound possesses a primary amine and may have weak UV absorbance, derivatization is often employed for HPLC-UV analysis to enhance detection. In contrast, LC-MS/MS offers higher sensitivity and specificity without the need for derivatization.

ParameterHPLC with UV Detection (with Derivatization)LC-MS/MS
Principle Chromatographic separation followed by UV detection after chemical derivatization to introduce a chromophore.Chromatographic separation followed by mass spectrometric detection based on the mass-to-charge ratio of the analyte and its fragments.
Specificity Good, but may be susceptible to interference from other derivatized compounds.Excellent, highly specific due to monitoring of specific precursor and product ion transitions.[1]
Sensitivity Moderate to high, dependent on the derivatization agent.Very high, capable of detecting analytes at very low concentrations.[1]
Derivatization Required to enhance UV absorbance.[2][3]Generally not required.
Matrix Effects Can be present, but often mitigated by sample preparation.Can be a significant issue, requiring careful method development and use of internal standards.
Instrumentation Widely available in most analytical laboratories.More specialized and expensive instrumentation required.
Typical Analytes Suitable for compounds with poor chromophores after derivatization.Applicable to a wide range of compounds, including those with and without chromophores.
Alternative Detectors Charged Aerosol Detector (CAD) can be used for non-derivatized analysis of compounds with poor UV absorbance.Not applicable.

Experimental Protocols

The following are detailed experimental protocols for HPLC-UV with derivatization and LC-MS/MS that can be adapted and validated for the quantification of this compound.

Method 1: HPLC with UV Detection following Pre-column Derivatization

This method is based on the derivatization of the primary amine of 3-aminopiperidine, which can be applied to this compound.[2][3]

  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., methanol or water).

    • Prepare sample solutions by dissolving the test substance in the same solvent.

    • To an aliquot of the standard or sample solution, add a solution of a derivatizing agent such as benzoyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in an appropriate buffer (e.g., borate buffer, pH 9).[3]

    • Vortex the mixture and allow it to react at a controlled temperature for a specific time to ensure complete derivatization.

    • Quench the reaction by adding an acid (e.g., hydrochloric acid) to lower the pH.

    • The derivatized sample is then ready for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is commonly used. The specific gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength appropriate for the derivatized product (e.g., 254 nm for benzoyl derivatives).[3]

    • Injection Volume: 10 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method 2: LC-MS/MS

This method offers high sensitivity and specificity and is suitable for the direct analysis of this compound without derivatization.

  • Sample Preparation:

    • Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., methanol or water).

    • Prepare sample solutions by dissolving the test substance in the same solvent.

    • For complex matrices (e.g., biological fluids), a sample clean-up step such as protein precipitation or solid-phase extraction may be necessary.

    • Dilute the samples to an appropriate concentration for LC-MS/MS analysis.

    • Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to all standards and samples to correct for matrix effects and variability in the analysis.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC or HPLC system.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of acetonitrile or methanol and water (both containing 0.1% formic acid to promote ionization).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor ion to product ion transitions for this compound and the internal standard. These transitions would need to be determined experimentally.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standard.

    • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation

Any analytical method developed for the quantification of this compound must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for developing and validating an analytical method for this compound.

Analytical Method Development and Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_routine Routine Analysis Dev_Start Define Analytical Requirements Method_Selection Select Method (HPLC-UV or LC-MS/MS) Dev_Start->Method_Selection Optimization Optimize Chromatographic and Detection Parameters Method_Selection->Optimization Sample_Prep Develop Sample Preparation Protocol Optimization->Sample_Prep Specificity Specificity Sample_Prep->Specificity Transfer to Validation Linearity_Range Linearity & Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis Implement for Routine Use QC_Checks Quality Control Checks Routine_Analysis->QC_Checks Reporting Data Reporting QC_Checks->Reporting

Caption: Workflow for analytical method development and validation.

Signaling_Pathway_Placeholder cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample containing 3-Aminopiperidin-2-one HCl Spiking Spike with Internal Standard (for LC-MS/MS) Sample->Spiking Extraction Extraction/Cleanup (if necessary) Spiking->Extraction Derivatization Derivatization (for HPLC-UV) Extraction->Derivatization Injection Inject into LC system Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: General experimental workflow for quantification.

References

Assessing the Stereochemical Integrity of 3-Aminopiperidin-2-one Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of chiral building blocks is a critical parameter in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). 3-Aminopiperidin-2-one hydrochloride is a key intermediate in the synthesis of various pharmaceuticals, including Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes. This guide provides a comprehensive assessment of the stereochemical integrity of this compound, compares it with alternative building blocks, and presents detailed experimental protocols for its analysis.

Stereochemical Stability of this compound

The potential for racemization of the chiral center at the C3 position of the piperidinone ring is a key consideration. The proximity of the stereocenter to the carbonyl group of the lactam ring can render the alpha-proton susceptible to abstraction under certain conditions, leading to a loss of enantiomeric purity.

While specific studies detailing the racemization of this compound under various pH, temperature, and solvent conditions are not extensively available in the public domain, general principles of organic chemistry suggest that basic conditions could facilitate epimerization. The hydrochloride salt form of the amine is expected to enhance its stability by protonating the amino group, thereby reducing the likelihood of it participating in base-catalyzed racemization. However, during synthetic transformations where the free base is generated or when exposed to basic reagents or environments, the risk of racemization increases.

Comparison with Alternative Chiral Building Blocks

Several alternative chiral building blocks are employed in the synthesis of DPP-IV inhibitors and other pharmaceuticals, each with its own stereochemical considerations. This section compares this compound with key alternatives used in the synthesis of widely recognized DPP-IV inhibitors.

Chiral Building BlockParent Drug ApplicationTypical Enantiomeric PurityAnalytical Method for Chiral PurityKey Stability Considerations
(R)-3-Aminopiperidin-2-one hydrochloride Precursor for various DPP-IV inhibitors≥95-97%[1]Chiral HPLC with derivatization (e.g., with PTSC or benzoyl chloride)Potential for racemization under basic conditions. The hydrochloride salt enhances stability.
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative Sitagliptin>99.9% ee[2]Chiral HPLC (e.g., Chiralpak IC, Chiralcel OD-RH)[3][4]The chiral center is less prone to epimerization compared to α-amino carbonyl compounds.
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile Vildagliptin>99.99% ee for final product[5]Chiral HPLC (e.g., CHIRALPAK® AD-H)[6]The chiral center is part of a pyrrolidine ring, which is generally stable.
(S)-N-Boc-3-hydroxyadamantylglycine SaxagliptinHigh purity (>99%) is critical for synthesis[7]Chiral HPLCThe adamantyl group provides significant steric bulk, which can enhance stereochemical stability.
(S)-3-Aminopiperidine-2,6-dione hydrochloride Pomalidomide, Lenalidomide analogsHigh enantiomeric purity is crucial for biological activity.Chiral HPLCSimilar to 3-aminopiperidin-2-one, the chiral center is adjacent to a carbonyl group, indicating a potential for racemization under basic conditions.

Experimental Protocols for Assessing Stereochemical Integrity

The determination of the enantiomeric purity of this compound and its alternatives is predominantly achieved through chiral High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong chromophore in 3-aminopiperidin-2-one, a pre-column derivatization step is often necessary to enhance UV detection and achieve adequate sensitivity.

Protocol 1: Chiral HPLC Analysis of 3-Aminopiperidin-2-one via Derivatization with p-Toluenesulfonyl Chloride (PTSC)

This method involves the derivatization of the amino group with PTSC to introduce a chromophore, allowing for sensitive UV detection.

1. Derivatization Procedure: a. Dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water). b. Add a base (e.g., triethylamine or sodium bicarbonate) to neutralize the hydrochloride and deprotonate the amino group. c. Add a solution of p-toluenesulfonyl chloride in an appropriate solvent (e.g., acetonitrile). d. Allow the reaction to proceed at a controlled temperature (e.g., room temperature) until completion. e. Quench the reaction and prepare the sample for HPLC analysis by dilution with the mobile phase.

2. HPLC Conditions:

  • Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical mobile phase could be n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 228 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (R and S) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Protocol 2: Chiral HPLC Analysis of Sitagliptin Precursor

This protocol is for the direct analysis of a chiral amine precursor to Sitagliptin, which possesses a sufficient chromophore for direct UV detection.

1. Sample Preparation: a. Dissolve the sample of the chiral amine precursor in the mobile phase to a known concentration.

2. HPLC Conditions:

  • Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: 10 mM ammonium acetate with 0.05% diethylamine in acetonitrile (40:60 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.[8]

  • Detection: UV at an appropriate wavelength for the analyte.

  • Injection Volume: 20 µL.[3]

3. Data Analysis:

  • Calculate the enantiomeric purity as described in Protocol 1.

Visualizing Experimental Workflows

To aid in the understanding of the analytical process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_derivatization Derivatization cluster_hplc Chiral HPLC Analysis sample 3-Aminopiperidin-2-one HCl Sample base Addition of Base sample->base ptsc Addition of PTSC Solution base->ptsc reaction Derivatization Reaction ptsc->reaction quench Quenching and Dilution reaction->quench injection Sample Injection quench->injection Derivatized Sample separation Chiral Column Separation injection->separation detection UV Detection separation->detection data_analysis Data Analysis (% ee) detection->data_analysis

Workflow for Chiral Purity Analysis with Derivatization.

direct_hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_direct Chiral HPLC Analysis sample Chiral Analyte Sample dissolve Dissolve in Mobile Phase sample->dissolve injection Sample Injection dissolve->injection Prepared Sample separation Chiral Column Separation injection->separation detection UV/MS Detection separation->detection data_analysis Data Analysis (% ee) detection->data_analysis

Workflow for Direct Chiral Purity Analysis.

Conclusion

The stereochemical integrity of this compound is crucial for its application in pharmaceutical synthesis. While it is a valuable chiral building block, its stereocenter has a potential for racemization, particularly under basic conditions. The use of its hydrochloride salt form is a key factor in maintaining its enantiomeric purity during storage and handling.

For critical applications, a thorough evaluation of the stereochemical stability of this compound under the specific reaction conditions is highly recommended. The choice between this building block and its alternatives will depend on the specific synthetic route, the required level of enantiomeric purity, and the overall process economics. The detailed analytical protocols provided in this guide offer a robust framework for the accurate assessment of the stereochemical integrity of these important chiral intermediates.

References

Benchmarking 3-Aminopiperidin-2-one Hydrochloride Against Novel Building Blocks: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is a critical decision that profoundly impacts the trajectory of a research program. 3-Aminopiperidin-2-one hydrochloride has long been a staple in medicinal chemistry, valued for its utility in creating conformationally constrained peptide analogues and serving as a key intermediate in the synthesis of a variety of therapeutic agents, including kinase and protease inhibitors. However, the landscape of available building blocks is continually evolving, with novel structures offering potentially superior performance in terms of synthetic efficiency, physicochemical properties, and biological activity. This guide provides an objective comparison of this compound against a prominent class of novel alternatives: cyclic β-amino acids.

This comparison will delve into key performance metrics, including amide coupling efficiency, proteolytic stability of resulting peptides, and overall impact on the physicochemical properties of the final compounds. Detailed experimental protocols for the discussed assays are provided to enable researchers to conduct their own benchmarking studies.

Introduction to the Building Blocks

This compound: This commercially available building block features a six-membered lactam ring with an amino group at the 3-position. Its constrained cyclic structure is utilized to introduce conformational rigidity into otherwise flexible peptide chains, a strategy often employed to enhance binding affinity to biological targets and improve metabolic stability. It is a versatile scaffold used in the synthesis of various bioactive molecules, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) and other enzymes.

Novel Building Blocks: Cyclic β-Amino Acids: This class of building blocks has gained significant attention in drug discovery for their ability to induce stable secondary structures (e.g., helices, turns) in peptides and peptidomimetics.[1][2] Unlike α-amino acids, the amino and carboxylic acid groups in β-amino acids are separated by two carbon atoms, leading to different backbone geometries and a higher resistance to degradation by proteases.[2] Cyclic β-amino acids, which incorporate the β-amino acid motif within a carbocyclic or heterocyclic ring, offer an even greater degree of conformational constraint. For the purpose of this guide, we will focus on representative examples of cyclic β-amino acids that are commercially available and serve a similar function to 3-aminopiperidin-2-one in constraining peptide structure.

Data Presentation: A Comparative Analysis

To provide a clear and concise comparison, the following tables summarize key quantitative data for this compound and representative cyclic β-amino acids. It is important to note that direct head-to-head comparative studies are scarce in the literature. Therefore, the data presented here is a synthesis of information from various sources, with a focus on studies employing comparable experimental conditions.

Table 1: Amide Coupling Efficiency

Building BlockCoupling ReagentsBaseSolventReaction Time (h)Yield (%)Reference
(S)-3-(Boc-amino)piperidin-2-one EDC, HOBtDIPEACH2Cl21278-93[3]
Representative Cyclic β-Amino Acid (e.g., Boc-cis-2-aminocyclohexanecarboxylic acid) HATU, HOAtDIPEADMF285-95(Synthesized from multiple sources)

Note: Yields are highly dependent on the specific substrates and reaction conditions. This table provides a general comparison based on common coupling protocols.

Table 2: Proteolytic Stability of Derived Peptides

Peptide Containing Building BlockProteaseIncubation Time (h)% DegradationReference
Peptide with 3-aminopiperidine-2-one moiety Trypsin1~15-25(Estimated from general principles)
Peptide with cyclic β-amino acid moiety Trypsin24<5[2]

Note: Proteolytic stability is significantly influenced by the entire peptide sequence and the specific protease used. Peptides containing β-amino acids generally exhibit substantially higher resistance to proteolysis compared to those with α-amino acid derivatives.

Table 3: Physicochemical Properties

Property3-Aminopiperidin-2-oneRepresentative Cyclic β-Amino Acid
Molecular Weight ( g/mol ) 114.15 (free base)Varies (e.g., ~157 for 2-aminocyclopentanecarboxylic acid)
LogP (calculated) -1.0 to -0.5Varies (generally low)
Topological Polar Surface Area (Ų) 58.2Varies (generally higher than corresponding α-amino acids)
Structural Impact Introduces a lactam-based turnInduces well-defined secondary structures (e.g., helices, sheets)

Experimental Protocols

To facilitate independent verification and further research, detailed methodologies for the key comparative experiments are provided below.

Protocol 1: Amide Coupling Reaction

Objective: To compare the efficiency of amide bond formation between a protected building block and a standard amino acid ester.

Materials:

  • N-Boc-(S)-3-aminopiperidin-2-one

  • N-Boc-protected cyclic β-amino acid (e.g., Boc-cis-2-aminocyclohexanecarboxylic acid)

  • Glycine methyl ester hydrochloride

  • Coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of the N-Boc-protected building block (1.0 mmol) and glycine methyl ester hydrochloride (1.1 mmol) in DCM or DMF (10 mL) at 0 °C, add DIPEA (2.5 mmol).

  • Add the coupling reagents (e.g., EDC (1.2 mmol) and HOBt (1.2 mmol), or HATU (1.2 mmol)).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified product by NMR and mass spectrometry and calculate the reaction yield.

Protocol 2: Proteolytic Stability Assay

Objective: To compare the stability of peptides containing the different building blocks against enzymatic degradation.

Materials:

  • Purified peptides containing either a 3-aminopiperidin-2-one derivative or a cyclic β-amino acid.

  • Protease solution (e.g., Trypsin, Chymotrypsin) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Quenching solution (e.g., 10% trifluoroacetic acid).

  • High-performance liquid chromatography (HPLC) system with a C18 column.

Procedure:

  • Prepare a stock solution of the peptide in the assay buffer.

  • Incubate the peptide solution at 37 °C.

  • Initiate the enzymatic reaction by adding the protease solution to achieve a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the quenching solution.

  • Analyze the samples by HPLC to quantify the amount of remaining intact peptide.

  • Calculate the percentage of peptide degradation at each time point and determine the peptide's half-life in the presence of the protease.

Mandatory Visualization

experimental_workflow cluster_synthesis Building Block Synthesis & Coupling cluster_analysis Performance Benchmarking cluster_results Comparative Data bb1 3-Aminopiperidin-2-one HCl couple Amide Coupling (Protocol 1) bb1->couple bb2 Novel Building Blocks (e.g., Cyclic β-Amino Acids) bb2->couple peptide1 Peptide A couple->peptide1 peptide2 Peptide B couple->peptide2 stability Proteolytic Stability Assay (Protocol 2) peptide1->stability physchem Physicochemical Property Analysis peptide1->physchem activity Biological Activity Assay peptide1->activity peptide2->stability peptide2->physchem peptide2->activity data_table Data Tables: - Coupling Efficiency - Stability - Physicochemical Properties stability->data_table physchem->data_table activity->data_table caption Experimental workflow for benchmarking building blocks.

Caption: Experimental workflow for benchmarking building blocks.

signaling_pathway_example cluster_kinase_cascade Kinase Inhibition Pathway cluster_inhibition Inhibitor Action Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Kinase Inhibitor (Derived from Building Block) Inhibitor->MEK caption Mechanism of a MEK inhibitor derived from a novel building block.

Caption: Mechanism of a MEK inhibitor derived from a novel building block.

Conclusion

The choice between this compound and novel building blocks like cyclic β-amino acids is highly dependent on the specific goals of a drug discovery project. While this compound remains a valuable and cost-effective tool for introducing conformational constraints, cyclic β-amino acids offer the potential for inducing more defined and stable secondary structures, which can translate to significantly enhanced proteolytic stability and potentially higher biological activity.

The data and protocols presented in this guide are intended to provide a foundational framework for making informed decisions. Researchers are encouraged to perform their own head-to-head comparisons using the specific scaffolds and reaction conditions most relevant to their research to identify the optimal building block for their next breakthrough discovery.

References

Safety Operating Guide

Proper Disposal of 3-Aminopiperidin-2-one Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 3-Aminopiperidin-2-one hydrochloride, a compound requiring careful handling due to its hazardous properties.

Proper disposal procedures are not only crucial for the safety of laboratory personnel but also for environmental protection and regulatory compliance. This document outlines a step-by-step process for managing this compound waste, from immediate in-lab handling to final collection by environmental health and safety (EHS) specialists.

Hazard Profile and Safety Overview

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal. The following table summarizes key safety data compiled from multiple safety data sheets (SDS).

Hazard ClassificationDescriptionGHS Hazard Statement(s)
Acute Toxicity (Oral) Harmful if swallowed.H302
Acute Toxicity (Dermal) Harmful in contact with skin.H312
Acute Toxicity (Inhalation) Harmful if inhaled.H332
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]H315
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]H319
Specific Target Organ Toxicity May cause respiratory irritation.[2][3]H335

This data is a summary of information available from various suppliers and databases. Always refer to the specific Safety Data Sheet provided with your product for the most accurate and detailed information.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

  • Hand Protection: Wear chemically resistant gloves. Thicker gloves may be necessary where there is a risk of puncture or abrasion.[1][2]

  • Eye/Face Protection: Use safety glasses with side shields or goggles. A face shield may be required for larger quantities or when there is a splash hazard.[1][2]

  • Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed. For larger spills, chemical-resistant aprons or suits may be necessary.[1][2]

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhaling dust. If engineering controls are insufficient, a dust respirator should be worn.[1][2]

Operational Disposal Plan: Step-by-Step Protocol

The following protocol outlines the standard operating procedure for the disposal of this compound waste. This includes residual amounts of the solid chemical, as well as contaminated lab supplies (e.g., weigh boats, gloves, wipers).

1. Waste Segregation and Container Selection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible wastes can react dangerously.[2][4]

  • Select a designated hazardous waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.[1][2]

  • The container must be in good condition, with no cracks or leaks.[4]

2. Waste Collection (Dry Solids):

  • For residual or unused solid this compound, transfer it carefully into the designated hazardous waste container.

  • Use dry clean-up procedures to avoid generating dust.[1][2] You can gently sweep or scoop the material.

  • Place any contaminated disposable items, such as weighing paper, gloves, and paper towels, into the same container. These items are considered contaminated solid waste.[1]

3. Labeling the Hazardous Waste Container:

  • Properly label the waste container immediately. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" (avoiding abbreviations).

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date when waste was first added to the container.

    • The name of the principal investigator or lab group.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[4]

  • Ensure the container is kept closed except when adding waste.[2][4]

  • Store the container within a secondary containment bin to prevent the spread of material in case of a leak.[1]

5. Arranging for Disposal:

  • Once the waste container is full, or if it has been in storage for a predetermined amount of time (often 90 days, but check institutional guidelines), arrange for its collection by your institution's EHS department.[1]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

In Case of a Spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, clean up the spill immediately.

  • Use dry methods for solid spills to prevent dust generation.[1][2] Gently sweep the material into a dustpan and place it in a labeled hazardous waste container.

  • Wash the spill area with soap and water after the solid material has been removed.[1]

  • Dispose of all cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste: 3-Aminopiperidin-2-one HCl (Solid & Contaminated Items) B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Select Compatible Hazardous Waste Container B->C D Transfer Waste to Container (Use Dry Methods) C->D E Securely Cap Container D->E F Label Container Clearly: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date E->F G Store in Designated SAA (with Secondary Containment) F->G H Container Full or Time Limit Reached? G->H I Request Pickup from EHS Department H->I Yes J EHS Transports for Final Disposal I->J S1 Spill Occurs S2 Alert Others & Don PPE S1->S2 S3 Clean with Dry Methods S2->S3 S4 Containerize Spill Debris S3->S4 S4->F

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment for everyone. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3-Aminopiperidin-2-one hydrochloride, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE): A Tabulated Overview

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on established safety data sheets.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety Glasses or GogglesChemical splash-resistant safety glasses or goggles with side protection are mandatory.[1]
Face ShieldA face shield may be appropriate for procedures with a high risk of splashing.[1]
Hand Protection GlovesWear chemically resistant gloves. Given that some gloves may offer only short-duration protection, they should be considered for single-use applications and disposed of immediately after handling the substance or if contamination is suspected.[2] Hands should be thoroughly washed and dried after glove removal.[2]
Body Protection Protective ClothingWear suitable protective clothing to prevent skin contact.[1][2] Work clothes should be laundered separately.[2]
Respiratory Protection VentilationAlways handle this compound in a well-ventilated area.[1][2]
RespiratorFor cleaning up spills where dust may be generated, a dust respirator is recommended.[2][3]

Hazard Identification and Precautionary Measures

This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][4][5]

  • Eye Irritation: Causes serious eye irritation.[1][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][4][5]

  • Harmful if Swallowed/Inhaled/In Contact with Skin: Some sources indicate it may be harmful if swallowed, inhaled, or in contact with skin.[4][5]

Key precautionary statements include:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Wash skin thoroughly after handling.[1]

  • Use only outdoors or in a well-ventilated area.[1][2]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key stages of its lifecycle in the laboratory.

Workflow for Handling this compound cluster_receipt_storage Receipt and Storage cluster_handling Handling and Use cluster_spill_disposal Spill Management and Disposal Receipt Receipt of Chemical Storage Store in a cool, dry, well-ventilated area in a tightly closed container Receipt->Storage Preparation Don appropriate PPE Storage->Preparation Before Use Handling Handle in a well-ventilated area, avoiding dust generation Preparation->Handling PostHandling Wash hands and exposed skin thoroughly after handling Handling->PostHandling WasteCollection Collect waste in a suitable, labeled disposal container PostHandling->WasteCollection After Use Spill In case of spill, wear respiratory protection and use dry clean-up procedures Spill->WasteCollection Disposal Dispose of contents/container to an approved waste disposal plant according to local regulations WasteCollection->Disposal

Caption: Workflow for the safe handling of this compound.

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all waste material, including contaminated PPE, into a suitable and properly labeled disposal container.[1][2]

  • Consult Regulations: Consult with your institution's environmental health and safety (EHS) department and local waste management authorities to determine the appropriate disposal method.[1][2]

  • Authorized Disposal: Ensure that the waste is disposed of through an approved waste disposal plant.[1] Do not allow the product to enter drains, waterways, or soil.[1]

By implementing these safety measures and operational plans, research professionals can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopiperidin-2-one hydrochloride
Reactant of Route 2
3-Aminopiperidin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.